Ipivivint
Description
Properties
IUPAC Name |
1-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2H-pyrazolo[3,4-b]pyridin-5-yl]pyridin-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN8/c1-35(2)14-15-6-17(10-28-9-15)18-8-20-24(33-34-25(20)30-11-18)26-31-22-13-29-12-21(23(22)32-26)16-4-3-5-19(27)7-16/h3-13H,14H2,1-2H3,(H,31,32)(H,30,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBUGSYNPXTSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)C2=CC3=C(NN=C3N=C2)C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481617-15-5 | |
| Record name | Ipivivint | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481617155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPIVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIN48OE1TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of Ipivivint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint, also known as SM08502 or cirtuvivint, is a first-in-class, orally active small molecule inhibitor of the CDC-like kinase (CLK) family.[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models of various cancers, primarily through its modulation of the Wnt signaling pathway.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism: Inhibition of CLK and Modulation of RNA Splicing
This compound's primary mechanism of action is the potent and selective inhibition of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[2][3][5] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[1][6] By inhibiting CLK activity, this compound prevents the phosphorylation of SRSFs, leading to the disruption of spliceosome activity.[1][2][6] This disruption results in the alternative splicing of key genes, including those integral to the Wnt signaling pathway.[1][7] The generation of these alternative splice variants leads to reduced expression of functional Wnt pathway proteins, thereby inhibiting downstream signaling.[1]
Signaling Pathway Diagram
References
- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 1481617-15-5|DC Chemicals [dcchemicals.com]
- 4. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ipivivint: A Technical Guide to a Novel Wnt Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a known driver in the initiation and progression of numerous cancers, including a significant proportion of gastrointestinal malignancies.[2] Consequently, the development of targeted inhibitors of the Wnt pathway represents a promising therapeutic strategy.[3][4] Ipivivint (also known as SM08502) is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated potent anti-tumor activity by modulating the Wnt signaling pathway.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDC-like kinases (CLKs), specifically CLK2 and CLK3.[5] CLKs are dual-specificity kinases that phosphorylate serine and arginine-rich (SR) splicing factors (SRSFs).[5] By inhibiting CLK activity, this compound prevents the phosphorylation of SRSFs, leading to the disruption of spliceosome activity.[1][5] This disruption of the normal splicing process is associated with a reduction in the expression of key Wnt pathway-related genes, ultimately leading to the inhibition of the Wnt signaling cascade.[5] Furthermore, treatment with this compound has been shown to induce the generation of splicing variants of Wnt pathway genes, suggesting that its inhibitory effect on gene expression includes the modulation of alternative splicing.[5]
dot
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound against various kinases and its efficacy in cell-based assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| CLK1 | 1.4 |
| CLK2 | 0.002 |
| CLK3 | 0.022 |
Data compiled from publicly available sources.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value (µM) |
| Wnt Pathway Signaling | SW480 | EC50 | 0.046 |
Data obtained from studies on the SW480 colon cancer cell line.
Experimental Protocols
In Vitro Assays
1. Kinase Inhibition Assay (CLK1, CLK2, CLK3)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay can be used to measure the binding of this compound to the target kinase.
-
Materials:
-
Recombinant human CLK1, CLK2, or CLK3 enzyme
-
Fluorescently labeled ATP-competitive tracer
-
Europium-labeled anti-tag antibody specific for the kinase
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the kinase and the europium-labeled antibody.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the fluorescently labeled tracer.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
-
2. Wnt Signaling Reporter Assay
-
Principle: This assay utilizes a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.
-
Materials:
-
HEK293T-TCF/LEF-luciferase reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with Wnt3a for a defined period (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
-
dot
Caption: Workflow for a Wnt signaling reporter assay.
3. Cell Viability and Apoptosis Assays
-
Principle: Cell viability can be assessed using assays that measure metabolic activity (e.g., MTT or CellTiter-Glo). Apoptosis can be detected by measuring caspase activity or by flow cytometry using Annexin V and a viability dye.
-
Materials (for Caspase-Glo 3/7 Assay):
-
SW480 colon cancer cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
Caspase-Glo 3/7 reagent
-
-
Procedure (Caspase-Glo 3/7):
-
Seed SW480 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 48 hours).
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
-
4. SRSF Phosphorylation Assay (Western Blot)
-
Principle: Western blotting is used to detect the phosphorylation status of SRSF proteins in cell lysates following treatment with this compound.
-
Materials:
-
SW480 cells
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-SRSF, anti-total-SRSF, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat SW480 cells with this compound for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated SRSF.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total SRSF and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored. Orally administered this compound has been shown to significantly inhibit the growth of gastrointestinal tumors in xenograft mouse models.[5]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Line: Human gastrointestinal cancer cell line (e.g., SW480).
-
Procedure:
-
Subcutaneously inject a suspension of SW480 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 25 mg/kg daily) to the treatment group and the vehicle to the control group.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for SRSF phosphorylation, qRT-PCR for Wnt target gene expression).
-
Conclusion
This compound is a promising novel inhibitor of the Wnt signaling pathway with a unique mechanism of action involving the inhibition of CLK kinases and the subsequent disruption of mRNA splicing. It has demonstrated potent in vitro and in vivo anti-tumor activity in preclinical models of gastrointestinal cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and the broader class of CLK inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in a wider range of Wnt-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
Investigating the Downstream Targets of Ipivivint: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide details the mechanism of action of Ipivivint (also known as SM08502), a potent inhibitor of CDC-like kinases (CLKs), and its subsequent impact on the Wnt signaling pathway. The document provides a comprehensive overview of the key downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Introduction to this compound (SM08502)
This compound is a small molecule inhibitor targeting the CDC-like kinase (CLK) family, particularly CLK2 and CLK3, and also demonstrates potent inhibition of the canonical Wnt signaling pathway.[1][2] Its primary mechanism of action involves the inhibition of serine and arginine-rich splicing factor (SRSF) phosphorylation, which disrupts spliceosome activity.[3][4] This disruption leads to alternative splicing of pre-mRNAs of key Wnt pathway components, ultimately downregulating their gene and protein expression.[3][4] Due to its role in modulating the Wnt pathway, which is frequently dysregulated in various cancers, this compound is under investigation as a potential therapeutic agent for solid tumors.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's inhibitory activities and its effects on downstream targets.
Table 1: Inhibitory Activity of this compound (SM08502)
| Target | Assay | IC50 / EC50 | Cell Line/System | Reference |
| CLK2 (human) | Kinase Assay | EC50 = 1 nM | In vitro | [2] |
| CLK3 (human) | Kinase Assay | EC50 = 7 nM | In vitro | [2] |
| DYRK1A (human) | Kinase Assay | EC50 = 5 nM | In vitro | [2] |
| Wnt Pathway | TOPflash Reporter Assay | EC50 = 13 nM | HEK293T | [2] |
| Wnt Pathway | TOPflash Reporter Assay | EC50 = 46 nM | SW480 | [6] |
| Cell Proliferation | Cell Viability Assay | Avg. EC50 = 177 nM | 17 CRC cell lines | [6] |
Table 2: Effect of this compound (SM08502) on Wnt Pathway Gene Expression in SW480 Cells
| Gene | Treatment | Fold Change vs. Vehicle | Reference |
| TCF7 | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |
| MYC | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |
| LRP5 | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |
| DVL2 | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |
| BTRC | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |
| AXIN2 | 0.3 - 3 µM in vitro (24h) | Significant Inhibition (P<0.05) | [6] |
| LEF1 | 0.3 - 3 µM in vitro (24h) | Significant Inhibition (P<0.05) | [6] |
| TCF7L2 | 0.3 - 3 µM in vitro (24h) | Significant Inhibition (P<0.05) | [6] |
| ERBB2 | 1 µM in vitro (20-24h) | > 2-fold downregulation | [7] |
Signaling Pathways and Mechanisms
This compound's primary targets are CLK2 and CLK3, dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SRSF proteins.[4] By inhibiting CLK2 and CLK3, this compound prevents the proper phosphorylation of SRSFs, leading to alterations in spliceosome assembly and function.[3] This results in alternative splicing events, such as exon skipping and intron retention, in the pre-mRNAs of various genes, including key components and targets of the Wnt signaling pathway.[3][4]
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. In the canonical pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes.
This compound's inhibition of CLKs leads to the downregulation of several Wnt pathway components and target genes, including AXIN2, LEF1, MYC, TCF7, TCF7L2, LRP5, DVL2, and BTRC.[6] This ultimately suppresses the transcriptional output of the Wnt pathway, thereby inhibiting the growth of Wnt-dependent cancer cells.
Caption: this compound's mechanism of action on the Wnt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CLK2 and CLK3.
Methodology: A commercially available ADP-Glo™ Kinase Assay (Promega) can be utilized.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of recombinant human CLK2 or CLK3 enzyme and the appropriate substrate (e.g., a generic serine/threonine kinase substrate peptide) in kinase buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the kinase, substrate, and ATP to the wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 30°C for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Wnt/β-catenin Reporter Assay (TOPflash Assay)
Objective: To measure the effect of this compound on TCF/LEF-mediated transcription.[1][8][9][10][11]
Methodology:
-
Cell Culture and Transfection:
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
For HEK293T cells, stimulate Wnt signaling by adding recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021). SW480 cells have a constitutively active Wnt pathway and do not require stimulation.[1][8]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the stimulated vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in mRNA expression of Wnt target genes following this compound treatment.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., SW480) with this compound or vehicle for the desired time (e.g., 24 hours).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use primers specific for the target genes (e.g., AXIN2, LEF1, MYC, TCF7, TCF7L2, LRP5, DVL2, BTRC, ERBB2) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).
Table 3: Example Human qRT-PCR Primer Sequences
Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') AXIN2 CTCCCCACCTTGAATGAAGA TGGCTGGTGCAAAGACATAG LEF1 AAGAGCAGCGACAGACAGAG GAGTTTCAGGAGGGCTTCAC MYC GGCTCCTGGCAAAAGGTCA CTGCGTAGTTGTGCTGATGT TCF7 GAGCCCAAGGAAGAGGTAGG TCGGCTCTCTTGTAGTCTGG TCF7L2 CCTGGATGAAGAGAGGAAGG AGGGCATAGGAGAGAGGTTG LRP5 TGACTACCGCTACGACATCC AGGACAGGGAGACACAGGAT DVL2 GCTCTGGCTCTTCACCTTTC CAGCATCTTCTCGTCGTTCA BTRC AGCTGGAGCTGAGGAAGAAA GCAGCAGTGACAGGAAGAAG ERBB2 GAGATCATGGAGCTGGCGG CTTGGCAATCTGCACAGTCA GAPDH GTCAGTGGTGGACCTGACCT AGGGGTCTACATGGCAACTG -
-
Data Analysis:
-
Calculate the relative gene expression using the delta-delta Ct method.
-
Determine the fold change in gene expression in this compound-treated samples compared to vehicle-treated samples.
-
Western Blotting for Phosphorylated SRSF Proteins
Objective: To assess the effect of this compound on the phosphorylation of SRSF proteins.
Methodology:
-
Protein Extraction:
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated SRSF proteins (e.g., anti-phospho-SR (1H4) antibody).
-
Also probe separate blots with antibodies against total SRSF proteins (e.g., anti-SRSF1, anti-SRSF6) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated SRSF protein levels to the total SRSF protein levels and/or the loading control.
-
Alternative Splicing Analysis
Objective: To identify and quantify alternative splicing events induced by this compound.
Methodology:
-
RNA Sequencing:
-
Treat cells with this compound or vehicle.
-
Extract high-quality total RNA.
-
Perform library preparation and paired-end RNA sequencing (RNA-seq).
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Alternative Splicing Analysis: Use bioinformatics tools like rMATS, SpliceSeq, or the nf-core/rnasplice pipeline to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) between this compound-treated and control samples.[3][7][10][15][16]
-
Functional Annotation: Analyze the functional consequences of the identified alternative splicing events on the protein products of the affected genes.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. promega.com [promega.com]
- 9. ilexlife.com [ilexlife.com]
- 10. GitHub - nf-core/rnasplice: rnasplice is a bioinformatics pipeline for RNA-seq alternative splicing analysis [github.com]
- 11. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 14. m.youtube.com [m.youtube.com]
- 15. nf-co.re [nf-co.re]
- 16. SpliceSeq: a resource for analysis and visualization of RNA-Seq data on alternative splicing and its functional impacts - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ipivivint on Alternative Splicing and SRSF Phosphorylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipivivint (also known as SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of the CDC-like kinase (CLK) family, with potent activity against CLK1, CLK2, and CLK3. This technical guide delves into the molecular mechanisms by which this compound modulates alternative splicing and the phosphorylation of Serine/Arginine-rich splicing factors (SRSFs). By inhibiting CLK activity, this compound disrupts the normal phosphorylation cycle of SRSF proteins, leading to their altered function in spliceosome activity. This disruption culminates in changes to the alternative splicing of various pre-mRNAs, most notably those involved in the Wnt signaling pathway. The downstream effect is a reduction in the expression of key Wnt target genes, which is associated with the anti-tumor activity of this compound in preclinical models of gastrointestinal cancer. This document provides a detailed overview of the experimental evidence, quantitative data, and methodologies used to elucidate this mechanism of action.
Introduction to this compound and its Primary Target: CDC-like Kinases (CLKs)
This compound is a novel therapeutic agent currently under investigation for the treatment of solid tumors[1][2]. Its primary molecular targets are the CDC-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. CLKs phosphorylate the RS (Arginine/Serine-rich) domains of SRSF proteins, a key step for their proper localization and function within the nucleus[3]. By phosphorylating SRSFs, CLKs facilitate the assembly of the spliceosome and the recognition of exons, thereby controlling both constitutive and alternative splicing[3].
This compound has been shown to be a potent inhibitor of CLK1, CLK2, and CLK3, with the highest potency against CLK2[4]. The inhibition of these kinases by this compound sets off a cascade of molecular events that ultimately alters gene expression, a process that is central to its therapeutic potential.
Mechanism of Action: From CLK Inhibition to Altered Splicing
The mechanism of action of this compound can be understood as a multi-step process that begins with the inhibition of its primary targets, the CLKs, and results in the modulation of the Wnt signaling pathway through the alteration of pre-mRNA splicing.
Inhibition of SRSF Phosphorylation
The initial and most direct consequence of CLK inhibition by this compound is the reduced phosphorylation of SRSF proteins. SRSF proteins are essential components of the splicing machinery, and their phosphorylation state is critical for their function. This compound has been demonstrated to potently inhibit the phosphorylation of SRSF5 and SRSF6 in cellular assays[1][5]. This leads to the accumulation of hypo-phosphorylated SRSF proteins.
Disruption of Spliceosome Activity and Nuclear Speckle Integrity
The altered phosphorylation state of SRSFs has a direct impact on their sub-nuclear localization and the activity of the spliceosome. Normally, phosphorylated SRSFs are localized to nuclear speckles, which are dynamic structures involved in the storage and assembly of splicing factors. Upon inhibition of CLKs by this compound, hypo-phosphorylated SRSFs can lead to the enlargement and altered morphology of these nuclear speckles, indicating a disruption of the normal splicing factor cycle[1]. This disruption of spliceosome activity is a key step in the mechanism of this compound.
Modulation of Alternative Splicing of Wnt Pathway Components
The dysregulation of spliceosome function leads to changes in the patterns of alternative splicing. This compound has been shown to induce specific alternative splicing events, such as exon skipping and intron retention, in key components of the Wnt signaling pathway[4]. For instance, treatment with this compound can lead to the generation of splice variants of genes like DVL2, TCF7L2, and LEF1[4]. These aberrant splicing events can result in the production of non-functional proteins or lead to nonsense-mediated decay of the mRNA, ultimately reducing the levels of functional proteins in the Wnt pathway.
Downregulation of Wnt Signaling
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer[1][2]. By inducing aberrant splicing of key Wnt pathway components, this compound effectively downregulates the expression of Wnt target genes, such as AXIN2, LEF1, MYC, and TCF7[1]. This reduction in Wnt signaling is a major contributor to the anti-tumor effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound (SM08502).
Table 1: Inhibitory Activity of this compound against CLK Kinases
| Kinase | IC50 (μM) |
| CLK1 | 1.4 |
| CLK2 | 0.002 |
| CLK3 | 0.022 |
| Data from in vitro kinase assays.[1] |
Table 2: Effect of this compound on Wnt Pathway Signaling in SW480 Cells
| Assay | EC50 (μM) |
| TOPflash Reporter Assay | 0.046 |
| Data from a luciferase reporter assay measuring TCF/LEF transcriptional activity.[1] |
Table 3: Effect of this compound on Wnt Target Gene Expression in SW480 Cells
| Gene | Fold Change (vs. DMSO) at 1 μM |
| AXIN2 | ~0.2 |
| LEF1 | ~0.3 |
| MYC | ~0.4 |
| TCF7 | ~0.4 |
| TCF7L2 | ~0.5 |
| Data from qRT-PCR analysis after 24-hour treatment.[1] |
Table 4: Effect of this compound on SRSF Phosphorylation in SW480 Cells
| Phosphorylated Protein | Concentration for Inhibition | Time |
| p-SRSF5 | 0.01 - 10 μM | 1 hour |
| p-SRSF6 | 0.01 - 10 μM | 1 hour |
| Data from Western blot analysis.[1] |
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the effects of this compound. For full details, please refer to the primary literature.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against CLK kinases.
-
Methodology: The Z-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific) was used. Recombinant CLK1, CLK2, and CLK3 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation was determined by measuring the fluorescence resonance energy transfer (FRET) signal. IC50 values were calculated from the dose-response curves.
Western Blotting for SRSF Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of SRSF proteins.
-
Methodology: SW480 cells were treated with a range of this compound concentrations for 1 hour. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for phosphorylated SRSF5 and SRSF6. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate. Total SRSF5 and β-actin were used as loading controls.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the changes in Wnt target gene expression following this compound treatment.
-
Methodology: SW480 cells were treated with various concentrations of this compound for 24 hours. Total RNA was extracted using an RNeasy Mini Kit (Qiagen) and reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for specific Wnt target genes (AXIN2, LEF1, MYC, TCF7, TCF7L2) on a ViiA 7 Real-Time PCR System (Applied Biosystems). Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) and the fold change relative to DMSO-treated control cells was calculated using the ΔΔCt method.
Analysis of Alternative Splicing
-
Objective: To identify and quantify alternative splicing events induced by this compound.
-
Methodology: RNA sequencing (RNA-seq) is a common method for the global analysis of alternative splicing. SW480 cells would be treated with this compound or DMSO for a specified time. Total RNA would be extracted, and library preparation for RNA-seq would be performed. Sequencing would be done on a high-throughput sequencing platform. The resulting sequencing reads would be aligned to a reference genome, and bioinformatic tools (e.g., rMATS, SUPPA2) would be used to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites) between the this compound-treated and control groups. The changes in the "percent spliced-in" (PSI) values would be calculated to determine the extent of the splicing changes.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy that targets the intricate machinery of pre-mRNA splicing to achieve its anti-tumor effects. Its ability to inhibit CLKs, leading to reduced SRSF phosphorylation and subsequent modulation of alternative splicing of Wnt pathway components, provides a clear and compelling mechanism of action. The quantitative data from preclinical studies strongly support this model and highlight the potential of this compound as a targeted therapy for cancers with aberrant Wnt signaling.
Future research in this area will likely focus on several key aspects:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. This could include the mutational status of Wnt pathway components or the baseline expression levels of CLKs and SRSF proteins.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, including conventional chemotherapies and other targeted therapies.
-
Expanded Indications: Investigating the efficacy of this compound in other tumor types that are dependent on aberrant splicing or Wnt signaling.
-
Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells may develop resistance to this compound and developing strategies to overcome this resistance.
The continued investigation of this compound and other splicing modulators holds great promise for the development of new and effective cancer therapies. This technical guide provides a foundational understanding of the molecular mechanisms underpinning the activity of this compound, which will be invaluable for researchers and clinicians working to translate this promising agent into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ipivivint: A Technical Guide to a Novel CLK Inhibitor Modulating the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipivivint (also known as SM08502) is a first-in-class, orally active, and potent small molecule inhibitor of Cdc2-like kinases (CLKs). By targeting CLK2 and CLK3, this compound modulates the alternative splicing of pre-mRNA, leading to a reduction in the expression of key components of the Wnt signaling pathway. This unique mechanism of action has positioned this compound as a promising therapeutic candidate in oncology and other diseases characterized by aberrant Wnt signaling. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and its effects on cellular signaling, supported by experimental data and methodologies.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C26H21FN8. Its structure is characterized by a fluorinated phenyl group attached to an imidazopyridine core, which is further linked to an indazole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H21FN8 | [1] |
| Molecular Weight | 464.50 g/mol | [1] |
| CAS Number | 1481617-15-5 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| SMILES | CN(C)CC1=CC(C2=CN=C(NN=C3C(N4)=NC5=C4C(C6=CC(F)=CC=C6)=CN=C5)C3=C2)=CN=C1 | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Inhibition of CLK and Modulation of Wnt Signaling
This compound's primary mechanism of action is the potent and selective inhibition of Cdc2-like kinases (CLKs), particularly CLK2 and CLK3. CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors.
By inhibiting CLK activity, this compound disrupts the normal phosphorylation of SR proteins. This leads to alterations in spliceosome assembly and function, resulting in the alternative splicing of various gene transcripts, including those of key components of the Wnt signaling pathway. The consequence is a downregulation of Wnt target gene expression, which contributes to the anti-tumor and other therapeutic effects of this compound.
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Biological and Pharmacological Properties
This compound has demonstrated potent inhibitory activity against CLK isoforms and the Wnt signaling pathway in various in vitro and in vivo models.
Table 2: In Vitro Activity of this compound
| Target/Assay | Cell Line | IC50 / EC50 | Reference |
| CLK1 Inhibition | - | 1.4 µM | [2][3] |
| CLK2 Inhibition | - | 0.002 µM (2 nM) | [2][3] |
| CLK3 Inhibition | - | 0.022 µM (22 nM) | [2][3] |
| Wnt Pathway Signaling | SW480 | 0.046 µM (46 nM) | [2] |
| Wnt/β-catenin signaling (Wnt3a induced) | HEK-293T | - | [2] |
This compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.[2] Its oral bioavailability makes it a suitable candidate for systemic administration.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Z-LYTE™ Assay Platform)
This protocol describes a representative method for determining the in vitro kinase inhibitory activity of this compound against CLK2 and CLK3.
Objective: To quantify the IC50 value of this compound for the inhibition of CLK2 and CLK3 kinases.
Methodology:
-
Reagents: Recombinant human CLK2 or CLK3 enzyme, fluorescently labeled peptide substrate, ATP, and this compound at various concentrations.
-
Procedure: a. The kinase reaction is initiated by mixing the CLK enzyme, the peptide substrate, and ATP in a buffer solution. b. This compound, at a range of concentrations, is added to the reaction mixture. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C). d. A development reagent is added to stop the kinase reaction and to generate a fluorescent signal that is inversely proportional to the kinase activity. e. The fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.
References
- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ipivivint (Foxy-5): An In-Depth Technical Review of its Investigation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint, also known as Foxy-5, is a hexapeptide drug candidate designed to mimic the endogenous protein Wnt-5a. This protein plays a crucial role in regulating cell motility and is often downregulated in various cancers, a condition associated with increased metastasis and poorer prognosis. By activating the non-canonical Wnt signaling pathway, this compound aims to inhibit the spread of cancer cells from the primary tumor. This technical guide provides a comprehensive overview of the cancer types in which this compound has been studied, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Cancer Types Under Investigation
This compound has been primarily investigated in patients with advanced solid tumors, with a focus on colon, prostate, and breast cancer .[1][2][3] Preclinical studies have also explored its potential in these malignancies.
Clinical Studies
A Phase 1b clinical trial was conducted to evaluate the safety, tolerability, and biological activity of this compound in patients with advanced, metastatic colon, prostate, or breast cancer who have low or no expression of Wnt-5a in their primary tumors.[3]
Quantitative Data from Phase 1b Clinical Trial
| Parameter | Details | Reference |
| Total Patients | 18 (across the entire Phase 1 program) | [4] |
| Cancer Types | 10 Colon Cancer, 6 Prostate Cancer, 2 Breast Cancer | [4] |
| Dose Levels Tested | Four dose levels were investigated: 0.8 mg/kg, 1.3 mg/kg, 1.8 mg/kg, and 2.3 mg/kg. | [4] |
| Optimal Biological Dose | The second highest dose, 1.8 mg/kg, demonstrated the most significant biological effect based on gene expression analyses in tumor biopsies. | |
| Treatment Duration | Three weeks. | [2] |
| Safety Profile | Foxy-5 was found to be safe and well-tolerated with no dose-limiting toxicities observed at the tested levels. | [4] |
More recent data from the Phase II NeoFox study in colon cancer, which included 27 patients (16 treated with Foxy-5), confirmed a favorable safety profile but showed limited clinical efficacy, leading to the study's termination.[5][6]
Preclinical Investigations
Preclinical studies have been instrumental in elucidating the mechanism of action of this compound and its anti-metastatic potential.
Colon Cancer
In a xenograft mouse model using human colon cancer cell lines HT-29 and Caco-2, which lack endogenous WNT5A expression, this compound demonstrated the ability to reduce the number of colonic cancer stem cells.
Experimental Protocol: Colon Cancer Xenograft Mouse Model
-
Cell Lines: Human colon cancer cell lines HT-29 and Caco-2 were used.
-
Animal Model: Nude mice.
-
Tumor Induction: 2.5 x 10^6 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors were palpable, mice received intraperitoneal injections of either vehicle (NaCl) or Foxy-5.
-
Dosage: 40 μg per dose (approximately 2 μg/g body weight).
-
Schedule: Injections were administered every second day from day 7 to day 23.
-
Analysis: Tumor tissue was analyzed for the expression of stem-cell markers (aldehyde dehydrogenase, double cortin-like kinase 1), and components of the β-catenin and PGE2 signaling pathways.
Breast Cancer
In vitro and in vivo studies have demonstrated that this compound can inhibit the migration and invasion of breast cancer cells.
Experimental Protocol: In Vitro Migration (Wound Healing) Assay
-
Cell Lines: 4T1 murine breast cancer cells or MDA-MB-231 human breast cancer cells.
-
Culture: Cells are grown to form a confluent monolayer.
-
"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Treatment: The cells are then treated with varying concentrations of Foxy-5 or a vehicle control.
-
Imaging: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours).
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.
Experimental Protocol: In Vitro Invasion (Transwell) Assay
-
Cell Lines: 4T1 or MDA-MB-231 breast cancer cells.
-
Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract like Matrigel.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of the insert in a serum-free medium.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Foxy-5 or a vehicle control is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.
-
Analysis: The non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Prostate Cancer
Preclinical research has indicated that this compound can effectively reduce the metastatic spread of prostate cancer cells with low WNT5A expression in an orthotopic mouse model.[7]
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway
This compound functions as a Wnt-5a mimetic, activating the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical Wnt/β-catenin pathway. Activation of the non-canonical pathway by this compound leads to the inhibition of cancer cell migration and invasion.
Experimental Workflow: In Vitro Invasion Assay
The following diagram illustrates the typical workflow for a transwell invasion assay used to assess the effect of this compound on cancer cell invasion.
Conclusion
This compound has shown promise in preclinical studies as an anti-metastatic agent in colon, breast, and prostate cancers by mimicking the action of Wnt-5a and activating non-canonical Wnt signaling. While early phase clinical trials have established a favorable safety profile, further investigation is required to determine its clinical efficacy. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of oncology drug development.
References
- 1. WntResearch Announces Positive Results From Clinical Study With Drug Candidate Foxy-5 [prnewswire.com]
- 2. news.cision.com [news.cision.com]
- 3. aktietorget.blob.core.windows.net [aktietorget.blob.core.windows.net]
- 4. mb.cision.com [mb.cision.com]
- 5. biostock.se [biostock.se]
- 6. biostock.se [biostock.se]
- 7. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Ipivivint: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipivivint (also known as Compound 38) is a potent, orally active small molecule inhibitor of CDC-like kinases (CLKs), with significant activity against CLK2 and CLK3. It also demonstrates inhibitory effects on the Wnt signaling pathway and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). Aberrant Wnt signaling is a critical driver in the initiation and progression of numerous cancers. By targeting key regulators of this pathway, this compound presents a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols to facilitate further research and development.
Introduction to this compound and its Target: The Wnt Signaling Pathway
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. In the context of oncology, dysregulation of the Wnt pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, leads to the constitutive activation of downstream target genes that promote cell proliferation, survival, and metastasis.
This compound emerges as a targeted therapy aimed at intercepting this aberrant signaling. Its primary targets are the CDC-like kinases (CLKs), a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential for pre-mRNA splicing. The inhibition of CLKs by this compound is believed to modulate the splicing of key Wnt pathway components, ultimately leading to the suppression of oncogenic Wnt signaling.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the inhibition of CLK2, CLK3, and the Wnt signaling pathway.
-
CLK Inhibition and Splicing Modulation: this compound is a potent inhibitor of CLK2 and CLK3. This inhibition leads to the hypophosphorylation of SR proteins, such as SRSF5 and SRSF6. The phosphorylation status of SR proteins is critical for their function in spliceosome assembly and alternative splicing. By altering the splicing of pre-mRNAs of Wnt pathway components, this compound can lead to the production of non-functional proteins or the degradation of target mRNAs, thereby inhibiting the pathway.
-
Inhibition of Wnt/β-catenin Signaling: Preclinical studies have demonstrated that this compound directly inhibits Wnt/β-catenin signaling. In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-Myc and Cyclin D1. This compound has been shown to inhibit Wnt3a-induced Wnt/β-catenin signaling, suggesting it interferes with this central oncogenic mechanism.
-
Induction of Apoptosis: A key outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating malignant cells.
The precise molecular cascade linking CLK inhibition by this compound to the downstream suppression of the Wnt/β-catenin pathway and induction of apoptosis is an active area of investigation.
Preclinical Efficacy: In Vitro Data
The anti-cancer potential of this compound has been evaluated in vitro across various assays, demonstrating its potent inhibitory effects.
Kinase and Pathway Inhibition
The following table summarizes the half-maximal effective concentrations (EC50) of this compound against its key targets.
| Target | Species | EC50 (nM) |
| CLK2 | Human | 1 |
| CLK3 | Human | 7 |
| Wnt Pathway | - | 13 |
| DYRK1A | Human | 5 |
Cellular Effects in Cancer Cell Lines
Studies in the SW480 human colon adenocarcinoma cell line, which harbors a constitutively active Wnt pathway, have provided key insights into the cellular effects of this compound.
| Assay | Cell Line | Concentration Range | Observed Effect |
| SRSF5/6 Phosphorylation | SW480 | 0.01 - 10 µM | Potent inhibition of phosphorylation |
| Wnt/β-catenin Signaling | SW480 | 0.3 - 3 µM | Inhibition of Wnt3a-induced signaling |
| Apoptosis Induction | SW480 | 0.03 - 3 µM | Induction of apoptosis |
| Nuclear Speckle Enlargement | SW480 | 0.3 - 10 µM | Increased nuclear speckle enlargement |
Preclinical Efficacy: In Vivo Data
While detailed in vivo efficacy studies for this compound are not extensively published in the public domain, initial data indicates its potential for in vivo activity. Oral administration of this compound has been shown to potently inhibit the phosphorylation of the CLK target SRSF6 in tumors, demonstrating target engagement in a whole-animal model. Further studies are required to establish a comprehensive in vivo anti-tumor efficacy profile.
Signaling Pathway and Experimental Workflow Diagrams
Wnt Signaling Pathway and this compound's Point of Intervention
Caption: Wnt signaling pathway and the proposed mechanism of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
Wnt/β-catenin Reporter Assay (TOP/FOPflash)
Objective: To quantitatively measure the effect of this compound on TCF/LEF-mediated transcription.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., SW480, HCT116)
-
TOPflash and FOPflash luciferase reporter plasmids (Mirus Bio or equivalent)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Dual-Luciferase Reporter Assay System (Promega or equivalent)
-
Luminometer
-
This compound stock solution (in DMSO)
-
Wnt3a conditioned media or recombinant Wnt3a (for stimulated conditions)
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash (or FOPflash as a negative control) and the Renilla luciferase plasmid according to the transfection reagent manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the media with fresh media containing serial dilutions of this compound or vehicle control (DMSO). For stimulated conditions, add Wnt3a to the media.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control. Plot the normalized reporter activity against the concentration of this compound to determine the EC50 value.
Western Blot for Phospho-SRSF and β-catenin
Objective: To determine the effect of this compound on the phosphorylation of SR proteins and the levels of β-catenin.
Materials:
-
Cancer cell line (e.g., SW480)
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-SRSF (specific for the phosphorylated epitope), anti-β-catenin, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with various concentrations of this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of cancers driven by aberrant Wnt signaling. Its potent inhibition of CLK kinases and subsequent modulation of the Wnt pathway provide a strong rationale for its further development. The in vitro data demonstrates clear target engagement and cellular anti-cancer effects.
Future research should focus on:
-
Comprehensive In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in a broad range of patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) representing different cancer types with known Wnt pathway alterations.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure, target inhibition, and anti-tumor response to guide dose selection for clinical trials.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound, which could include the mutation status of Wnt pathway components or the expression levels of CLKs and their substrates.
-
Combination Therapies: Investigating the synergistic potential of this compound with other targeted therapies or standard-of-care chemotherapies.
The continued investigation of this compound holds the potential to deliver a novel and effective therapeutic option for patients with Wnt-driven cancers.
Understanding the Wnt Pathway in the Context of Ipivivint's Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Ipivivint (formerly SM08502), a first-in-class, orally active small molecule, has emerged as a potent inhibitor of this pathway. This technical guide provides a comprehensive overview of the Wnt signaling cascade and the mechanism by which this compound exerts its inhibitory effects. This compound is a potent inhibitor of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[1] Its mechanism of action involves the modulation of alternative splicing of Wnt pathway components, a novel strategy for targeting this critical oncogenic pathway. This document details the quantitative data associated with this compound's activity, outlines key experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows.
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration. Its dysregulation is a key driver in various cancers, particularly colorectal cancer.
In the "off-state" (absence of a Wnt ligand), cytoplasmic β-catenin is targeted for degradation by a destruction complex. This complex consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
In the "on-state," Wnt ligands bind to a co-receptor complex composed of a Frizzled (Fzd) family receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding leads to the recruitment of the Dishevelled (Dvl) protein, which disrupts the destruction complex. As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, displacing transcriptional repressors and activating the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.
This compound: A Novel Inhibitor of the Wnt Pathway
This compound is an orally active and potent inhibitor of CDC-like kinases (CLKs), with high affinity for CLK2 and CLK3. It also demonstrates potent inhibition of the Wnt signaling pathway.
Quantitative Data for this compound
The following tables summarize the in vitro potency of this compound against its primary targets and its effect on the Wnt pathway.
| Target | Species | IC50 / EC50 | Reference |
| CLK1 | Human | 1.4 µM (IC50) | [2] |
| CLK2 | Human | 0.002 µM (IC50) | [2] |
| CLK3 | Human | 0.022 µM (IC50) | [2] |
| Wnt Pathway | - | 13 nM (EC50) | |
| DYRK1A | Human | 5 nM (EC50) |
Table 1: In vitro potency of this compound.
| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |
| SW480 | Colon Cancer | Inhibition of Wnt signaling | EC50 = 0.046 µM | - | |
| SW480 | Colon Cancer | Inhibition of SRSF5/6 phosphorylation | 0.01 - 10 µM | 1 hour | |
| SW480 | Colon Cancer | Induction of apoptosis | 0.03 - 3 µM | 48 hours | |
| HEK-293T | - | Inhibition of Wnt3a-induced signaling | 0.03 - 3 µM | 1 hour | |
| NCI-N87 | Gastric Cancer | Inhibition of proliferation | - | - |
Table 2: Cellular activity of this compound.
Mechanism of Action: Inhibition of CLK and Modulation of Alternative Splicing
This compound's primary mechanism of action is the inhibition of CLK2 and CLK3. These kinases are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs). Phosphorylated SRSFs are essential components of the spliceosome, the cellular machinery responsible for alternative splicing of pre-mRNA.
By inhibiting CLK2 and CLK3, this compound reduces the phosphorylation of SRSFs. This disruption of the normal splicing process leads to the generation of alternative splice variants of key Wnt pathway genes.[1] These altered transcripts can result in non-functional proteins or proteins with reduced activity, ultimately leading to the downregulation of the Wnt signaling pathway. This novel mechanism provides a unique approach to targeting Wnt-driven cancers.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound and its effects on the Wnt pathway.
In Vitro CLK2 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant CLK2.
Materials:
-
Recombinant active CLK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³³P]ATP
-
This compound (or other test compounds)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CLK2, and MBP substrate.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
SRSF Phosphorylation Assay (Western Blot)
This protocol is used to assess the phosphorylation status of SRSF proteins in cells treated with this compound. Phos-tag™ SDS-PAGE is a technique that can separate phosphorylated and non-phosphorylated proteins.
Materials:
-
Cell line of interest (e.g., SW480)
-
This compound
-
Cell lysis buffer containing phosphatase inhibitors (e.g., RIPA buffer with sodium fluoride and sodium orthovanadate)
-
Protein concentration assay kit (e.g., BCA)
-
Phos-tag™ acrylamide
-
SDS-PAGE reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the specific SRSF protein of interest (e.g., anti-SRSF6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the specified duration.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide according to the manufacturer's instructions.
-
Load equal amounts of protein from each sample onto the Phos-tag™ gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the band migration indicates a change in the phosphorylation state.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the canonical Wnt pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with Wnt3a conditioned media to activate the Wnt pathway, in the presence of varying concentrations of this compound or vehicle.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control to determine the effect of this compound on Wnt pathway signaling.
Clinical Development Status
This compound (SM08502), also known as cirtuvivint, has been evaluated in Phase 1 and Phase 1b clinical trials for the treatment of advanced solid tumors.[3][4] The first-in-human Phase 1 study (NCT03355066) assessed the safety, pharmacokinetics, and preliminary efficacy of cirtuvivint as a monotherapy.[1][4] A subsequent Phase 1b trial (NCT05084859) is evaluating cirtuvivint in combination with standard-of-care therapies in patients with castration-resistant prostate cancer, colorectal cancer, and non-small cell lung cancer.[4] Preliminary results from these studies have suggested early signs of clinical activity with a manageable safety profile in heavily pre-treated cancer patients.[3]
Conclusion
This compound represents a promising novel therapeutic agent for Wnt-driven cancers. Its unique mechanism of action, targeting the Wnt pathway through the inhibition of CLK and subsequent modulation of alternative splicing, offers a new paradigm for intervention in this critical signaling cascade. The data presented in this guide demonstrate its potent in vitro and cellular activity. The detailed experimental protocols provide a framework for researchers to further investigate its mechanism and potential therapeutic applications. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in cancer patients. This comprehensive overview serves as a valuable resource for scientists and drug development professionals working at the forefront of cancer research and targeted therapies.
References
- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. biosplice.com [biosplice.com]
- 4. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
Preclinical Profile of Ipivivint (Tegavivint/BC2059): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint, also known as Tegavivint or BC2059, is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It exerts its effects by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1), a crucial component for the transcriptional activity of β-catenin.[2][3] This disruption leads to the degradation of nuclear β-catenin, thereby inhibiting the expression of Wnt target genes involved in cell proliferation and survival.[3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of cancers, including desmoid tumors, osteosarcoma, and non-small cell lung cancer, making it a promising candidate for further clinical development.[1][4][5]
This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and available in vivo data.
Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound's primary mechanism of action is the targeted disruption of the Wnt/β-catenin signaling pathway at the level of nuclear β-catenin. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors, driving the expression of oncogenes. TBL1 is a critical co-factor in this process, facilitating the recruitment of the transcriptional machinery.
This compound selectively binds to TBL1, preventing its interaction with β-catenin.[2][3] This disruption has two key consequences:
-
Inhibition of β-catenin-mediated transcription: By preventing the formation of the β-catenin/TBL1 complex, this compound blocks the transcription of Wnt target genes, such as AXIN2 and c-Myc.[1][4]
-
Promotion of nuclear β-catenin degradation: The dissociation from TBL1 exposes β-catenin to degradation pathways within the nucleus.[2]
The overall effect is a reduction in the levels of nuclear β-catenin and a subsequent decrease in the expression of genes that promote cancer cell proliferation, survival, and migration.[4]
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Technical Whitepaper: The Impact of Wnt Signaling Inhibition by LGK974 on the Tumor Microenvironment
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial topic requested was "Ipivivint's impact on the tumor microenvironment." However, extensive searches did not yield specific information on a compound with this name. It is possible that this was a typographical error for "ipilimumab," a CTLA-4 inhibitor with a well-documented impact on the tumor microenvironment. Alternatively, the name might allude to a Wnt signaling inhibitor. Given the critical role of the Wnt pathway in cancer and the phonetic composition of the name, this whitepaper will focus on a representative and well-studied Wnt signaling inhibitor, LGK974 (Wnt974) , to provide a comprehensive technical guide on how targeting this pathway can modulate the tumor microenvironment.
Introduction: The Wnt Signaling Pathway in Cancer
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a key driver in the initiation and progression of numerous cancers.[2][3] Aberrant Wnt signaling promotes cancer cell proliferation, survival, and metastasis, and is instrumental in maintaining the cancer stem cell (CSC) population.[1][4] The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that significantly influences tumor progression and therapeutic response. Wnt signaling is a critical mediator of the crosstalk between cancer cells and the various components of the TME, often fostering an immunosuppressive and pro-tumorigenic milieu.
LGK974: A Potent and Specific Porcupine Inhibitor
LGK974 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling cascade.[2][3][5] By inhibiting PORCN, LGK974 effectively blocks the secretion of all Wnt ligands, thereby inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[2][3] This targeted mechanism of action makes LGK974 a valuable tool for studying the role of Wnt signaling in cancer and a promising therapeutic agent.
Impact of LGK974 on the Tumor Microenvironment
LGK974 exerts a multi-faceted impact on the TME by directly targeting cancer cells and by modulating the function of key stromal and immune cell populations.
Direct Effects on Cancer Cells
LGK974 has been shown to directly inhibit the proliferation and survival of cancer cells that are dependent on Wnt signaling for their growth. This is particularly relevant for cancers with mutations in Wnt pathway components.
Table 1: In Vitro Efficacy of LGK974 on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| HN30 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Wnt Signaling Inhibition | IC50 for AXIN2 mRNA reduction | 0.3 nM | [2][6] |
| HN30 | HNSCC | Colony Formation | Inhibition of colony growth | Significant reduction | [2][6] |
| A549, H1299 | Non-Small Cell Lung Cancer (NSCLC) | Cell Viability | Inhibition of proliferation | Dose-dependent decrease | [7] |
| A549, H1299 | NSCLC | Colony Formation | Inhibition of colony growth | Significant reduction | [7] |
| A549, H1299 | NSCLC | Cell Cycle Analysis | Cell cycle arrest | Block at G1/G0 phase | [7][8] |
| 769-P, 786-O | Clear Cell Renal Cell Carcinoma (ccRCC) | Cell Viability (CCK-8) | Inhibition of proliferation | Concentration- and time-dependent decrease | [9] |
| 769-P, 786-O | ccRCC | Apoptosis Assay (Flow Cytometry) | Induction of apoptosis | Significant increase in apoptotic cells | [9] |
Modulation of the Immune Microenvironment
A key aspect of LGK974's impact is its ability to remodel the immune landscape within the tumor. Wnt signaling is known to contribute to an immunosuppressive TME. By inhibiting Wnt secretion, LGK974 can alter the balance of immune cells, potentially converting "cold" (immunologically quiescent) tumors into "hot" (immunologically active) tumors.
One of the most significant effects of LGK974 is on Tumor-Associated Macrophages (TAMs) . TAMs can exist in two main polarized states: the anti-tumor M1 phenotype and the pro-tumor M2 phenotype. Wnt signaling from cancer cells can drive the polarization of TAMs towards the M2-like phenotype, which promotes tumor growth and suppresses anti-tumor immunity. LGK974 has been shown to shift this balance.
Table 2: Effect of LGK974 on Tumor-Associated Macrophages (TAMs) in NSCLC models
| Cell Model | Treatment | Biomarker | Change | Implication | Citation |
| THP-1 macrophages co-cultured with A549 or H1299 cells | 10 nM LGK974 | M1 markers (Arginase 1, CD86, HLA-DR) | Increased mRNA expression | Shift towards anti-tumor phenotype | [7] |
| THP-1 macrophages co-cultured with A549 or H1299 cells | 10 nM LGK974 | M2 markers (CD163, CD206) | Decreased mRNA expression | Reduction of pro-tumor phenotype | [7] |
| Conditioned media from LGK974-treated TAMs on NSCLC cells | Conditioned Media | Cell Proliferation | Inhibited | TAM-mediated tumor support is reduced | [7][8] |
| Conditioned media from LGK974-treated TAMs on NSCLC cells | Conditioned Media | Cell Invasion | Inhibited | TAM-mediated tumor support is reduced | [7][8] |
Impact on Cancer Stem Cells
The Wnt pathway is fundamental for the self-renewal and maintenance of CSCs, which are often responsible for tumor recurrence and chemoresistance. By blocking Wnt signaling, LGK974 can effectively target this resilient cell population.
Table 3: Effect of LGK974 on Cancer Stem Cell (CSC) Properties
| Cancer Model | Treatment | Effect on CSCs | Citation |
| Cutaneous Squamous Cell Carcinoma (in vivo) | LGK974 | Reduced the cancer stem cell compartment | [4] |
| Breast Cancer (in vitro) | LGK974 | Inhibited the ability of breast CSCs to proliferate and form mammospheres | [4] |
| Triple-Negative Breast Cancer (carboplatin-resistant) | 200 nM LGK974 | Re-sensitized resistant cells to carboplatin and disrupted pluripotency | [10] |
In Vivo Efficacy of LGK974
The anti-tumor effects of LGK974 have been demonstrated in various preclinical animal models, leading to tumor growth inhibition and regression.
Table 4: In Vivo Anti-Tumor Activity of LGK974
| Animal Model | Cancer Type | LGK974 Dose | Outcome | Citation |
| MMTV-Wnt1 transgenic mice | Breast Cancer | 1 mg/kg/day | Tumor regression (T/C ratio: -47%) | [2] |
| MMTV-Wnt1 transgenic mice | Breast Cancer | 3 mg/kg/day | Significant tumor regression (T/C ratio: -63%) | [2] |
| HN30 xenograft mice | HNSCC | 3 mg/kg/day | Tumor regression | [2][6] |
| SNU1076 xenograft mice | HNSCC with DTX3L mutation | 5 mg/kg/day | Significant tumor growth inhibition (T/C ratio: 25%) | [2] |
| KPT-LUAD allograft mice | Lung Adenocarcinoma | 5 mg/kg/day | Reduced Wnt signaling and tumor growth | [11] |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway and Mechanism of Action of LGK974
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for LGK974.
Caption: Canonical Wnt signaling pathway and the inhibitory action of LGK974 on PORCN.
Experimental Workflow for Assessing LGK974's Impact on TAMs
The following diagram outlines a typical experimental workflow to investigate the effects of LGK974 on the interaction between cancer cells and macrophages.
Caption: Workflow for studying LGK974's effect on TAM polarization and function.
Detailed Experimental Protocols
Cell Culture and Reagents
Human NSCLC cell lines (A549, H1299) and the human monocyte cell line THP-1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. LGK974 is dissolved in DMSO to create a stock solution and diluted to the final concentration in the culture medium.[7]
In Vitro TAM Polarization
THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). To generate TAMs, these macrophages are then cultured in conditioned medium collected from NSCLC cell lines (e.g., A549 or H1299) for 48 hours.[7]
Reverse Transcription-Quantitative PCR (RT-qPCR)
Total RNA is extracted from cells using a suitable RNA isolation kit. cDNA is synthesized using a reverse transcription kit. qPCR is performed using SYBR Green master mix on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH). Primers for M1 markers (e.g., CD86, HLA-DR) and M2 markers (e.g., CD163, CD206) are used to assess macrophage polarization.[7]
Western Blotting
Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., β-catenin, p-LRP6, Cyclin D1, c-Myc) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][12]
Cell Viability and Colony Formation Assays
For cell viability, cells are seeded in 96-well plates and treated with various concentrations of LGK974 for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using assays such as CCK-8 or MTT. For colony formation, cells are seeded at a low density in 6-well plates and treated with LGK974. After a suitable incubation period (e.g., 10-14 days), colonies are fixed, stained with crystal violet, and counted.[7][9]
In Vivo Tumor Xenograft Studies
All animal experiments are conducted in accordance with institutional animal care and use committee guidelines. For xenograft models, cancer cells (e.g., HN30) are implanted subcutaneously into immunocompromised mice (e.g., nude mice). When tumors reach a palpable size, mice are randomized into treatment and control groups. LGK974 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose and 0.5% Tween-80) and administered orally by gavage at specified doses (e.g., 3-5 mg/kg/day). Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., RT-qPCR for AXIN2 expression).[2][11][12]
Clinical Perspective and Future Directions
LGK974 has been evaluated in Phase I clinical trials for patients with malignancies dependent on Wnt ligands.[13][14] These trials have provided initial safety and dosing information. A Phase Ib/II study has also investigated LGK974 in combination with other targeted therapies in BRAF V600E-mutant metastatic colorectal cancer.[15] While the single-agent activity has been modest in some settings, the preclinical data strongly suggest that the true potential of Wnt inhibitors like LGK974 may lie in combination therapies.
By modulating the tumor microenvironment and particularly by alleviating Wnt-mediated immunosuppression, LGK974 could enhance the efficacy of immune checkpoint inhibitors. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Wnt inhibition and on designing rational combination strategies that exploit the immunomodulatory effects of LGK974 to achieve durable anti-tumor responses.
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. pnas.org [pnas.org]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Wnt-driven Cancer Through the inhibition of Porcupine by LGK974 - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Phase Ib/II Study of WNT974 + Encorafenib + Cetuximab in Patients With BRAF V600E-Mutant KRAS Wild-Type Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Ipivivint (RXC004) in Treating Gastrointestinal Cancers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal (GI) cancers, a group of malignancies affecting the digestive system, remain a significant global health challenge. The aberrant activation of the Wnt signaling pathway is a well-established driver in the initiation and progression of many GI cancers, particularly colorectal and pancreatic cancers.[1][2] This has made the Wnt pathway an attractive, albeit challenging, target for therapeutic intervention.[3][4] Ipivivint (also known as RXC004 or Zamaporvint) is an investigational, orally available, potent, and selective small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[5][6] PORCN is essential for the palmitoylation and subsequent secretion of Wnt ligands, a critical step in the activation of the Wnt signaling cascade.[3][5] By inhibiting PORCN, this compound effectively blocks Wnt signaling at its origin, offering a promising therapeutic strategy for Wnt-dependent GI cancers.[5][7] This technical guide provides an in-depth overview of the preclinical and clinical development of this compound, focusing on its mechanism of action, efficacy in GI cancer models, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Targeting the Wnt Signaling Pathway
The canonical Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the absence of Wnt ligands, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound's mechanism of action is centered on the inhibition of PORCN. PORCN is a critical enzyme that attaches a palmitoyl group to Wnt proteins, a necessary post-translational modification for their secretion and biological activity. By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby blocking both canonical and non-canonical Wnt signaling pathways.[7] This upstream inhibition is particularly effective in tumors that are dependent on Wnt ligand signaling for their growth and survival.[4][8] Such tumors often harbor specific genetic alterations, including loss-of-function mutations in the RNF43 gene or fusions involving the RSPO gene family, which lead to an upregulation of FZD receptors on the cell surface and a heightened sensitivity to Wnt ligands.[4][7][8]
Preclinical Efficacy in Gastrointestinal Cancers
This compound has demonstrated potent anti-proliferative effects in preclinical models of GI cancers, particularly those with genetic alterations that confer Wnt ligand dependency.
In Vitro Activity
The in vitro efficacy of this compound has been evaluated across a panel of human colorectal and pancreatic cancer cell lines with defined Wnt pathway mutations. This compound shows potent inhibition of cell proliferation in cell lines with upstream Wnt pathway aberrations, such as RNF43 mutations or RSPO3 fusions, while having minimal effect on cell lines with downstream mutations in APC or β-catenin.[9]
| Cell Line | Cancer Type | Wnt Pathway Alteration | This compound (RXC004) IC50 (nM) | Reference |
| SNU-1411 | Colorectal Cancer | RSPO3 Fusion | ~1 | [9][10] |
| HPAF-II | Pancreatic Cancer | RNF43 E174 | ~1 | [9][10] |
| AsPC-1 | Pancreatic Cancer | RNF43 S720 | ~7 | [10] |
| CAPAN-2 | Pancreatic Cancer | RNF43 R330fs89 | ~10 | [9] |
| JVE-109 | Colorectal Cancer | RNF43 V211fs47/G659fs41 | ~10 | [9] |
| WiDR | Colorectal Cancer | APC E853/T1556fs*3 | >1000 | [9] |
| HCT116 | Colorectal Cancer | β-catenin ΔSer45 | >1000 | [9] |
Table 1: In Vitro Anti-proliferative Activity of this compound (RXC004) in Gastrointestinal Cancer Cell Lines.
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound has been confirmed in vivo using xenograft models of human GI cancers. Oral administration of this compound led to significant tumor growth inhibition in models derived from Wnt ligand-dependent cancer cell lines.
| Xenograft Model | Cancer Type | Wnt Pathway Alteration | This compound (RXC004) Dosing Regimen | Tumor Growth Inhibition | Reference |
| SNU-1411 | Colorectal Cancer | RSPO3 Fusion | 5 mg/kg, once daily | Significant inhibition of tumor growth. | [5] |
| HPAF-II | Pancreatic Cancer | RNF43 E174 | 1.5 mg/kg, twice daily | Significant reduction in tumor growth. | [9] |
| AsPC-1 | Pancreatic Cancer | RNF43 S720 | 1.5 mg/kg, twice daily | Significant reduction in tumor growth. | [9] |
| HCT116 | Colorectal Cancer | β-catenin ΔSer45 | 1.5 mg/kg, twice daily | No effect on tumor growth. | [9] |
Table 2: In Vivo Efficacy of this compound (RXC004) in Gastrointestinal Cancer Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Proliferation Assays
-
Cell Lines and Culture: Human colorectal and pancreatic cancer cell lines with known Wnt pathway mutations were used.[9] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates and treated with a concentration series of this compound (RXC004) for 5 days.[9] Cell proliferation was measured using a luminescence-based ATP assay (ATPLite 1-Step Reagent) to determine cell viability.[9]
-
Data Analysis: Data were normalized to DMSO-treated controls, and IC50 values were calculated using non-linear regression analysis.[9]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) were used.[5][10]
-
Tumor Implantation: Human GI cancer cells (e.g., SNU-1411, HPAF-II, AsPC-1) were implanted subcutaneously into the flanks of the mice.[10]
-
Treatment: Once tumors reached a specified volume (e.g., ~100-200 mm³), mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.[9]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised and weighed.[10]
-
Pharmacodynamic Analysis: Tumor samples were collected for analysis of Wnt pathway biomarkers, such as the expression of Axin2 and c-Myc, by qPCR to confirm target engagement.[8][10]
Clinical Development
This compound (RXC004) has progressed into clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors. The clinical development program is focused on a genetically-defined patient population with tumors harboring Wnt ligand-dependent alterations.
-
Phase 1 Study (NCT03447470): A first-in-human study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[11][12] The study established a recommended Phase 2 dose and showed preliminary signs of clinical activity in patients with Wnt ligand-dependent tumors.[2][12]
-
Phase 2 Studies (PORCUPINE and PORCUPINE2):
-
PORCUPINE (NCT04907539): This study is evaluating this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with microsatellite stable metastatic colorectal cancer with RNF43 or RSPO alterations.[1][7]
-
PORCUPINE2 (NCT04907851): This trial is assessing this compound monotherapy in patients with RNF43 loss-of-function mutant pancreatic cancer and in combination with the anti-PD-1 antibody pembrolizumab in patients with biliary tract cancer.[7][13]
-
Conclusion
This compound (RXC004) represents a promising targeted therapy for a genetically defined subset of gastrointestinal cancers. Its novel mechanism of action, inhibiting the secretion of Wnt ligands through the targeting of PORCN, provides a powerful approach to block aberrant Wnt signaling. Preclinical studies have demonstrated potent and selective anti-tumor activity in GI cancer models with upstream Wnt pathway alterations. The ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with Wnt ligand-dependent GI cancers. The development of this compound highlights the importance of a precision medicine approach in targeting the Wnt pathway and offers hope for new treatment options for patients with these challenging malignancies.
References
- 1. redxpharma.com [redxpharma.com]
- 2. redxpharma.com [redxpharma.com]
- 3. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand-dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Zamaporvint (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 6. Facebook [cancer.gov]
- 7. Zamaporvint (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 8. redxpharma.com [redxpharma.com]
- 9. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redxpharma.com [redxpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. trinitydelta.org [trinitydelta.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Ipivivint (Foxy-5) Treatment of SW480 Colon Cancer Cells
For Research Use Only.
Introduction
Ipivivint, also known as Foxy-5, is a synthetic formylated hexapeptide that mimics the action of Wnt5a.[1] Wnt5a is a signaling protein that can inhibit cancer cell migration and invasion.[2][3] In colon cancer, Foxy-5 has been shown to reduce the number of cancer stem cells in xenograft models by impairing β-catenin signaling.[4][5][6] SW480 is a human colon adenocarcinoma cell line commonly used in cancer research. This document provides recommended procedures for studying the effects of this compound on SW480 cells.
Note: There are currently no published studies detailing the direct use of this compound on SW480 cells. The following protocols and recommended concentrations are extrapolated from in vitro studies on other cancer cell lines, including breast and prostate cancer, as well as in vivo studies on other colon cancer cell lines.[2][4][7] It is imperative that researchers perform a dose-response experiment to determine the optimal concentration for their specific experimental setup.
Data Summary
The following table summarizes the effective concentrations of Foxy-5 observed in various cancer cell lines from the literature. This data can be used as a reference for designing a dose-response experiment for SW480 cells.
| Cell Line | Cancer Type | Concentration Range | Observed Effects | Reference |
| 4T1 | Mouse Breast Cancer | Not specified | Impaired migration and invasion; no effect on proliferation or apoptosis. | [2] |
| DU145 | Human Prostate Cancer | 100 µM | Inhibited invasion; no effect on cell viability or apoptosis. | [8] |
| Leukemia Cells | Human Leukemia | 50 µM - 100 µM | Downregulation of PI3K and MAPK pathways, impaired chemotaxis. | [9] |
| HT-29, Caco-2 | Human Colon Cancer | 2 mg/kg (in vivo) | Reduced cancer stem cell markers and tumor growth. | [4][5] |
Signaling Pathway
This compound (Foxy-5) acts as a Wnt5a mimetic. In the context of colon cancer, it has been shown to counteract the canonical Wnt/β-catenin signaling pathway, which is often aberrantly activated in these cancers. The proposed mechanism involves the reduction of β-catenin activity, leading to a decrease in the population of cancer stem cells.[4][5][10]
Caption: Proposed mechanism of this compound (Foxy-5) in SW480 colon cancer cells.
Experimental Protocols
Cell Culture of SW480 Cells
Materials:
-
SW480 cell line (ATCC® CCL-228™)
-
Leibovitz's L-15 Medium (ATCC® 30-2008™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Incubator (37°C, no CO2)
Protocol:
-
Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture SW480 cells in a T-75 flask with the complete growth medium.
-
Incubate the cells at 37°C in a non-humidified incubator with no CO2.
-
For subculturing, aspirate the medium and rinse the cell layer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a ratio of 1:2 to 1:8.
Preparation of this compound (Foxy-5) Stock Solution
Materials:
-
This compound (Foxy-5) peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for reconstituting the lyophilized this compound peptide.
-
Typically, the peptide can be dissolved in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the stock solution with sterile PBS or cell culture medium to create working solutions.
-
Store the stock solution and aliquots of working solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Dose-Response Experiment (Cell Viability Assay)
This protocol is essential to determine the optimal, non-toxic concentration of this compound for subsequent functional assays.
Materials:
-
SW480 cells
-
Complete growth medium
-
This compound working solutions (various concentrations)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed SW480 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C (no CO2) to allow cells to attach.
-
Prepare a series of this compound dilutions in complete growth medium. Based on literature for other cell lines, a starting range of 1 µM to 200 µM is recommended.[8][9] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (if any) and the optimal non-toxic concentration for further experiments.
Caption: A logical workflow for investigating the effects of this compound on SW480 cells.
Cell Migration and Invasion Assays (Example: Transwell Assay)
Materials:
-
SW480 cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete growth medium
-
This compound at the predetermined optimal concentration
-
For invasion assay: Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
(For invasion assay) Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve SW480 cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing the optimal concentration of this compound or vehicle control.
-
Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours at 37°C (no CO2).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-20 minutes.
-
Rinse the inserts with water and allow them to dry.
-
Image and count the migrated/invaded cells in several random fields under a microscope.
Disclaimer
These application notes and protocols are intended as a guide for research purposes only. The optimal conditions for any experiment must be determined by the end-user. Google and its affiliates do not guarantee the performance of these protocols and shall not be held liable for any loss or damage resulting from their use.
References
- 1. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
Application Notes: Protocol for Dissolving and Preparing Ipivivint for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ipivivint
This compound, also known as SM08502, is a first-in-class, orally active, and potent small molecule inhibitor of the CDC-like kinase (CLK) family, particularly CLK2 and CLK3.[1][2][3] Its mechanism of action involves the inhibition of CLK activity, which subsequently reduces the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[3][4] This disruption of the spliceosome activity alters the splicing of key Wnt pathway-related genes, leading to reduced expression of Wnt target genes and potent inhibition of the Wnt/β-catenin signaling pathway.[3][4][5] Due to the frequent dysregulation of the Wnt pathway in various cancers, this compound is a valuable tool for research in oncology, particularly for gastrointestinal tumors, pancreatic cancer, and other solid tumors.[3][6]
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1481617-15-5 | [1] |
| Molecular Formula | C₂₆H₂₁FN₈ | [4] |
| Molecular Weight | 464.5 g/mol | [4] |
| Common Name | SM08502 | [7] |
In Vitro Inhibitory Potency
| Target | Potency (IC₅₀ / EC₅₀) | Reference |
| CLK2 (human) | IC₅₀ = 2 nM; EC₅₀ = 1 nM | [1][4] |
| CLK3 (human) | IC₅₀ = 22 nM; EC₅₀ = 7 nM | [1][4] |
| CLK1 (human) | IC₅₀ = 1.4 µM | [4] |
| Wnt Signaling Pathway | EC₅₀ = 13 nM | [1] |
| DYRK1A (human) | EC₅₀ = 5 nM | [1] |
Solubility and Storage Recommendations
| Parameter | Recommendation | Reference |
| Recommended Solvent | DMSO | [4] |
| Solubility Enhancement | To improve solubility, gently warm the solution to 37°C and use an ultrasonic bath. | [4] |
| Stock Solution Storage | Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |
| -20°C Storage | Stable for up to 1 month. | [1][4][8] |
| -80°C Storage | Stable for up to 6 months. | [1][4][8] |
Experimental Protocols
Protocol for Preparation of a 10 mM Concentrated Stock Solution
Materials:
-
This compound powder (e.g., 5 mg)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath and/or 37°C water bath (optional, for solubility enhancement)[4]
Procedure:
-
Calculate Required Solvent Volume:
-
Use the following formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1,000,000 / Concentration (mM)]
-
For 5 mg of this compound (MW: 464.5 g/mol ) to make a 10 mM stock:
-
Volume (µL) = [5 mg / 464.5 g/mol ] x [1,000,000 / 10 mM] ≈ 1076.4 µL
-
-
Dissolution:
-
Carefully weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
-
Enhance Solubility (if needed):
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][4][8]
-
Crucial: Avoid repeated freeze-thaw cycles to maintain compound integrity.[1]
-
Protocol for Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes and to minimize DMSO concentration in the final culture, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium or PBS.
-
-
Prepare Final Working Concentration:
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment. Typical experimental concentrations for this compound range from 0.01 µM to 10 µM.[4]
-
Example: To prepare 1 mL of culture medium with a final concentration of 1 µM this compound from a 10 mM stock:
-
Use the formula: V₁C₁ = V₂C₂
-
V₁ = (1 mL x 1 µM) / 10,000 µM = 0.0001 mL = 0.1 µL
-
Add 0.1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used for the this compound-treated samples. This is critical to ensure that any observed effects are due to the compound and not the solvent.
-
-
Application:
-
Mix the final working solution thoroughly by gentle pipetting or inversion.
-
Add the solution to your cell cultures as per your experimental design.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound from powder to experimental use.
Simplified Wnt Signaling Pathway and Mechanism of this compound
Caption: this compound inhibits CLK, disrupting splicing and Wnt gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1481617-15-5|DC Chemicals [dcchemicals.com]
- 3. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 4. glpbio.com [glpbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Ipivivint solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipivivint is a potent and orally active small molecule inhibitor of CDC-like kinases (CLKs) and the Wnt signaling pathway. Its function as a modulator of RNA splicing and key developmental pathways has made it a compound of significant interest in oncology and other therapeutic areas. Understanding the solubility of this compound in various solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound, protocols for its handling and use, and a visualization of its mechanism of action.
This compound Solubility
The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development. Comprehensive solubility data for this compound in a range of common laboratory solvents is essential for accurate and reproducible experimental results.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in dimethyl sulfoxide (DMSO).
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Method and Notes |
| DMSO | 464.50 | 3.33 | 7.17 | Solubility can be enhanced by sonication and warming to 80°C. It is important to use anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[1] |
| Ethanol | 464.50 | Data not available | Data not available | Not reported in publicly available datasheets. |
| PBS (pH 7.4) | 464.50 | Data not available | Generally considered to have low aqueous solubility. | |
| Water | 464.50 | Data not available | Not reported in publicly available datasheets; expected to be very low.[2] |
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the inhibition of CDC-like kinases (CLKs), which in turn modulates the Wnt signaling pathway.
This compound is a potent inhibitor of CLK2 and CLK3, with EC50 values of 1 nM and 7 nM, respectively.[1] CLKs are a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential for the regulation of pre-mRNA splicing. By inhibiting CLKs, this compound alters the phosphorylation status of SR proteins, leading to changes in alternative splicing of various genes, including key components of the Wnt signaling pathway. The Wnt pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is a hallmark of many cancers. This compound's inhibition of CLKs leads to a downstream reduction in Wnt pathway gene expression.[3]
References
Application Notes and Protocols for Testing Ipivivint Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Ipivivint, a potent Wnt signaling pathway inhibitor. The protocols detailed below are based on preclinical studies of SM08502, a structurally and mechanistically related CDC-like kinase (CLK) inhibitor, and serve as a robust framework for designing and executing similar studies for this compound.
Mechanism of Action: this compound and the Wnt Signaling Pathway
This compound is an orally active small molecule that inhibits the Wnt signaling pathway.[1][2] Its primary mechanism of action is the inhibition of CDC-like kinases (CLKs), specifically CLK2 and CLK3.[2][3] This inhibition disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to alterations in the alternative splicing of key Wnt pathway-related genes.[2][3] The resulting dysregulation of Wnt signaling can suppress tumor growth and induce apoptosis in cancer cells with aberrant Wnt pathway activation.[2][3]
Caption: this compound's mechanism of action targeting the Wnt pathway.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both xenograft and genetically engineered mouse models (GEMMs) are valuable tools.
-
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors (PDX) into immunodeficient mice. They are particularly useful for assessing the direct anti-tumor activity of this compound on human cancers with known Wnt pathway alterations.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs with mutations in key Wnt pathway genes, such as Apc, can spontaneously develop tumors in a more physiologically relevant context, allowing for the study of this compound's effects on tumor initiation and progression.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of the CLK inhibitor SM08502 in pancreatic cancer xenograft models. These data provide a benchmark for expected efficacy with this compound.
Table 1: Efficacy of SM08502 in a HPAFII Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Notes |
| Vehicle Control | - | - | - |
| SM08502 | 25 mg/kg, daily (QD) | 93% (p=0.011) | Induced RECIST-defined regression in 3 of 5 mice. |
| SM08502 | 25 mg/kg, every other day (QOD) | 82% (p=0.011) | No regressions observed. |
Data from preclinical studies of SM08502 in a HPAFII xenograft mouse model.[1]
Table 2: In Vitro Activity of SM08502 in Pancreatic Cancer Cell Lines
| Cell Line | EC50 Range (µM) |
| 14 Pancreatic Cancer Cell Lines | 0.072 - 0.526 |
In vitro cell viability data for SM08502.[1]
Experimental Protocols
Xenograft-Based In Vivo Efficacy Study
This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for a xenograft-based efficacy study.
Materials:
-
Human cancer cell line with aberrant Wnt signaling (e.g., HPAFII, Capan-1)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound orally (e.g., 25 mg/kg) to the treatment group daily or on the specified schedule. Administer vehicle to the control group.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period. Collect tumors for pharmacodynamic analysis.
Pharmacodynamic Biomarker Analysis: Western Blot for Phosphorylated SRSF
This protocol details the analysis of the direct molecular target of this compound in tumor tissue.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRSF, anti-total-SRSF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Tissue Lysis: Homogenize frozen tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-SRSF) diluted in 5% BSA/TBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SRSF and a loading control like β-actin to ensure equal protein loading.
Pharmacodynamic Biomarker Analysis: qPCR for Wnt Target Gene Expression
This protocol is for quantifying the downstream effects of this compound on Wnt pathway activity.
Materials:
-
Frozen tumor tissue
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from frozen tumor tissue using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers. Run the reaction on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of Wnt target genes, normalized to the housekeeping gene. Compare the expression levels between the this compound-treated and vehicle control groups.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant animal models. By utilizing these methodologies, researchers can effectively assess the in vivo efficacy and pharmacodynamic effects of this compound, generating crucial data to support its further development as a potential cancer therapeutic.
References
Application Notes and Protocols for Measuring Ipivivint's (Foxy-5) Effect on Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint, also known as Foxy-5, is a hexapeptide mimic of the N-terminal region of Wnt-5a, a key ligand in the Wnt signaling pathway. Wnt-5a predominantly activates the β-catenin-independent (non-canonical) Wnt pathways, which are involved in regulating cell polarity, migration, and invasion. Dysregulation of Wnt signaling is implicated in various diseases, including cancer. This compound is being investigated as a therapeutic agent, particularly for its potential to inhibit cancer metastasis.
These application notes provide detailed protocols for a panel of in vitro and in vivo assays to characterize the effect of this compound on both canonical and non-canonical Wnt signaling pathways.
Key Concepts and Signaling Pathways
The Wnt signaling pathway is a complex network of proteins that plays a crucial role in embryonic development and adult tissue homeostasis. It can be broadly divided into two main branches:
-
Canonical Wnt Pathway (β-catenin dependent): In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes, such as AXIN2 and CCND1 (Cyclin D1), by co-activating TCF/LEF transcription factors.
-
Non-Canonical Wnt Pathway (β-catenin independent): This includes the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways. Wnt-5a, and by extension this compound, primarily signals through these pathways. A key event in non-canonical signaling is the phosphorylation of the scaffolding protein Dishevelled (Dvl).
Diagram of the Wnt Signaling Pathway and the Action of this compound
Caption: this compound, a Wnt-5a mimetic, activates non-canonical Wnt signaling.
Data Presentation: Summary of Expected Effects of this compound
The following tables summarize the anticipated quantitative effects of this compound on various readouts of Wnt signaling, based on published literature. These values can serve as a benchmark for experimental results.
Table 1: In Vitro Assays
| Assay Type | Cell Line | This compound (Foxy-5) Concentration | Endpoint Measured | Expected Outcome | Reference |
| Cell Invasion Assay | DU145 (Prostate Cancer) | 100 µM | Number of invaded cells | ~40% reduction in invasion | [1] |
| Western Blot | HT-29 (Colon Cancer) | 5 mg/kg (in vivo) | Active β-catenin protein levels | Reduction in active β-catenin | [2] |
| Western Blot | hTERT-RPE | 100 ng/mL (Wnt-5a) | Phosphorylated Dvl2 (p-Dvl2) | >3-fold increase in Dvl2-Plk1 interaction | [3] |
| TOPFlash/FOPFlash Luciferase Reporter Assay | HEK293 | Not reported for Foxy-5 | TCF/LEF-mediated transcription | Expected to have minimal to no effect as Foxy-5 is a non-canonical agonist | |
| Quantitative PCR (qPCR) | HPAF-II (Pancreatic Cancer) | Not reported for Foxy-5 | AXIN2 mRNA levels | Wnt3a induces ~2-4 fold increase, Foxy-5 effect likely minimal | [4] |
| Quantitative PCR (qPCR) | Colon Cancer Cells | Not reported for Foxy-5 | CCND1 (Cyclin D1) mRNA levels | β-catenin overexpression can induce a 2-3 fold increase in protein | [5] |
Table 2: In Vivo Assays
| Assay Type | Animal Model | this compound (Foxy-5) Dosing Regimen | Endpoint Measured | Expected Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | Metastasis Assay | Orthotopic mouse model (DU145 cells) | 2 mg/kg, i.p., every other day | Metastatic dissemination to lymph nodes | 75-90% inhibition of metastasis |[6] | | Tumor Growth Assay | Xenograft mouse model (4T1 cells) | 1.6 mg/kg, i.p. | Primary tumor growth | No significant effect on primary tumor growth |[7] |
Experimental Protocols
TCF/LEF Luciferase Reporter Assay (TOPFlash/FOPFlash)
This assay measures the activity of the canonical Wnt pathway by quantifying the transcriptional activity of the β-catenin/TCF/LEF complex.
Diagram of the TOPFlash/FOPFlash Assay Workflow
Caption: Workflow for the TOPFlash/FOPFlash luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
This compound (Foxy-5)
-
Recombinant Wnt3a (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of TOPFlash or FOPFlash plasmid and 10 ng of Renilla plasmid in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine 2000 solutions and incubate at room temperature for 20 minutes.
-
Add the transfection complex to the cells.
-
-
Treatment: 24 hours post-transfection, replace the medium with serum-free medium containing this compound at various concentrations (e.g., 10-100 µM). Include wells with Wnt3a (e.g., 100 ng/mL) as a positive control for canonical pathway activation and a vehicle control.
-
Lysis and Luminescence Measurement: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific TCF/LEF-mediated transcriptional activity.
-
Express the results as fold change relative to the vehicle control.
-
Western Blot for β-catenin and Phospho-Dvl2
This assay is used to quantify the protein levels of total β-catenin and phosphorylated Dvl2, a marker of non-canonical Wnt signaling activation.
Diagram of the Western Blot Workflow
References
- 1. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel Wnt5a–CK1ε–Dvl2–Plk1-mediated primary cilia disassembly pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genechem.com.cn [genechem.com.cn]
- 5. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting SRSF Phosphorylation Following Ipivivint Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich splicing factors (SRSFs) are a family of essential proteins that play a crucial role in both constitutive and alternative pre-mRNA splicing.[1] Their function and subcellular localization are tightly regulated by post-translational modifications, most notably phosphorylation within their arginine/serine-rich (RS) domains.[2] Aberrant splicing is implicated in various diseases, including cancer, making the modulation of SRSF activity a key area of therapeutic interest.[1]
Ipivivint is a small molecule inhibitor of the Wnt signaling pathway.[3] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and development, and its dysregulation is a hallmark of many cancers.[4][5] Recent evidence suggests a crosstalk between the Wnt pathway and the regulation of splicing, partly through the activity of CDC-like kinases (CLKs) which are known to phosphorylate SRSF proteins.[6][7] Inhibition of CLKs has been shown to reduce SRSF phosphorylation and impact Wnt pathway-related gene expression.[7] Therefore, investigating the effect of the Wnt inhibitor this compound on SRSF phosphorylation can provide valuable insights into its mechanism of action and its potential impact on downstream gene expression through the modulation of RNA splicing.
This document provides a detailed protocol for the detection and quantification of SRSF protein phosphorylation in response to this compound treatment using Western blotting.
Signaling Pathway Overview
This compound inhibits the Wnt signaling pathway. This pathway, when active, leads to the stabilization of β-catenin, which then translocates to the nucleus to regulate gene expression. The activity of CLK kinases, which are key regulators of SRSF phosphorylation, can be influenced by cellular signaling pathways. Inhibition of the Wnt pathway by this compound may lead to downstream effects on CLK activity, subsequently altering the phosphorylation state of SRSF proteins and affecting alternative splicing events.
Figure 1: Proposed signaling pathway of this compound's effect on SRSF phosphorylation.
Experimental Protocol: Western Blot for SRSF Phosphorylation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in SRSF phosphorylation.
Materials and Reagents
-
Cell Lines: Appropriate cell line known to have active Wnt signaling (e.g., colorectal cancer cell lines like HCT116, or others as determined by the researcher).
-
This compound: Stock solution of known concentration.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage to resolve SRSF proteins (typically 10-12%).
-
Transfer Buffer: Standard Tris-Glycine or other suitable transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[3]
-
Primary Antibodies:
-
Phospho-SRSF specific antibodies (e.g., anti-phospho-SRSF1, anti-phospho-SRSF2, etc.). It is crucial to use antibodies that are specific for the phosphorylated form of the protein.
-
Total SRSF antibodies (for normalization).
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Figure 2: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SRSF) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for normalization):
-
To normalize the phospho-protein signal, the membrane can be stripped of the bound antibodies and re-probed for total SRSF protein and/or a loading control.
-
Incubate the membrane in a mild stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the antibody for the total protein or loading control.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. The intensity of the Western blot bands should be quantified using densitometry software. The ratio of the phosphorylated SRSF protein to the total SRSF protein should be calculated for each sample. This ratio should then be normalized to the loading control to account for any variations in protein loading.
Table 1: Quantification of SRSF Phosphorylation after this compound Treatment
| Treatment Group | Phospho-SRSF (Densitometry Units) | Total SRSF (Densitometry Units) | Loading Control (Densitometry Units) | Ratio (p-SRSF / Total SRSF) | Normalized Ratio (p-SRSF / Total SRSF) / Loading Control | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.0 | |||||
| This compound (1 µM) | ||||||
| This compound (5 µM) | ||||||
| This compound (10 µM) |
Table 2: Recommended Antibody Dilutions (Starting Points)
| Antibody | Dilution | Blocking Buffer |
| Anti-phospho-SRSF1 | 1:1000 | 5% BSA in TBST |
| Anti-total-SRSF1 | 1:1000 | 5% BSA in TBST |
| Anti-β-actin | 1:5000 | 5% BSA in TBST |
| HRP-conjugated secondary | 1:2000 - 1:5000 | 5% BSA in TBST |
Note: Optimal antibody dilutions must be determined experimentally.
Troubleshooting
-
High Background:
-
Ensure the blocking step is sufficient.
-
Use 5% BSA instead of milk.[3]
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm the presence of the target protein in the lysate.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Check the activity of the primary and secondary antibodies.
-
Increase the amount of protein loaded.
-
Use a more sensitive detection reagent.
-
-
Non-specific Bands:
-
Optimize antibody concentration.
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing steps.
-
Conclusion
This protocol provides a comprehensive framework for investigating the effects of the Wnt inhibitor this compound on the phosphorylation of SRSF proteins. By carefully following these steps and optimizing conditions, researchers can obtain reliable and quantifiable data to elucidate the molecular mechanisms underlying this compound's activity and its potential role in modulating RNA splicing. This information is valuable for both basic research and the development of novel therapeutic strategies targeting the Wnt signaling pathway.
References
- 1. Guide to western blot quantification | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. inventbiotech.com [inventbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CLK2 and serine/arginine-rich splicing factors inhibits multiple myeloma through downregulating RAE1 by nonsense-mediated mRNA decay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
RT-PCR analysis of Wnt target genes following Ipivivint exposure.
Application Notes and Protocols
Topic: RT-PCR Analysis of Wnt Target Genes Following Ipixivivint Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Aberrant activation of this pathway is a well-established driver in various human cancers, including colorectal, ovarian, and prostate cancers, making it a prime target for therapeutic intervention.[3][4][5] The pathway's signaling culminates in the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes such as MYC, CCND1 (Cyclin D1), and AXIN2.[1][6]
Ipixivivint (CWP232291) is a novel small-molecule inhibitor designed to suppress this pathway.[4][7] By disrupting Wnt/β-catenin signaling, Ipixivivint aims to reduce the proliferation and survival of cancer cells dependent on this pathway. A critical step in evaluating the efficacy and mechanism of action of Ipixivivint is to quantify its effect on the transcription of these downstream Wnt target genes.
This document provides a detailed protocol for using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to analyze the expression of Wnt target genes in cancer cell lines following treatment with Ipixivivint.
Mechanism of Action: Ipixivivint in the Wnt/β-Catenin Pathway
The canonical Wnt signaling pathway is tightly regulated. In the "off-state" (absence of a Wnt ligand), a cytoplasmic "destruction complex" (comprising APC, Axin, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] This keeps cytoplasmic β-catenin levels low.
In the "on-state," Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of the destruction complex.[1][5] Consequently, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription.
Ipixivivint is a prodrug that is converted to its active metabolite, CWP232204.[3][8] This active form suppresses Wnt-dependent transcriptional activity, leading to a decrease in β-catenin expression and the induction of apoptosis in cancer cells.[7][9] The diagram below illustrates the canonical Wnt pathway and the point of intervention by Ipixivivint's active metabolite.
Experimental Workflow
The overall process involves treating a cancer cell line known to have active Wnt signaling with Ipixivivint, followed by RNA extraction, conversion to cDNA, and finally, quantifying the expression levels of specific Wnt target genes using RT-qPCR.
Detailed Experimental Protocol
This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes as necessary for other formats.
Cell Culture and Ipixivivint Treatment
-
Cell Seeding: Seed a human cancer cell line with documented Wnt pathway activation (e.g., colorectal cancer lines HCT116 or SW480) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight in standard growth medium at 37°C and 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of Ipixivivint in DMSO. Dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO-only) at the same final concentration as the highest Ipixivivint dose.
-
Drug Exposure: Remove the old medium from the cells and replace it with the Ipixivivint-containing or vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Total RNA Isolation
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 1 mL of TRIzol® reagent or a similar lysis buffer directly to each well and pipette up and down to lyse the cells.
-
RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol for the chosen reagent or kit (e.g., phase separation with chloroform followed by isopropanol precipitation for TRIzol®, or using a column-based kit like Qiagen RNeasy).
-
RNA Quantification and Quality Check: Resuspend the final RNA pellet in RNase-free water. Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine 1-2 µg of total RNA with reverse transcription reagents. A typical 20 µL reaction includes:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Primers
-
dNTP mix
-
Reverse Transcriptase Buffer
-
Reverse Transcriptase Enzyme
-
RNase-free water to 20 µL
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 42-50°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).[9]
-
Storage: The resulting cDNA can be stored at -20°C until use.
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design: Use validated primers for Wnt target genes (AXIN2, MYC, CCND1, LEF1) and at least one stable housekeeping gene (GAPDH, ACTB, RPLP0) for normalization.[10]
-
Reaction Setup: Prepare the qPCR master mix. For each 10-20 µL reaction per well in a 96-well qPCR plate, combine:
-
cDNA template (diluted 1:5 or 1:10)
-
Forward Primer (final concentration 200-500 nM)
-
Reverse Primer (final concentration 200-500 nM)
-
SYBR Green Master Mix (2X)
-
Nuclease-free water
-
-
Plate Setup: Run each sample in triplicate for each gene. Include no-template controls (NTC) to check for contamination.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
-
Ct Values: Obtain the cycle threshold (Ct) value for each reaction.
-
Relative Quantification: Use the Livak (2-ΔΔCt) method for relative gene expression analysis.
-
Step 1: Normalize to Housekeeping Gene (ΔCt)
-
ΔCt = Ct(Target Gene) - Ct(Housekeeping Gene)
-
-
Step 2: Normalize to Control Group (ΔΔCt)
-
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control Sample)
-
-
Step 3: Calculate Fold Change
-
Fold Change = 2-ΔΔCt
-
-
Data Presentation
The results of the RT-qPCR analysis should demonstrate a dose-dependent decrease in the mRNA levels of Wnt target genes upon Ipixivivint treatment.
Table 1: Relative Expression (Fold Change) of Wnt Target Genes in HCT116 Cells after 48h Ipixivivint Treatment
| Gene Symbol | Function in Pathway | Vehicle Control (DMSO) | Ipixivivint (1 µM) | Ipixivivint (10 µM) |
| AXIN2 | Negative feedback regulator, target gene | 1.00 | 0.45 ± 0.05 | 0.12 ± 0.03 |
| MYC | Transcription factor, proliferation | 1.00 | 0.61 ± 0.07 | 0.25 ± 0.04 |
| CCND1 | Cell cycle regulator (Cyclin D1) | 1.00 | 0.53 ± 0.06 | 0.18 ± 0.02 |
| LEF1 | Transcription factor partner of β-catenin | 1.00 | 0.38 ± 0.04 | 0.09 ± 0.02 |
| GAPDH | Housekeeping Gene (Control) | 1.00 | 1.02 ± 0.03 | 0.98 ± 0.04 |
Data are represented as mean fold change ± standard deviation relative to the vehicle control. This is representative data and actual results may vary.
Conclusion
The protocol described provides a robust framework for assessing the biological activity of Ipixivivint by quantifying its impact on Wnt/β-catenin signaling. A significant reduction in the mRNA levels of key Wnt target genes serves as a strong indicator of the compound's on-target efficacy.[6][11] This RT-qPCR-based assay is an essential tool for preclinical validation and dose-response studies in the development of Wnt pathway inhibitors.
References
- 1. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt Pathways in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 4. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. pnas.org [pnas.org]
- 7. The small molecule WNT/β-catenin inhibitor CWP232291 blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CWP232291|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring the Effect of Ipivivint on Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipivivint is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers.[1][2] Inhibition of this pathway has been shown to induce apoptosis in cancer cells, making it a promising therapeutic strategy.[3][4][5] These application notes provide detailed protocols for commonly used apoptosis assays to evaluate the efficacy of this compound in inducing programmed cell death.
Mechanism of Action: this compound and the Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes, including those that promote cell survival and inhibit apoptosis, such as survivin.[1][6][7]
This compound disrupts this pathway, leading to the degradation of β-catenin and the subsequent downregulation of its target genes. This inhibition of pro-survival signals can trigger the intrinsic apoptotic pathway.
Key Apoptosis Assays
Several assays can be employed to measure the apoptotic effects of this compound. The choice of assay depends on the specific stage of apoptosis being investigated and the available equipment.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][11]
Experimental Workflow
Protocol[8][9][12]
-
Cell Preparation: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| Positive Control |
Caspase Activity Assay
Principle
Caspases are a family of proteases that are key mediators of apoptosis.[12][13] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave specific substrates, leading to the dismantling of the cell. Caspase activity assays utilize a specific peptide substrate conjugated to a fluorophore or a chromophore.[13][14][15] Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified.
Experimental Workflow
Protocol (using Caspase-Glo® 3/7 Assay)[15]
-
Cell Preparation: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Presentation
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 1.0 | |
| This compound (X µM) | ||
| This compound (Y µM) | ||
| Positive Control |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[16][17][18] The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments.[17][19] The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
Experimental Workflow
Protocol[17][18][21]
-
Cell Preparation: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Labeling: Incubate the cells with a reaction mixture containing TdT and Br-dUTP for 60 minutes at 37°C.
-
Detection: Incubate with a FITC-conjugated anti-BrdU antibody for 30 minutes at room temperature.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Visualization: Mount the coverslips and visualize using a fluorescence microscope.
Data Presentation
| Treatment Group | Total Number of Cells (DAPI stained) | Number of TUNEL-positive Cells | % Apoptotic Cells |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| Positive Control |
Western Blotting for Apoptosis-Related Proteins
Principle
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[20][21] The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[22][23] The ratio of these proteins is critical in determining cell fate.[22] An increase in the Bax/Bcl-2 ratio is often indicative of apoptosis induction.[23] Additionally, the cleavage of PARP by caspases is another hallmark of apoptosis.[20]
Experimental Workflow
Protocol[22][24][26]
-
Lysate Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
| Treatment Group | Relative Bcl-2 Expression (normalized to loading control) | Relative Bax Expression (normalized to loading control) | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | |||||
| This compound (X µM) | |||||
| This compound (Y µM) |
Conclusion
The assays described provide a comprehensive toolkit for characterizing the pro-apoptotic effects of this compound. By employing a combination of these methods, researchers can gain a detailed understanding of the molecular mechanisms by which this compound induces cell death, providing crucial data for preclinical and clinical development.
References
- 1. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Wnt Pathway Activator Induces Apoptosis and Cell Death in Mouse Monocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of Wnt/β-catenin pathway in inducing autophagy and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Impacting tumor cell-fate by targeting the inhibitor of apoptosis protein survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. promega.com [promega.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Alternative Splicing Changes Induced by Ipivivint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint is a potent and orally active small molecule inhibitor with a dual mechanism of action. It primarily targets CDC-like kinases (CLKs), specifically CLK2 and CLK3, and also inhibits the Wnt signaling pathway[1][2]. CLK kinases are crucial regulators of the spliceosome by phosphorylating serine and arginine-rich (SR) splicing factors (SRSFs)[3]. The phosphorylation status of SRSFs is critical for their function in splice site selection and the overall regulation of pre-mRNA splicing. Inhibition of CLKs by compounds similar to this compound has been shown to disrupt spliceosome activity and induce alternative splicing of various genes, including those in the Wnt pathway[3].
Alternative splicing is a fundamental biological process that generates multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene[4]. This mechanism significantly expands the coding potential of the genome and is vital for normal development and cellular function. Dysregulation of alternative splicing is implicated in numerous diseases, including cancer, making the splicing machinery an attractive target for therapeutic intervention[5][6].
These application notes provide a comprehensive framework for researchers to investigate and validate changes in alternative splicing induced by this compound. The protocols herein detail a global, unbiased approach using RNA sequencing (RNA-Seq) for discovery, followed by targeted validation of specific splicing events using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Proposed Mechanism of Action
This compound's primary impact on alternative splicing is hypothesized to occur through the inhibition of CLK2 and CLK3. This inhibition prevents the necessary phosphorylation of SRSF proteins, altering their activity. The change in SRSF activity leads to modified splice site recognition by the spliceosome, resulting in changes to the patterns of exon inclusion and exclusion. This ultimately generates alternatively spliced mRNA transcripts.
Caption: Proposed mechanism of this compound-induced alternative splicing.
Experimental Design and Workflow
A robust strategy to assess splicing changes involves a discovery phase using RNA-Seq, followed by a validation phase. This workflow ensures a comprehensive, genome-wide analysis complemented by precise confirmation of key findings.
Caption: Overview of the experimental workflow for splicing analysis.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a biologically relevant cell line. For Wnt-related studies, colorectal cancer cell lines like SW480 can be used[2].
-
Culture Conditions: Culture cells in appropriate media and conditions to achieve logarithmic growth.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Store aliquots at -80°C.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound. A starting point can be based on its known EC50 values (e.g., 13 nM for Wnt pathway inhibition)[1][2].
-
Treatment: Seed cells and allow them to adhere overnight. Replace the media with fresh media containing the desired concentration of this compound or vehicle control (e.g., DMSO). Ensure at least three biological replicates for each condition.
-
Incubation: Incubate cells for a predetermined time (e.g., 6, 24, or 48 hours) to allow for changes in gene expression and splicing.
-
Harvesting: Harvest cells for RNA extraction.
Table 1: Recommended this compound Concentrations for In Vitro Assays
| Target | Cell Line | EC50 | Recommended Starting Concentration Range |
|---|---|---|---|
| CLK2 (human) | N/A | 1 nM[1] | 1 - 10 nM |
| CLK3 (human) | N/A | 7 nM[1] | 5 - 50 nM |
| Wnt Pathway | N/A | 13 nM[1][2] | 10 - 100 nM |
Protocol 2: RNA-Seq for Global Splicing Analysis
This protocol provides a high-level overview of the steps involved in preparing samples for RNA sequencing.
-
RNA Extraction:
-
Extract total RNA from this compound-treated and vehicle-treated cells using a column-based kit or TRIzol reagent.
-
Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA[7].
-
-
RNA Quality Control (QC):
-
Assess RNA concentration using a Qubit Fluorometer.
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended for library preparation.
-
-
Library Preparation:
-
Begin with 1-2 µg of total RNA.
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the final library and validate its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq).
-
For alternative splicing analysis, paired-end sequencing (e.g., 2x100 bp or 2x150 bp) is highly recommended.
-
Aim for a sequencing depth of at least 50 million reads per sample to robustly detect splicing events, though deeper sequencing may be required for low-abundance transcripts[8].
-
Protocol 3: Bioinformatics Analysis of RNA-Seq Data
The analysis of RNA-Seq data to identify differential splicing is a multi-step process requiring specialized bioinformatics tools. The nf-core/rnasplice pipeline is a good example of a comprehensive workflow[9][10].
Caption: A typical bioinformatics workflow for RNA-Seq data.
-
Quality Control: Assess the quality of raw sequencing reads using FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like TrimGalore![10].
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR[10].
-
Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events between this compound-treated and control samples. Popular tools include:
-
Output Interpretation: The output will typically be a list of genes with significant splicing changes, including the type of event (e.g., skipped exon, retained intron), the change in PSI (ΔPSI), and a statistical significance value (p-value and FDR).
Table 2: Example Summary of RNA-Seq Differential Splicing Analysis
| Gene Symbol | Event Type | Chromosomal Location | PSI (Control) | PSI (this compound) | ΔPSI | FDR |
|---|---|---|---|---|---|---|
| GENE-A | Skipped Exon (SE) | chr1:12345-12395 | 0.85 | 0.25 | -0.60 | 1.2e-8 |
| GENE-B | Retained Intron (RI) | chr5:54321-54421 | 0.10 | 0.75 | +0.65 | 5.6e-7 |
| GENE-C | Alt 3' SS (A3SS) | chrX:98765-98795 | 0.92 | 0.52 | -0.40 | 3.1e-5 |
Protocol 4: Validation of Splicing Events by RT-qPCR
It is essential to validate the findings from RNA-Seq using a targeted method like RT-qPCR[13][14].
-
Target Selection: Choose a set of high-confidence candidate splicing events from the RNA-Seq data for validation. Select events with a large ΔPSI and low FDR.
-
Primer Design:
-
For Exon Skipping Events: Design a forward primer in the upstream constitutive exon and a reverse primer in the downstream constitutive exon. This single primer pair will amplify two products: a longer "inclusion" isoform and a shorter "exclusion" isoform[15][16].
-
For Other Events (e.g., Intron Retention): Design isoform-specific primers. One primer pair can be designed to specifically amplify the isoform including the retained intron, and another pair to amplify the correctly spliced isoform.
-
-
Reverse Transcription (RT):
-
Use 1 µg of the same total RNA used for RNA-Seq.
-
Synthesize cDNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
For each sample, set up triplicate reactions.
-
Use the following cycling conditions as a starting point: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s[15].
-
Include a melt curve analysis at the end of the run to verify the amplification of specific products[13].
-
-
Data Analysis:
-
Determine the Ct values for each isoform.
-
Calculate the relative abundance of each isoform. For an exon skipping event, the PSI can be calculated using the relative expression of the inclusion and exclusion isoforms.
-
Compare the ΔPSI calculated from RT-qPCR with the results from the RNA-Seq analysis.
-
Table 3: Example RT-qPCR Validation Data
| Gene Symbol | Event Validated | Primer Location | ΔPSI (RNA-Seq) | ΔPSI (RT-qPCR) | Validation Status |
|---|---|---|---|---|---|
| GENE-A | Exon 3 Skipping | Flanking Exons 2 & 4 | -0.60 | -0.55 ± 0.05 | Confirmed |
| GENE-B | Intron 2 Retention | Intron-spanning | +0.65 | +0.61 ± 0.07 | Confirmed |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting alternative splicing in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. GitHub - nf-core/rnasplice: rnasplice is a bioinformatics pipeline for RNA-seq alternative splicing analysis [github.com]
- 10. nf-co.re [nf-co.re]
- 11. Frontiers | Advances in alternative splicing identification: deep learning and pantranscriptome [frontiersin.org]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
Determining the IC50 of Ipivivint: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint is a potent small molecule inhibitor of the Wnt signaling pathway, a critical pathway often dysregulated in various cancers. The determination of the half-maximal inhibitory concentration (IC50) is a fundamental step in the preclinical evaluation of therapeutic compounds like this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of cancer research, it is a critical measure of a drug's potency in inhibiting cancer cell growth.
These application notes provide detailed protocols for three common cell viability assays used to determine the IC50 value of this compound in cancer cell lines: the MTT, CellTiter-Glo®, and Resazurin assays. Additionally, this document outlines the Wnt signaling pathway targeted by this compound and provides a general workflow for an IC50 determination experiment.
Wnt Signaling Pathway and this compound's Mechanism of Action
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, leading to the expression of target genes that promote cell proliferation. This compound inhibits this pathway, leading to the suppression of cancer cell growth.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound involves several key steps, from cell culture preparation to data analysis.
Caption: A generalized experimental workflow for determining the IC50 value.
Data Presentation
The IC50 values of this compound should be determined across a panel of relevant cancer cell lines. The results should be summarized in a clear and concise table for easy comparison.
Note: The following table is a template. Researchers should populate this table with their experimentally determined IC50 values.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Assay Used |
| SW480 | Colon Cancer | Enter experimental value | MTT/CellTiter-Glo/Resazurin |
| HCT116 | Colon Cancer | Enter experimental value | MTT/CellTiter-Glo/Resazurin |
| DLD-1 | Colon Cancer | Enter experimental value | MTT/CellTiter-Glo/Resazurin |
| A549 | Lung Cancer | Enter experimental value | MTT/CellTiter-Glo/Resazurin |
| MCF-7 | Breast Cancer | Enter experimental value | MTT/CellTiter-Glo/Resazurin |
| PC-3 | Prostate Cancer | Enter experimental value | MTT/CellTiter-Glo/Resazurin |
Experimental Protocols
Here are detailed protocols for three commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, generates a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Resazurin (AlamarBlue®) Assay
Principle: This is a fluorometric/colorimetric assay that uses the redox indicator resazurin. In viable, metabolically active cells, resazurin is reduced to the highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Black or clear 96-well plates (black plates are recommended for fluorescence measurements)
-
Resazurin solution (e.g., AlamarBlue® reagent)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm)
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Resazurin Assay:
-
After the drug incubation period, add Resazurin solution to each well to a final concentration of 10% of the total volume (e.g., add 10 µL of reagent to 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure the absorbance at 570 nm and 600 nm (as a reference wavelength).
-
Subtract the background fluorescence/absorbance of the blank wells.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Conclusion
The determination of this compound's IC50 is a crucial step in understanding its therapeutic potential. The choice of cell viability assay may depend on the specific cell line, available equipment, and desired throughput. By following these detailed protocols, researchers can obtain reliable and reproducible IC50 values, which are essential for the further development of this compound as a potential anti-cancer agent.
Application Notes and Protocols: Long-Term Storage and Stability of Ipivivint Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the long-term storage and stability of Ipivivint solutions. Adherence to these protocols is crucial for ensuring the integrity and activity of the compound in research and development settings.
Introduction to this compound
This compound is a potent and orally active inhibitor of CDC-like kinases (CLKs), particularly CLK2, and also demonstrates inhibitory activity against the Wnt signaling pathway.[1][2] Its mechanism of action involves the inhibition of serine and arginine-rich splicing factor (SRSF) phosphorylation, which disrupts spliceosome activity and reduces the expression of Wnt pathway signaling genes.[2][3] Given its therapeutic potential in oncology, understanding its stability is critical for the design and interpretation of in vitro and in vivo studies.
Chemical Structure of this compound
Long-Term Storage Recommendations
Proper storage of this compound in both solid and solution form is essential to prevent degradation and maintain its biological activity.
Solid Form
| Storage Condition | Recommended Duration | Notes |
| -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage, ensure the container is well-sealed to prevent moisture absorption. |
Data derived from manufacturer's recommendations.[4]
Stock Solutions
It is common practice to prepare concentrated stock solutions of this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).
| Storage Condition | Recommended Duration | Notes |
| -80°C | 6 months | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage. Avoid more than two freeze-thaw cycles. |
Data derived from manufacturer's recommendations.[1][4]
Note: The use of hygroscopic DMSO can significantly impact the solubility and stability of the product. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[4] To enhance solubility, warming the solution to 80°C and using sonication may be necessary.[4]
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous buffers is a critical factor for cell-based assays and other in vitro experiments. As specific stability data for this compound in aqueous solutions is not publicly available, the following sections provide a general framework and protocols for determining its stability profile. The presented data is illustrative and should be confirmed experimentally.
Factors Influencing Stability in Aqueous Media
The stability of small molecules like this compound, which possesses an imidazopyridine core, can be influenced by several factors in aqueous solutions:
-
pH: Hydrolysis can occur at acidic or alkaline pH.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
Hypothetical Stability Data in Aqueous Buffer (pH 7.4)
The following table presents hypothetical data for the stability of a 10 µM this compound solution in Phosphate Buffered Saline (PBS) at pH 7.4, stored under different conditions. This data is for illustrative purposes to guide experimental design.
| Storage Condition | Time Point | % Remaining this compound (Hypothetical) |
| 4°C, Protected from Light | 24 hours | 98% |
| 48 hours | 95% | |
| 7 days | 85% | |
| Room Temperature (~25°C), Protected from Light | 8 hours | 90% |
| 24 hours | 75% | |
| 48 hours | 60% | |
| Room Temperature (~25°C), Exposed to Light | 8 hours | 80% |
| 24 hours | 50% |
Experimental Protocols
The following protocols describe methods to assess the stability of this compound solutions.
Protocol for Preparation of this compound Solutions for Stability Testing
This protocol outlines the preparation of this compound solutions in a typical aqueous buffer for subsequent stability analysis.
Caption: Workflow for preparing this compound test solutions.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Caption: Experimental workflow for forced degradation studies.
Protocol for Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Illustrative):
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient elution may be required to achieve optimal separation.
Method Parameters (Illustrative):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a DAD is useful for this).
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the samples from the long-term stability and forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of remaining this compound at each time point and under each stress condition.
This compound and the Wnt Signaling Pathway
This compound exerts its biological effects in part by inhibiting the canonical Wnt signaling pathway.[1] Understanding this pathway is crucial for interpreting experimental results.
Overview of the Canonical Wnt Signaling Pathway
The canonical Wnt pathway is a highly conserved signaling cascade that plays a critical role in embryonic development and adult tissue homeostasis.[5] Dysregulation of this pathway is implicated in various diseases, including cancer. The central player in this pathway is β-catenin, whose stability is tightly regulated.
Caption: The canonical Wnt signaling pathway and the proposed mechanism of action for this compound.
Disclaimer: The quantitative stability data presented in this document is hypothetical and for illustrative purposes only. Researchers must perform their own stability studies to determine the stability of this compound solutions under their specific experimental conditions. The provided protocols are intended as a guide and may require optimization.
References
Application Notes and Protocols: Combining Ipivivint with Chemotherapeutic Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, published literature detailing the direct in vitro combination of Ipivivint with other chemotherapeutic agents is not available. The following application notes and protocols are built upon established principles of combination chemotherapy testing and data from studies involving other Wnt pathway inhibitors with similar mechanisms of action. This document provides a robust scientific and practical framework for designing and executing combination studies with this compound.
Introduction
This compound is a small molecule inhibitor that targets the canonical Wnt signaling pathway, a crucial cascade regulating cell fate, proliferation, and survival. Dysregulation of the Wnt pathway is a known driver in numerous cancers, making it a compelling target for therapeutic development. The combination of this compound with established chemotherapeutic agents presents a promising strategy to enhance anti-tumor activity, potentially overcoming drug resistance and improving therapeutic outcomes. These application notes offer detailed methodologies for investigating the in vitro synergistic potential of this compound with paclitaxel, cisplatin, and doxorubicin.
Scientific Rationale and Signaling Pathways
This compound and the Wnt Signaling Pathway:
This compound functions by disrupting the interaction between β-catenin and its transcriptional co-activators within the nucleus. In a healthy cell, cytoplasmic β-catenin is targeted for degradation by a "destruction complex." However, in many cancer cells with an overactive Wnt pathway, β-catenin accumulates, translocates to the nucleus, and drives the expression of genes that promote cancer cell proliferation and survival. By inhibiting this final transcriptional step, this compound effectively suppresses the oncogenic output of the Wnt pathway.
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
Rationale for Combination Therapies:
-
With Paclitaxel: Paclitaxel is a microtubule-stabilizing agent that induces mitotic arrest and apoptosis. Research on other Wnt inhibitors has demonstrated significant synergy with taxanes.[1] The Wnt pathway has been implicated in taxane resistance, and its inhibition may restore sensitivity.
-
With Cisplatin: Cisplatin is a platinum-based compound that causes DNA damage by forming cross-links, ultimately triggering apoptosis. The interaction between Wnt inhibitors and platinum agents can be synergistic, particularly in chemoresistant cancer models.
-
With Doxorubicin: Doxorubicin is an anthracycline that intercalates with DNA and inhibits topoisomerase II, leading to cytotoxicity. Synergistic effects have been observed when combining Wnt pathway inhibitors with doxorubicin in various cancer cell lines.[2][3]
Quantitative Data from Combination Studies with Other Wnt Inhibitors
The following tables summarize data from in vitro studies of other Wnt pathway inhibitors combined with the chemotherapeutic agents of interest. This data provides a baseline for expected results when testing this compound.
Table 1: Experimentally Determined IC50 Values (µM) of Single Agents
| Cell Line | Cancer Type | Wnt Inhibitor (PRI-724) | Cisplatin |
| NTERA-2 CisR | Cisplatin-Resistant Germ Cell Tumor | 4.97 | >10 |
Data is illustrative and based on findings for the Wnt inhibitor PRI-724.[4]
Table 2: Synergy Analysis of Wnt Inhibitor and Chemotherapy Combinations
| Wnt Inhibitor | Chemotherapeutic | Cancer Type | Cell Lines | Synergy Analysis Method | Outcome |
| Novel Thienopyrimidine Derivative | Docetaxel | Triple-Negative Breast Cancer | HCC1395, MDA-MB-468 | COMBENEFIT Software | Synergistic |
| PRI-724 | Doxorubicin | Soft Tissue Sarcoma | Not specified | Isobolographic Analysis | Synergistic |
| PRI-724 | Cisplatin | Cisplatin-Resistant Germ Cell Tumor | NTERA-2 CisR | Chou-Talalay (CI) | Synergistic (CI < 1 at 2.5 µM PRI-724) |
| Vantictumab/Ipafricept | Paclitaxel | Breast, Ovarian, Pancreatic Cancer | Patient-Derived Xenografts | Not specified | Synergistic |
This table compiles findings from multiple studies on various Wnt pathway inhibitors.[2][4][5][6]
Experimental Protocols
Cell Culture and Reagents
-
Recommended Cell Lines:
-
Triple-Negative Breast Cancer: MDA-MB-231, HCC1395
-
Soft Tissue Sarcoma: SK-UT-1, SW-872
-
Cisplatin-Resistant Germ Cell Tumor: NTERA-2 CisR
-
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stock Solutions:
-
This compound: Dissolve in DMSO.
-
Paclitaxel: Dissolve in DMSO.
-
Cisplatin: Dissolve in 0.9% NaCl.
-
Doxorubicin: Dissolve in sterile water or DMSO.
-
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay and Chou-Talalay Analysis)
This protocol determines the half-maximal inhibitory concentration (IC50) of each drug and quantifies the synergy of their combination.
Caption: Workflow for cell viability and synergy analysis.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combination.
References
- 1. Docetaxel Resistance in Castration-Resistant Prostate Cancer: Transcriptomic Determinants and the Effect of Inhibiting Wnt/β-Catenin Signaling by XAV939 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WNT antagonists exhibit unique combinatorial antitumor activity with taxanes by potentiating mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Ipivivint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipivivint is a small molecule inhibitor of the Wnt signaling pathway, a critical pathway involved in embryonic development, cell proliferation, and differentiation.[1][2] Aberrant Wnt signaling is implicated in the progression of various cancers, making it a key target for therapeutic development.[2][3][4] this compound has been identified as an inhibitor of the Wnt pathway with an EC50 of 13 nM.[5][6] It also exhibits inhibitory activity against CDC-like kinase (CLK), specifically CLK2 and CLK3, and tyrosine phosphorylation-regulated kinase 1A.[5] The inhibition of CLK activity by compounds structurally related to this compound has been shown to disrupt spliceosome activity and reduce the expression of Wnt pathway-related genes.[7]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular processes. This document provides detailed protocols for analyzing the effects of this compound on cell cycle progression and apoptosis using flow cytometry.
Mechanism of Action: Wnt Signaling Pathway Inhibition
The canonical Wnt signaling pathway plays a crucial role in cell fate determination. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene transcription involved in proliferation and survival.[2] By inhibiting this pathway, this compound is expected to decrease the proliferation of cancer cells and induce apoptosis.[5]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of cancer cells treated with this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 | 2.5 ± 0.5 |
| This compound (10 nM) | 55.3 ± 2.5 | 28.1 ± 1.8 | 16.6 ± 1.0 | 5.8 ± 0.9 |
| This compound (50 nM) | 68.7 ± 3.0 | 15.5 ± 1.3 | 15.8 ± 1.1 | 12.3 ± 1.5 |
| This compound (100 nM) | 75.1 ± 3.5 | 8.2 ± 0.9 | 16.7 ± 1.4 | 25.4 ± 2.2 |
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Treatment | Viable (Annexin V- / PI-) (%) | Early Apoptosis (Annexin V+ / PI-) (%) | Late Apoptosis (Annexin V+ / PI+) (%) | Necrosis (Annexin V- / PI+) (%) |
| Vehicle (DMSO) | 95.3 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| This compound (10 nM) | 88.7 ± 2.2 | 5.4 ± 0.8 | 4.3 ± 0.7 | 1.6 ± 0.3 |
| This compound (50 nM) | 75.2 ± 3.1 | 12.8 ± 1.5 | 9.5 ± 1.1 | 2.5 ± 0.5 |
| This compound (100 nM) | 58.9 ± 3.8 | 20.1 ± 2.0 | 18.2 ± 1.8 | 2.8 ± 0.6 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., SW480, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvest.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, FCS Express).
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvest:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.
-
Collect at least 10,000 events per sample.
-
Use unstained, Annexin V only, and PI only controls for setting compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8][10]
-
Experimental Workflow Visualization
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the cellular effects of this compound using flow cytometry. By analyzing changes in the cell cycle and the induction of apoptosis, these methods will aid in elucidating the mechanism of action of this compound and its potential as an anti-cancer therapeutic. The provided diagrams and data tables serve as a reference for experimental design and data interpretation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Ipivivint experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ipivivint (also known as SM08502) in their experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in experiments with this compound.
| Question | Possible Causes | Recommended Solutions |
| Why am I observing high variability in the IC50 value of this compound across experiments? | Cell Health and Passage Number: Inconsistent cell health, high passage number, or mycoplasma contamination can alter cellular responses to treatment.[1] Inconsistent Seeding Density: Variations in the number of cells seeded can lead to different responses to the inhibitor.[2] This compound Degradation: Improper storage of this compound stock solutions can lead to loss of potency.[3] Variable Incubation Times: Inconsistent exposure times to the inhibitor will result in varied effects. | Cell Culture Best Practices: Use cells with a low passage number and regularly test for mycoplasma. Ensure consistent cell health and morphology.[2] Standardize Seeding Protocol: Use a precise method for cell counting and seeding to ensure uniform cell numbers across wells and plates.[2] Proper Storage: Aliquot this compound stock solutions and store them at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3] Consistent Timing: Adhere strictly to the planned incubation times for all experiments. |
| My Wnt reporter assay (e.g., TOP/FOPflash) shows inconsistent or no response to this compound treatment. Why? | Low Transfection Efficiency: Poor transfection of reporter plasmids will result in a weak or undetectable signal.[4] Suboptimal Reporter Assay Conditions: The timing of treatment relative to transfection and the duration of the assay can impact the results. Cell Line Choice: Not all cell lines have a constitutively active Wnt pathway or respond robustly to its inhibition.[5] Plasmid Quality: The quality and integrity of the TOP/FOPflash plasmids can affect the assay's reliability.[4] | Optimize Transfection: Use a positive control for transfection (e.g., a GFP-expressing plasmid) to ensure high efficiency. Optimize the DNA-to-transfection reagent ratio.[4] Assay Optimization: Empirically determine the optimal time for this compound treatment after transfection and the ideal assay endpoint (e.g., 24, 48 hours).[5] Cell Line Validation: Use a cell line known to have active Wnt signaling (e.g., SW480) or stimulate the pathway with Wnt3a ligand or a GSK3β inhibitor like CHIR99021 as a positive control.[6][7] Plasmid Verification: Sequence-verify your reporter plasmids to ensure the integrity of the TCF/LEF binding sites.[4] |
| I am not seeing a consistent decrease in the phosphorylation of SRSF proteins after this compound treatment in my Western blots. What could be the issue? | Suboptimal Lysis Buffer: The lysis buffer may not be effective in preserving the phosphorylation state of proteins.[1] Inefficient Protein Extraction: Incomplete cell lysis can lead to low protein yield and inconsistent results. Blocking Buffer Issues: Using milk as a blocking agent can interfere with the detection of phosphoproteins due to its casein content.[1] Antibody Performance: The phospho-specific antibody may not be sensitive or specific enough. | Use Phosphatase Inhibitors: Always supplement your lysis buffer with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[1] Ensure Complete Lysis: Use an appropriate lysis buffer and sonication or mechanical disruption if necessary to ensure complete cell lysis. Optimize Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST or a commercial protein-free blocking buffer instead of milk.[1] Antibody Validation: Validate your phospho-SRSF antibody using positive and negative controls. Test different antibody concentrations and incubation times.[8] |
| The expression of Wnt target genes (e.g., AXIN2, LEF1) measured by qPCR is not consistently downregulated with this compound treatment. What should I check? | Poor RNA Quality: Degraded RNA will lead to unreliable qPCR results. Suboptimal Primer Design: Inefficient or non-specific primers will result in inaccurate quantification. Reference Gene Instability: The chosen housekeeping gene's expression may be affected by the experimental conditions. | Assess RNA Integrity: Check the RNA integrity (RIN value) using a Bioanalyzer or similar instrument. Primer Validation: Validate primer efficiency through a standard curve analysis. Ensure primers do not form dimers. Select Stable Reference Genes: Validate a panel of housekeeping genes for your specific cell line and experimental conditions to find the most stable one(s) for normalization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[10][11] By inhibiting these kinases, this compound prevents the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[12] This disruption of the spliceosome activity leads to altered splicing of Wnt pathway-related genes, which ultimately reduces the expression of Wnt target genes.[12][13]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Based on published data, a starting concentration range of 0.01 µM to 10 µM is recommended for in vitro cell-based assays.[14] The EC50 for inhibiting Wnt pathway signaling in SW480 colon cancer cells is approximately 0.046 µM.[14]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[15] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] When preparing working solutions, dilute the stock in your cell culture medium. The final DMSO concentration in your experiment should ideally be below 0.5% to avoid solvent-induced toxicity.[3]
Q4: What are the known IC50 values for this compound against its target kinases?
A4: The following IC50 values have been reported for this compound[7]:
| Kinase | IC50 (µM) |
| CLK2 | 0.002 |
| CLK3 | 0.022 |
| CLK1 | 1.4 |
Q5: What are potential off-target effects of this compound?
A5: While this compound is a potent CLK inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[16][17] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects. Comparing the effects of this compound with structurally different CLK inhibitors or using genetic approaches like siRNA-mediated knockdown of CLKs can help validate that the observed phenotype is due to CLK inhibition.[18]
Experimental Protocols
Protocol 1: Wnt Signaling Inhibition Assay using a Luciferase Reporter System
This protocol describes the use of a TOP/FOPflash reporter assay to measure the effect of this compound on Wnt signaling in SW480 cells.
-
Cell Seeding:
-
Seed SW480 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
Co-transfect the cells with TOPflash or FOPflash reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions. A 10:1 ratio of TOP/FOPflash to Renilla plasmid is recommended.[5]
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001 µM to 10 µM) or DMSO as a vehicle control.
-
-
Luciferase Assay:
-
Incubate the cells for another 24-48 hours.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity.
-
Plot the dose-response curve to determine the IC50 of this compound.
-
Protocol 2: Analysis of Wnt Target Gene Expression by qPCR
This protocol details the steps to measure the effect of this compound on the expression of Wnt target genes like AXIN2 and LEF1.
-
Cell Treatment:
-
Seed SW480 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for 6 to 24 hours.[9]
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers for AXIN2, LEF1, and a validated housekeeping gene (e.g., GAPDH, B2M).
-
Example Primer Sequences:
-
AXIN2 Forward: 5'-CTCCCCACCTTGAATGAAGA-3'
-
AXIN2 Reverse: 5'-TGGCTGGTGCAAAGACATAG-3'
-
LEF1 Forward: 5'-AAGAGCAGCGACAGACAGAG-3'
-
LEF1 Reverse: 5'-GCTTCAGGGTCTTTCTCCTTG-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.[9]
-
Diagrams
Caption: this compound inhibits CLK2/3, disrupting SRSF phosphorylation and spliceosome activity, which in turn modulates the expression of Wnt target genes.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding How Wnt Influences Destruction Complex Activity and β-Catenin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ipivivint Dosage for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ipivivint dosage in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active small molecule inhibitor of CDC-like Kinase (CLK) and the Wnt signaling pathway. It primarily targets CLK2, a key regulator of pre-mRNA splicing.[1][2][3][4] By inhibiting CLK2, this compound disrupts the normal splicing process of numerous genes, including those critical for cancer cell growth and survival.[1][2][4] This disruption leads to the production of aberrant mRNA transcripts and subsequent depletion of essential proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][4] Additionally, this compound's inhibition of the Wnt signaling pathway further contributes to its anti-tumor activity, as this pathway is often dysregulated in various cancers.[5][6]
Q2: How do I select a starting concentration for this compound in my experiments?
For initial screening, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. A common starting range for in vitro testing of small molecule inhibitors is between 0.01 µM and 100 µM.[7] Based on studies with the closely related CLK inhibitor T-025, which has a similar mechanism of action, a broad range of anti-proliferative activity has been observed, with IC50 values typically falling between 30 nM and 300 nM in sensitive cell lines.[8][9] Therefore, a sensible starting range for this compound would be from 10 nM to 1 µM, with serial dilutions.
Q3: Which cancer cell lines are likely to be most sensitive to this compound?
Sensitivity to CLK inhibitors like this compound has been linked to the expression levels of CLK2 and the amplification of the MYC oncogene.[8][10] Cancer cell lines with high expression of CLK2 or MYC amplification have shown greater sensitivity to the effects of CLK inhibition.[8][10] It is recommended to characterize the CLK2 expression and MYC status of your cell lines of interest to guide your selection and dosage optimization.
Q4: What are the expected morphological changes in cancer cells after this compound treatment?
Following treatment with CLK inhibitors, cancer cells may exhibit morphological changes consistent with apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture plate.[2][4] These changes are a result of the induction of programmed cell death due to the disruption of essential cellular processes.
Data Presentation: Efficacy of a Representative CLK Inhibitor (T-025)
Table 1: Representative IC50 Values of the CLK Inhibitor T-025 in Various Cancer Cell Lines [8][9]
| Cancer Type | Cell Line | IC50 (nM) |
| Breast Cancer | MDA-MB-468 | ~50 |
| Breast Cancer | SK-BR-3 (MYC amplified) | ~40 |
| Breast Cancer | MCF7 (MYC amplified) | ~60 |
| Lung Cancer | NCI-H1048 (High CLK2) | ~35 |
| Kidney Cancer | 786-O (Low CLK2) | >300 |
Note: This data is for the CLK inhibitor T-025 and should be used as a reference. The actual IC50 for this compound may vary.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Optimize and strictly adhere to a specific cell seeding density for each cell line, as IC50 values can be density-dependent.[11]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
Issue 2: No significant effect of this compound on cell viability.
-
Possible Cause: The cell line may be resistant to CLK inhibition.
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of splicing modulation may take time to manifest as cell death. Extend the incubation period (e.g., 48 to 72 hours) and perform a time-course experiment to determine the optimal endpoint.
-
-
Possible Cause: Drug degradation.
-
Solution: this compound, like many small molecules, can be unstable in culture media over long incubation periods. Consider refreshing the media with a new drug solution every 24-48 hours for longer experiments.
-
Issue 3: Discrepancy between expected and observed IC50 values.
-
Possible Cause: Differences in experimental conditions.
-
Solution: Factors such as the type of cell culture medium, serum concentration, and the specific viability assay used can all influence IC50 values.[12] Ensure that your experimental protocol is consistent and well-documented.
-
-
Possible Cause: Cell line misidentification or contamination.
-
Solution: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)
This assay measures the activity of the canonical Wnt signaling pathway.
-
Materials:
-
Cancer cell line
-
TOPFlash and FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites driving luciferase expression; FOPFlash has mutated binding sites and serves as a negative control)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cancer cells with the TOPFlash or FOPFlash reporter plasmids and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, treat the cells with various concentrations of this compound. You can also include a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor) to stimulate the pathway.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt pathway activation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of the Wnt signaling pathway.
Caption: Mechanism of this compound via CLK2 inhibition and splicing modulation.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing Off-Target Effects of Ipivivint: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of Ipivivint (also known as SM08502 or Cirtuvivint), a potent inhibitor of CDC-like kinases (CLKs) that modulates the Wnt signaling pathway. By following the recommended experimental strategies and troubleshooting advice, users can enhance the specificity of their research and obtain more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of CDC-like kinases (CLK), particularly CLK2 and CLK3.[1][2][3] By inhibiting CLKs, this compound disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which in turn affects spliceosome activity and the alternative splicing of pre-mRNA.[1][3] This disruption of alternative splicing has been shown to inhibit the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[1][3][4]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound's primary on-targets are CLK2 and CLK3. It also demonstrates potent inhibition of the Wnt signaling pathway. A known off-target family of kinases is the Dual-specificity tyrosine-regulated kinases (DYRKs). The table below summarizes the known potencies.
Q3: Why is it important to minimize off-target effects in my experiments?
Q4: What are the initial steps I should take to assess potential off-target effects?
A4: A critical first step is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or model system. This helps to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. Additionally, including appropriate controls, such as a structurally related but inactive compound and/or performing genetic knockdown (e.g., siRNA or CRISPR) of the intended target, can help to confirm that the observed phenotype is on-target.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in research settings and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity at Expected Efficacious Doses | 1. Off-target effects. 2. Cell line is particularly sensitive. 3. Incorrect dosage calculation. | 1. Lower the concentration of this compound. 2. Perform a comprehensive cell viability assay (e.g., MTS or CellTiter-Glo) over a wide range of concentrations to determine the IC50 for toxicity. 3. Confirm the on-target effect at lower, non-toxic concentrations using a target engagement assay (e.g., CETSA) or a downstream biomarker assay. 4. Double-check all calculations for dilutions and dosing. |
| Inconsistent or Non-reproducible Results | 1. Variability in experimental conditions. 2. Compound degradation. 3. Cell line instability or passage number effects. | 1. Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. 2. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Observed Phenotype Does Not Match Genetic Knockdown of the Target | 1. Significant off-target effects of this compound are responsible for the phenotype. 2. Incomplete knockdown of the target gene. 3. Compensatory signaling pathways are activated upon genetic knockdown but not with acute chemical inhibition. | 1. Perform a kinome-wide selectivity profile to identify potential off-targets. 2. Validate the knockdown efficiency of your siRNA or CRISPR at the protein level via Western blot or qPCR. 3. Use multiple, independent methods to validate the on-target phenotype, such as using another inhibitor with a different chemical scaffold that targets the same protein. 4. Investigate the kinetics of the phenotype with both the inhibitor and genetic knockdown. |
| Difficulty Confirming On-Target Engagement | 1. The antibody for the target protein is not suitable for the detection method. 2. The concentration of this compound is too low to induce a measurable effect. 3. The experimental conditions for the target engagement assay are not optimized. | 1. Validate your antibody for the specific application (e.g., Western blot, immunoprecipitation). 2. Increase the concentration of this compound in a stepwise manner. 3. Optimize the parameters of your target engagement assay, such as incubation time and temperature for CETSA. |
Quantitative Data Summary
The following tables summarize the known on-target and off-target potencies of this compound. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
Table 1: On-Target and Off-Target Potency of this compound (SM08502)
| Target | Assay Type | Potency (IC50/EC50) | Reference |
| On-Targets | |||
| CLK2 | In vitro kinase assay | 2 nM | [4] |
| CLK3 | In vitro kinase assay | 22 nM | [4] |
| Wnt Pathway | Reporter Assay (TOPflash) | 46 nM | [4] |
| Known Off-Targets | |||
| DYRK1A | In vitro kinase assay | 2 nM | [4] |
| DYRK1B | In vitro kinase assay | 4 nM | [4] |
| DYRK2 | In vitro kinase assay | 13 nM | [4] |
| DYRK4 | In vitro kinase assay | 6 nM | [4] |
| CLK1 | In vitro kinase assay | 8 nM | [4] |
| CLK4 | In vitro kinase assay | 1 nM | [4] |
Table 2: Kinome Scan Selectivity Profile of this compound (SM08502) at 1 µM
A kinome scan of SM08502 (this compound) was performed against a panel of 402 wild-type kinases. The results indicate good selectivity, with only a small percentage of kinases being significantly inhibited at a concentration of 1 µM.[4]
| Kinase Inhibition | Percentage of Kinome |
| > 90% | 4.7% |
| 80-90% | 2.5% |
| 50-80% | 5.2% |
| < 50% | 87.6% |
Data is derived from a screen where an IC50 was determined for kinases inhibited >80% at 1 µM.[4] The most potent off-targets identified within 25-fold of the CLK2 IC50 were primarily other CLK and DYRK family members.[4]
Experimental Protocols
To aid researchers in validating the on-target and identifying potential off-target effects of this compound, we provide the following detailed experimental protocols.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein (e.g., CLK2) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (e.g., anti-CLK2)
-
Secondary antibody
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein to detect the amount of soluble target protein at each temperature.
-
Data Analysis: A positive target engagement will result in a thermal shift, where the protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.
Protocol 2: In Vitro Kinase Assay for Selectivity Profiling
This protocol allows for the determination of the inhibitory activity of this compound against a panel of kinases to assess its selectivity.
Materials:
-
Recombinant kinases
-
This compound
-
Kinase buffer
-
ATP (radiolabeled or for use with a detection reagent)
-
Substrate for each kinase
-
Detection reagents (e.g., ADP-Glo, LanthaScreen)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a mixture of each recombinant kinase and its respective substrate in kinase buffer.
-
Kinase Reaction: In a microplate, add the this compound dilutions. Then, add the kinase/substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction according to the detection kit's instructions. Add the detection reagent to measure the remaining kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Calculate the IC50 value for each kinase to determine the selectivity profile of this compound.
Protocol 3: CRISPR-Cas9 Knockout to Validate On-Target Effects
This protocol uses CRISPR-Cas9 to knock out the target gene (e.g., CLK2) to confirm that the phenotype observed with this compound treatment is due to the inhibition of the intended target.
Materials:
-
Cas9-expressing cells
-
sgRNA targeting the gene of interest (and non-targeting control)
-
Lentiviral or other delivery system
-
This compound
-
Reagents for the phenotypic assay of interest (e.g., cell viability, reporter assay)
-
Antibody against the target protein for validation
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the specific gene (e.g., CLK2) into a suitable vector. Include a non-targeting sgRNA as a negative control.
-
Transduction/Transfection: Deliver the sgRNA vectors into the Cas9-expressing cells using an appropriate method (e.g., lentiviral transduction).
-
Selection and Validation: Select the cells that have successfully incorporated the sgRNA. Validate the knockout of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockout cells and the control cells with a range of this compound concentrations. Perform the relevant phenotypic assay.
-
Data Analysis: If the phenotype observed with this compound is on-target, the knockout cells should be resistant to the effects of the inhibitor, or the effect should be significantly diminished compared to the control cells.
Visualizations
Wnt Signaling Pathway and the Role of CLK
Caption: Wnt signaling pathway and the inhibitory action of this compound on CLK.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for validating on-target and investigating off-target effects.
Troubleshooting Logic for Unexpected Toxicity
References
- 1. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Managing Ipivivint precipitation in cell culture media.
Welcome to the technical support center for Ipivivint. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor. Its primary mechanism of action is the inhibition of the Wnt signaling pathway. It also shows inhibitory activity against CDC-like kinase (CLK) and tyrosine phosphorylation-regulated kinase 1A.[1] The Wnt pathway is crucial for many cellular processes, and its dysregulation is implicated in various diseases, including cancer.[2][3][4]
Q2: I observed precipitation after adding this compound to my cell culture medium. What is the cause?
A2: Precipitation of small molecule inhibitors like this compound, which are often dissolved in dimethyl sulfoxide (DMSO), is a common issue when they are introduced into an aqueous environment like cell culture media. This occurs because the compound's solubility is much lower in the aqueous medium compared to the concentrated DMSO stock solution. The final concentration of the compound may exceed its solubility limit in the culture medium, leading to the formation of visible precipitates.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh stock of DMSO to avoid moisture contamination, which can affect the stability and solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[5] However, some cell lines may tolerate slightly higher concentrations (up to 0.5%), but this should be determined empirically by running a vehicle control (medium with the same concentration of DMSO) to assess its effect on cell viability and function.[5]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. For short-term storage (up to one month), -20°C is generally acceptable. For longer-term storage (up to six months), -80°C is recommended.[1]
Troubleshooting Guides
Issue: Precipitate Formation During Preparation of Working Solution
Symptoms:
-
Cloudiness or visible particles appear immediately after diluting the this compound DMSO stock solution into the cell culture medium.
-
A film or crystals are observed at the bottom of the culture vessel after a short incubation period.
Possible Causes & Solutions:
| Possible Cause | Solution |
| High Final Concentration: The desired working concentration of this compound exceeds its solubility limit in the cell culture medium. | 1. Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium (see Experimental Protocols section).2. Lower the Working Concentration: If possible, use a lower effective concentration of this compound that is below its solubility limit. |
| Improper Dilution Technique: Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations and immediate precipitation. | 1. Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in DMSO first to lower the concentration before adding it to the medium.[5]2. Slow Addition and Mixing: Add the final DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. |
| Low Temperature of Medium: Using cold medium can decrease the solubility of the compound. | Use Pre-warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Presence of Serum: Components in fetal bovine serum (FBS) or other sera can sometimes interact with the compound and reduce its solubility. | 1. Test in Serum-Free vs. Serum-Containing Media: Compare the solubility of this compound in your basal medium with and without serum.2. Add to Serum-Free Medium First: If precipitation is worse in the presence of serum, consider adding the this compound to the serum-free basal medium first, mixing well, and then adding the serum. |
Issue: Precipitate Formation Over Time During Incubation
Symptoms:
-
The initial working solution is clear, but crystals or a cloudy appearance develop in the culture plates after several hours or days of incubation.
-
Microscopic examination reveals crystalline structures in the culture wells.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound Instability: this compound may degrade or transform into less soluble forms under culture conditions (37°C, CO2, humidity). | 1. Conduct a Stability Study: Determine the stability of this compound in your cell culture medium over your experimental timeframe (see Experimental Protocols section).2. Refresh the Medium: If the compound is not stable for the entire duration of the experiment, replace the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). |
| Evaporation of Medium: Evaporation from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | 1. Ensure Proper Humidification: Maintain high humidity in the incubator.2. Seal Plates: For long-term experiments, consider using parafilm to seal the edges of the culture plates to minimize evaporation. |
| Interaction with Cellular Metabolites: Changes in pH or the secretion of cellular products could potentially affect the solubility of this compound. | Monitor Medium pH: Ensure the phenol red indicator in the medium does not indicate a significant pH shift. If it does, more frequent media changes may be necessary. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that can be prepared in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare a Dilution Series: In separate sterile tubes or wells of a 96-well plate, prepare a series of this compound concentrations in your pre-warmed cell culture medium. For example: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
To do this, add the appropriate volume of the 10 mM DMSO stock to the medium. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%. Include a vehicle control (medium + same final DMSO concentration).
-
-
Initial Observation: Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitation.
-
Microscopic Examination: Pipette a small volume of each dilution onto a microscope slide and examine under a microscope (e.g., at 10x or 20x magnification) for the presence of crystals.
-
Incubation: Incubate the remaining solutions at 37°C in a cell culture incubator for a period relevant to your experiment (e.g., 24 hours).
-
Final Observation: After incubation, repeat the visual and microscopic examination.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine if this compound remains stable and active in cell culture medium over a specific period.
Materials:
-
A cell line with a known response to Wnt pathway inhibition (e.g., a reporter cell line).
-
This compound
-
Cell culture medium and reagents
-
Assay reagents to measure Wnt pathway activity (e.g., luciferase reporter assay system).
Methodology:
-
Prepare this compound-Containing Medium: Prepare a batch of cell culture medium containing this compound at a concentration below its maximum soluble concentration (determined in Protocol 1).
-
Age the Medium: Aliquot this medium and incubate it at 37°C for different durations (e.g., 0 hours, 24 hours, 48 hours, 72 hours).
-
Cell Treatment: At each time point, use the "aged" medium to treat your reporter cell line. Also, treat a set of cells with freshly prepared this compound-containing medium as a positive control. Include a vehicle control.
-
Assay Wnt Pathway Activity: After the appropriate treatment duration, perform the assay to measure the inhibition of the Wnt pathway.
-
Data Analysis: Compare the level of Wnt pathway inhibition by the aged medium to that of the freshly prepared medium. A significant decrease in inhibition with the aged medium indicates that this compound is losing its activity over time under these conditions.
Visualizations
Wnt Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical Wnt signaling pathway and indicates the point of inhibition by this compound. In the "OFF" state (absence of Wnt), β-catenin is targeted for degradation by a destruction complex. In the "ON" state (presence of Wnt), this degradation is inhibited, allowing β-catenin to accumulate and activate target gene transcription. This compound functions to inhibit this pathway.
Caption: Canonical Wnt signaling and this compound's point of inhibition.
Experimental Workflow for Solubility Determination
This workflow outlines the steps to determine the maximum soluble concentration of this compound in your cell culture medium.
Caption: Workflow for determining this compound's maximum soluble concentration.
Troubleshooting Logic for Precipitation
This decision tree provides a logical approach to troubleshooting this compound precipitation.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Ipivivint Technical Support Center: Troubleshooting Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing common solubility challenges encountered with Ipivivint in aqueous solutions. The following information is designed to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SM08502) is a first-in-class, orally active, and potent inhibitor of CDC-like kinases (CLK), particularly CLK2 and CLK3.[1][2][3] It functions by reducing the expression of genes involved in the Wnt signaling pathway.[1][3] This is achieved through the inhibition of CLK activity, which in turn prevents the phosphorylation of serine and arginine-rich splicing factors (SRSF) and disrupts spliceosome activity.[1][3] The Wnt signaling pathway is crucial for cell proliferation, and its dysregulation is implicated in various cancers.[4] this compound has demonstrated anti-tumor activity in gastrointestinal cancer models.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A2: this compound is known to have low aqueous solubility. For in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[5] One supplier suggests a solubility of up to 3.33 mg/mL (7.17 mM) in DMSO with the aid of ultrasonication and warming to 80°C.[5] For final aqueous solutions, it is critical to start with a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous buffer. Direct dissolution in aqueous media is generally not feasible.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to minimize solvent-induced toxicity, but high enough to maintain solubility.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous medium. Avoid a single large dilution step.
-
Temperature: Warming the aqueous medium to 37°C before adding the this compound stock can sometimes help.[1]
-
Vortexing: Vortex the solution immediately and vigorously after adding the this compound stock to ensure rapid and uniform dispersion.
-
Co-solvents: In some cases, the addition of a small percentage of a co-solvent to the final aqueous solution may be necessary.[6][7] However, this should be carefully controlled for as it can affect your experimental system.
Q4: What is the recommended storage for this compound solutions?
A4: this compound powder should be stored at -20°C for up to 3 years.[5] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
Troubleshooting Steps:
-
Visual Inspection: Before adding the medium to your cells, carefully inspect the prepared this compound solution for any visible precipitate. Hold it up to a light source.
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound you intend to use in your final assay medium. Let it sit at the assay temperature (e.g., 37°C) for the duration of your experiment and check for precipitation at various time points.
-
Optimize Dilution: If precipitation is observed, try the mitigation strategies outlined in FAQ Q3, such as further lowering the final DMSO concentration or using a more gradual dilution method.
-
Consider Protein Binding: Be aware that components in your cell culture medium, such as serum proteins, can bind to the compound and affect its free concentration.
Issue: Difficulty Preparing a High-Concentration Aqueous Stock
Possible Cause: The inherent low aqueous solubility of this compound.
Troubleshooting Steps:
-
Primary Solvent: Do not attempt to dissolve this compound directly in aqueous buffers. Always start with a high-quality, anhydrous organic solvent like DMSO.[5]
-
Energy Input: To achieve higher concentrations in the primary solvent, use of an ultrasonic bath and gentle warming can be beneficial.[1]
-
pH Adjustment: For some compounds, adjusting the pH of the final aqueous solution can improve solubility.[6] However, the effect of pH on this compound's solubility is not well-documented and would need to be empirically determined.
-
Formulation Aids: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins, solid dispersions, or lipid-based formulations may be required to enhance solubility and bioavailability.[8][9]
Quantitative Data
Table 1: this compound Solubility in Common Solvents
| Solvent | Concentration | Method |
| DMSO | 3.33 mg/mL (7.17 mM) | Ultrasonic and warming to 80°C[5] |
| Aqueous Buffers | Poorly Soluble | N/A |
Note: The provided solubility data is based on information from chemical suppliers. It is recommended to empirically determine the solubility in your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 464.50 g/mol )[5]
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 4.65 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[1]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
Protocol 2: General Method for Assessing Kinetic Solubility in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Add your aqueous buffer to the wells of the 96-well plate.
-
Prepare a serial dilution of your 10 mM this compound stock in DMSO.
-
Add a small, fixed volume (e.g., 1-2 µL) of the serially diluted this compound stock to the wells containing the aqueous buffer, ensuring the final DMSO concentration is consistent and below 0.5%.
-
Mix the plate thoroughly.
-
Incubate the plate at the desired temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/turbidity indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/turbidity is considered the kinetic solubility under those conditions.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1481617-15-5|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
How to control for DMSO toxicity in Ipivivint experiments.
This guide provides troubleshooting advice and frequently asked questions to help researchers control for dimethyl sulfoxide (DMSO) toxicity in experiments involving Ipixivint.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it necessary for Ipixivint experiments?
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3][4] Many compounds, including Ipixivint, are hydrophobic and have low solubility in aqueous solutions like cell culture media. DMSO is used to create a concentrated stock solution of Ipixivint that can then be diluted to the final working concentration in your experimental medium.[1]
Q2: What are the known toxic effects of DMSO on cells?
While widely used, DMSO is not an inert solvent and can have biological effects.[5] At high concentrations, it can cause cellular toxicity by inducing plasma membrane pore formation.[6] Even at lower concentrations, DMSO can inhibit cell proliferation, induce apoptosis, and alter gene expression.[6][7][8] The sensitivity to DMSO varies significantly between different cell types and depends on the duration of exposure.[9][10][11] For example, primary cells are often more sensitive than immortalized cell lines.[12]
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
There is no universal standard, as tolerance is cell-type specific.[11] However, a general consensus from multiple studies provides the following guidelines:
-
≤ 0.1%: Widely considered safe for most cell lines with minimal impact on cell viability, making it a recommended starting point.[9][10][13]
-
0.1% to 0.5%: Generally well-tolerated by many robust cell lines for standard assay durations (24-72 hours).[7][12][14][15]
-
> 0.5% to 1.0%: May be acceptable for some cell lines, but the potential for cytotoxicity increases significantly.[9][13][16] Concentrations in this range require rigorous validation.
-
> 1.0%: Often causes significant toxicity and is generally not recommended for cell-based assays.[6][11][17]
Q4: How do I properly control for the effects of DMSO in my Ipixivint experiment?
It is critical to include a "vehicle control" group in your experimental design. This group should be treated with the same final concentration of DMSO as your Ipixivint-treated groups, but without the drug.[14][18] This allows you to distinguish the effects of Ipixivint from any potential effects of the solvent itself.[18] For added rigor, an untreated control group (cells in media only) can also be included to assess the baseline health of the cells.[6][9]
Q5: How can I determine the specific DMSO tolerance for my cell line?
Before beginning your Ipixivint experiments, you should perform a dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cell line and assay duration.[9][13] This involves treating your cells with a range of DMSO concentrations (e.g., 0.05% to 2.0%) and measuring cell viability after the intended exposure time using an assay like MTT, AlamarBlue, or Trypan Blue exclusion.[17][19][20]
Q6: What are the considerations for using DMSO in in vivo animal studies?
DMSO can have systemic effects in animals, including neurotoxicity, anti-inflammatory, and analgesic properties.[5][21][22] Therefore, the concentration of DMSO in the final formulation for injection should be kept to an absolute minimum.[5] If possible, dilute the DMSO stock in a secondary, safer vehicle like saline or PBS, ensuring the final DMSO concentration is ideally below 1%.[23] A vehicle control group receiving the exact same formulation (including DMSO concentration) without Ipixivint is mandatory.[18][23]
Troubleshooting Guide for DMSO-Related Issues
| Problem | Potential Cause | Recommended Solution |
| High cell death in both Ipixivint-treated and vehicle control groups. | The final DMSO concentration is too high for your specific cell line or the exposure time is too long. | 1. Perform a DMSO dose-response curve to determine the non-toxic concentration range for your cells and assay duration.[9][13]2. Reduce the final DMSO concentration in your experiments to a level determined to be safe (ideally ≤ 0.1%).[10]3. Consider reducing the duration of the experiment if possible. |
| Ipixivint precipitates out of solution when added to the culture medium. | The final DMSO concentration is too low to maintain the solubility of Ipixivint at the desired working concentration. | 1. Prepare a higher concentration Ipixivint stock solution in 100% DMSO. This allows for a smaller volume to be added to the medium, keeping the final DMSO percentage low.[12]2. When diluting, add the DMSO stock solution to the medium drop-wise while gently vortexing or stirring to facilitate mixing and prevent precipitation.[12]3. If solubility issues persist, explore alternative co-solvents in combination with DMSO, such as PEG-400 or Tween 80, but these also require careful toxicity testing.[5] |
| Inconsistent or variable results between experimental replicates. | Uneven distribution of DMSO or Ipixivint in the culture wells. DMSO is denser than water and can settle at the bottom if not mixed properly. | 1. Ensure thorough but gentle mixing of the culture plate immediately after adding the Ipixivint/DMSO solution.2. Prepare a master mix of the final treatment medium containing the correct Ipixivint concentration and distribute it to the wells, rather than adding a tiny volume of stock to each well individually. |
| Unexpected biological effects observed in the vehicle control group. | DMSO is not inert and can have biological effects, such as inducing cell differentiation, inflammation, or altering gene expression, even at sub-toxic concentrations.[5][8] | 1. Lower the DMSO concentration as much as possible.2. Thoroughly document any effects observed in the vehicle control and account for them in your data analysis. The effect of Ipixivint should be determined relative to the vehicle control, not the untreated control.3. If DMSO's intrinsic effects interfere with your specific pathway of interest, you may need to seek alternative, less biologically active solvents. |
Data Summary: Recommended DMSO Concentrations
Table 1: General Guidelines for Final DMSO Concentration in In Vitro Assays
| Final DMSO Conc. | General Applicability | Key Considerations |
| < 0.1% | Highly Recommended. Generally considered safe and non-perturbing for most cell lines.[9][10][13] | The safest starting point for any new experiment or sensitive cell type. |
| 0.1% - 0.5% | Widely Used. Tolerated by many common cancer and immortalized cell lines.[12][15] | May cause toxicity in sensitive cells, like primary cultures.[12] Always validate. |
| 0.5% - 1.0% | Use with Caution. Can be cytotoxic depending on cell line and exposure duration.[13][16] | Requires pre-experimental validation of toxicity for your specific model. |
| > 1.0% | Not Recommended. High probability of significant cytotoxic effects.[11][17] | Can confound results by inducing apoptosis or necrosis independent of the drug.[6] |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
This protocol uses the MTT assay to measure cell viability, but other viability assays can be substituted.
-
Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your standard experiment duration (e.g., 24, 48, or 72 hours). Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of sterile, cell-culture grade DMSO in your complete culture medium. A common range to test is 0% (media only), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, and 4.0%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned Ipixivint experiment (e.g., 48 hours).
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19]
-
Living cells with active mitochondrial dehydrogenases will convert the yellow MTT salt into purple formazan crystals.[19]
-
Carefully remove the medium and add 100-200 µL of an appropriate solvent (e.g., 100% DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values of the DMSO-treated wells to the 0% DMSO control wells (representing 100% viability). Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., maintains >90% viability) is your maximum tolerated concentration.
Protocol 2: Preparing Ipixivint Working Solutions
-
Prepare High-Concentration Stock: Dissolve Ipixivint in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Aliquot and store at -20°C or -80°C as recommended for the compound.
-
Serial Dilution (Optional): If needed, perform an intermediate serial dilution of the high-concentration stock in 100% DMSO.
-
Prepare Final Working Solution: Just before use, dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired Ipixivint concentration. Crucially, ensure the volume of DMSO added does not exceed the maximum tolerated percentage determined in Protocol 1.
-
Example: To achieve a 10 µM Ipixivint concentration with a final DMSO concentration of 0.1%:
-
Start with a 10 mM Ipixivint stock in 100% DMSO.
-
The dilution factor is 10,000 µM / 10 µM = 1000.
-
Add 1 µL of the 10 mM stock to 999 µL of culture medium. The final DMSO percentage will be (1 µL / 1000 µL) * 100% = 0.1%.
-
-
Visualizations
Caption: A standard workflow diagram illustrating the key steps to properly prepare for and execute an experiment using a DMSO-soluble compound like Ipixivint.
Caption: A decision-making flowchart for troubleshooting common issues balancing compound solubility with DMSO-induced cytotoxicity.
References
- 1. elitebiogenix.com [elitebiogenix.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 21. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes After Ipivivint Treatment
Welcome to the technical support center for Ipivivint. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during experiments with this Wnt signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the canonical Wnt signaling pathway.[1] The canonical Wnt pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[2] In the absence of Wnt ligands, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. When a Wnt ligand binds to its receptor, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound interferes with this signaling cascade, leading to a decrease in the transcription of Wnt target genes.
Q2: What are the expected on-target effects of this compound?
Given its role as a Wnt signaling inhibitor, this compound is expected to suppress the proliferation of cells that are dependent on Wnt signaling for growth, such as certain types of cancer cells.[3][4] It is also anticipated to influence cell differentiation and may induce apoptosis in sensitive cell lines.[3]
Q3: Are there any known class-effects or side effects associated with Wnt inhibitors like this compound?
Yes, inhibitors of the Wnt signaling pathway can have side effects due to the pathway's critical role in adult tissue homeostasis. One of the most noted on-target toxicities is related to bone health, as Wnt signaling is vital for normal bone maintenance.[5]
Troubleshooting Unexpected Phenotypes
This section provides guidance on interpreting and investigating unexpected experimental outcomes following this compound treatment.
Issue 1: Paradoxical Increase in Cell Proliferation or Wnt Target Gene Expression
You've treated a specific cell line with this compound, expecting to see a decrease in proliferation, but instead, you observe an increase or no change.
Possible Causes and Troubleshooting Steps:
-
Crosstalk with other signaling pathways: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, in some mammary carcinoma cell lines, inhibition of the PI3K/mTor pathway has been shown to unexpectedly increase Wnt signaling.[1]
-
Recommendation: Profile the activity of other key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in your cells with and without this compound treatment.
-
-
Non-canonical Wnt pathway activation: The Wnt signaling network is complex, with canonical and non-canonical branches that can sometimes have opposing effects. It's possible that in your specific cell model, the inhibition of the canonical pathway by this compound leads to an upregulation of a non-canonical pathway that promotes proliferation.[6][7]
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Recommendation: Investigate the activation of non-canonical Wnt pathways. (See Experimental Protocols section).
-
-
Off-target effects: While this compound is designed to be a specific Wnt inhibitor, like many small molecules, it may have off-target activities at higher concentrations.[8]
-
Recommendation: Perform a dose-response curve to ensure you are using an appropriate concentration. Consider using a second, structurally different Wnt inhibitor to see if the phenotype is reproducible.
-
Troubleshooting Workflow: Paradoxical Proliferation
Caption: Troubleshooting logic for unexpected cell proliferation.
Issue 2: Unexpected Changes in Cell Differentiation or Lineage Commitment
You are using this compound to direct stem cell differentiation and observe a commitment to an unexpected lineage or a block in differentiation.
Possible Causes and Troubleshooting Steps:
-
Dynamic role of Wnt signaling in development: The timing and level of Wnt signaling can have different effects at various stages of differentiation. Canonical Wnt signaling is known to dynamically control multiple stem cell fate decisions.[9][10]
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Recommendation: Perform a time-course experiment, applying this compound at different stages of your differentiation protocol.
-
-
Interplay between canonical and non-canonical Wnt pathways: Non-canonical Wnt signaling can also play a significant role in cell fate decisions, sometimes opposing the effects of the canonical pathway.[7][8]
-
Recommendation: Analyze the expression of markers for both canonical and non-canonical Wnt pathways throughout your differentiation protocol.
-
-
Context-dependent effects: The cellular context, including the specific type of stem cell and the surrounding microenvironment, can influence the response to Wnt inhibition.
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Recommendation: Compare the effects of this compound on different stem cell lines or under different culture conditions (e.g., 2D vs. 3D culture).
-
Wnt Signaling in Stem Cell Fate Decision
Caption: Influence of Wnt signaling on cell fate.
Quantitative Data Summary
| Parameter | Cell Line A (High Basal Wnt) | Cell Line B (Low Basal Wnt) |
| This compound IC50 (Proliferation) | 10 nM | > 10 µM |
| Basal TOP/FOP Ratio | 50.2 ± 4.5 | 2.1 ± 0.3 |
| TOP/FOP Ratio + 100nM this compound | 5.6 ± 0.8 | 1.9 ± 0.2 |
| AXIN2 Expression (Fold Change vs. Vehicle) | -8.2 ± 1.2 | -1.5 ± 0.4 |
| c-Myc Expression (Fold Change vs. Vehicle) | -6.5 ± 0.9 | -1.2 ± 0.3 |
Experimental Protocols
TOP/FOP Flash Luciferase Reporter Assay
This assay measures the transcriptional activity of the canonical Wnt pathway. TOP-flash contains TCF/LEF binding sites that drive luciferase expression, while FOP-flash has mutated sites and serves as a negative control.[11]
Materials:
-
TOP-flash and FOP-flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 25,000 cells/well and incubate for 24 hours.
-
Co-transfect cells with either TOP-flash or FOP-flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.
-
Incubate for another 24-48 hours.
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Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Calculate the TOP/FOP ratio by dividing the normalized firefly luciferase activity from TOP-flash transfected cells by that from FOP-flash transfected cells.
Quantitative PCR (qPCR) for Wnt Target Genes
This protocol allows for the quantification of mRNA levels of Wnt target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., AXIN2, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Culture cells with this compound or vehicle control for the desired time.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the qPCR plate on a real-time PCR instrument. Cycling conditions may need to be optimized but a general protocol is: 95°C for 5 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
General Experimental Workflow
Caption: General workflow for experiments with this compound.
References
- 1. High basal Wnt signaling is further induced by PI3K/mTor inhibition but sensitive to cSRC inhibition in mammary carcinoma cell lines with HER2/3 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling in cancer: from biomarkers to targeted therapies and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in lineage differentiation from stem cells: hurdles and opportunities? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-canonical Wnt/Ca2+ signaling is essential to promote self-renewal and proliferation in colon cancer stem cells [frontiersin.org]
- 7. Noncanonical Wnt signaling plays an important role in modulating canonical Wnt-regulated stemness, proliferation and terminal differentiation of hepatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNT Signaling in Stem Cells: A Look into the Non-Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canonical Wnt signaling dynamically controls multiple stem cell fate decisions during vertebrate body formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canonical Wnt Signaling Dynamically Controls Multiple Stem Cell Fate Decisions during Vertebrate Body Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ipivivint Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Ipivivint in cell-based assays. The following information is intended to help troubleshoot common issues and answer frequently asked questions to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: For initial experiments, a 24-hour incubation period is a common starting point for small molecule inhibitors like this compound.[1] However, the optimal time can vary significantly depending on the cell line's doubling time, the specific biological question, and the assay being performed. A time-course experiment is highly recommended to determine the ideal incubation window for your specific system.
Q2: What factors can influence the optimal incubation time for this compound?
A2: Several factors can affect the ideal incubation time:
-
Cell Line: Different cell lines have varying division rates and metabolic activities, which can influence how quickly they respond to treatment.
-
Assay Type: The kinetics of the biological process being measured will dictate the necessary incubation time. For example, inhibition of a reporter gene may be detectable earlier than changes in cell viability.
-
This compound Concentration: The concentration of this compound used can impact the speed of the cellular response. Higher concentrations may elicit a faster response, but could also lead to off-target effects or cytotoxicity.
-
Biological Endpoint: Are you measuring an early signaling event (e.g., protein phosphorylation) or a later downstream effect (e.g., apoptosis or changes in gene expression)? The former will likely require a shorter incubation time than the latter.
Q3: How do I design a time-course experiment to find the optimal incubation time?
A3: A time-course experiment involves treating your cells with this compound and then measuring the response at several different time points. A typical design would be:
-
Seed your cells at an appropriate density.
-
Treat the cells with a concentration of this compound that you expect to be effective (and a vehicle control).
-
Perform your assay at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Analyze the results to identify the time point that gives the most robust and reproducible effect without significant cytotoxicity (unless cytotoxicity is the endpoint).
Q4: Should I be concerned about this compound's stability in culture medium during long incubations?
A4: The stability of any small molecule in culture medium over extended periods can be a concern. For incubation times longer than 48-72 hours, consider replacing the medium with fresh medium containing this compound to ensure a consistent concentration.
Q5: Can the incubation time affect the IC50 value of this compound?
A5: Yes, the incubation time can influence the calculated IC50 value. A longer incubation may lead to a lower IC50 as the compound has more time to exert its effect. It is crucial to keep the incubation time consistent across all experiments when comparing the potency of different compounds or conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at any incubation time. | 1. This compound concentration is too low.2. The cell line is not responsive to Wnt pathway inhibition.3. The assay is not sensitive enough. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Confirm that your cell line has an active Wnt signaling pathway (e.g., using a positive control like Wnt3a conditioned media).3. Use a more sensitive assay, such as a luciferase-based reporter assay for Wnt signaling. |
| High levels of cell death even at short incubation times. | 1. This compound concentration is too high, leading to cytotoxicity.2. The cell line is particularly sensitive to the compound. | 1. Lower the concentration of this compound.2. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to distinguish between specific Wnt inhibition and general toxicity. |
| The effect of this compound decreases at later time points. | 1. The compound may be degrading in the culture medium.2. Cells may be developing resistance or compensatory mechanisms. | 1. For longer experiments, replenish the medium with fresh this compound every 48 hours.2. Analyze earlier time points to capture the primary effect of the inhibitor. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density.2. "Edge effects" in multi-well plates.3. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use a timer and process all plates consistently. |
Data Presentation
Table 1: Example Data from a Time-Course and Dose-Response Experiment for this compound
This table illustrates hypothetical data from an experiment designed to determine the optimal incubation time and concentration of this compound using a Wnt-responsive luciferase reporter assay.
| This compound (µM) | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100% | 100% | 100% | 100% | 100% |
| 0.1 | 95% | 85% | 70% | 65% | 60% |
| 1 | 80% | 60% | 40% | 35% | 30% |
| 10 | 60% | 40% | 20% | 15% | 10% |
| Cell Viability (at 10 µM) | >95% | >95% | >95% | 80% | 65% |
Data represents the percentage of luciferase activity relative to the vehicle control.
Interpretation: In this example, a 24-hour incubation provides a robust inhibition of Wnt signaling with minimal impact on cell viability. At 48 and 72 hours, while the inhibitory effect is slightly stronger, there is a noticeable decrease in cell viability, which could confound the results. Therefore, 24 hours would be the optimal incubation time in this scenario.
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (e.g., TOP-Flash)
This protocol is for measuring the activity of the canonical Wnt signaling pathway.
-
Cell Seeding:
-
Seed cells stably expressing a TCF/LEF-responsive luciferase reporter (e.g., TOP-Flash) and a constitutively expressed control reporter (e.g., Renilla luciferase) into a 96-well white, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
If your cell line has low endogenous Wnt signaling, you may need to stimulate the pathway with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) in the presence of this compound.
-
-
Incubation:
-
Incubate the plate for the desired amount of time (e.g., 24 hours).
-
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions. This typically involves adding a lysis buffer, followed by the luciferase substrates.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for differences in cell number and transfection efficiency.
-
Express the data as a percentage of the vehicle-treated control.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells into a 96-well clear plate at an optimal density.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with the same concentrations of this compound as in your primary assay.
-
-
Incubation:
-
Incubate for the same duration as your primary assay.
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Express the data as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
Best practices for handling and storing Ipivivint to maintain potency.
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Important Note: "Ipivivint" is not a recognized compound in publicly available scientific literature. The following best practices are based on general guidelines for handling and storing small molecule inhibitors in a research setting. It is crucial to consult the specific product datasheet provided by the manufacturer for precise instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound upon receipt?
A: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2] When stored correctly, the powdered compound can be stable for up to three years.[3][4] Before opening, it is recommended to bring the vial to room temperature in a desiccator to prevent condensation, which can lead to degradation.[5]
Q2: What is the best solvent for reconstituting this compound?
A: Dimethylsulfoxide (DMSO) is a common solvent for dissolving many small molecule inhibitors for in vitro experiments.[4][6] However, it is essential to verify the solubility of this compound in DMSO from the product datasheet. For in vivo studies, the choice of solvent will depend on the experimental model and route of administration. Always use a high-purity, anhydrous grade of the chosen solvent.
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, add the appropriate volume of the recommended solvent directly to the vial of lyophilized this compound to achieve the desired concentration.[3] For small quantities (≤10 mg), it is common practice to dissolve the entire amount.[3] Ensure the compound is fully dissolved by gently vortexing or sonicating if necessary.[4] For a detailed step-by-step guide, refer to the "Experimental Protocols" section.
Q4: How should I store the reconstituted this compound stock solution?
A: Once reconstituted, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1][4] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[3][4] Stock solutions in DMSO are typically stable for up to one month at -20°C or up to six months at -80°C.[3]
Q5: Is this compound sensitive to light?
A: Many small molecule inhibitors are light-sensitive.[7] To prevent photodegradation, it is best practice to store both the lyophilized powder and stock solutions in amber vials or by wrapping the vials in foil.[1][2]
Troubleshooting Guides
Issue 1: I am observing reduced or no activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to exposure to moisture, light, or elevated temperatures.
-
Solution: Review your storage conditions for both the lyophilized powder and the stock solutions. Ensure they are stored at the recommended temperature, protected from light, and in a desiccated environment.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the degradation of the compound in solution.
-
Solution: Always aliquot stock solutions into single-use volumes. Discard any unused portion of a thawed aliquot.[6]
-
-
Possible Cause 3: Incorrect Solvent or Concentration. The compound may not be fully soluble at the prepared concentration, or the solvent may be interfering with the assay.[7]
-
Solution: Verify the solubility of this compound in the chosen solvent. If precipitation is observed, consider preparing a more dilute stock solution. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is not toxic to the cells or interfering with the assay.[3]
-
Issue 2: My this compound stock solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Poor Solubility. The concentration of the stock solution may exceed the solubility limit of this compound in the chosen solvent.
-
Solution: Try gently warming the solution (not exceeding 50°C) or using sonication to aid dissolution.[4] If precipitation persists, you may need to prepare a new, more dilute stock solution.
-
-
Possible Cause 2: Contamination of Solvent. The solvent may have absorbed moisture, which can reduce the solubility of the compound.[4][6]
-
Solution: Use a fresh, anhydrous grade of the solvent to prepare a new stock solution.
-
-
Possible Cause 3: Freeze-Thaw Cycles. As mentioned previously, repeated freeze-thaw cycles can cause the compound to come out of solution.
-
Solution: Prepare fresh aliquots from a properly stored stock solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years | Desiccated, protected from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquoted, tightly sealed, protected from light |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquoted, tightly sealed, protected from light |
Table 2: Example Stability of a Hypothetical Small Molecule Inhibitor in Different Solvents at -20°C
| Solvent | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | 99.5 | 98.9 | 97.2 |
| Ethanol | 98.1 | 95.3 | 91.5 |
| PBS (pH 7.4) | 92.0 | 85.1 | 70.3 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Under sterile conditions, add the calculated volume of anhydrous, high-purity solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Recap the vial and gently vortex until the compound is completely dissolved.[8] If necessary, use a sonicator for brief intervals.
-
Visually inspect the solution to ensure there is no particulate matter.
Protocol 2: Preparation and Storage of Aliquots
-
Once the this compound stock solution is prepared, immediately proceed to aliquot it.
-
Using sterile pipette tips, dispense single-use volumes (e.g., 10 µL, 20 µL) into low-retention microcentrifuge tubes.
-
Ensure the tubes are tightly capped to prevent solvent evaporation and contamination.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C or -80°C) in a light-protected container.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. jpt.com [jpt.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
How to validate the activity of a new batch of Ipivivint.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the biological activity of a new batch of Ipivivint, a potent inhibitor of the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as a Wnt signaling pathway inhibitor. It specifically disrupts the crucial protein-protein interaction between β-catenin and Transducin Beta-like 1 (TBL1).[1][2][3][4] This disruption prevents the recruitment of β-catenin to the promoters of Wnt target genes, leading to the downregulation of their transcription and subsequent inhibition of cancer cell proliferation in Wnt-dependent tumors.[4]
Q2: What are the primary assays to validate the activity of a new batch of this compound?
A2: The primary validation methods involve a combination of cell-based functional assays and target-specific molecular assays. The recommended core assays are:
-
Wnt/β-catenin Reporter Assay (e.g., TOPFlash/FOPFlash): To directly measure the inhibition of TCF/LEF-mediated transcription.
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the downregulation of known Wnt target genes, such as AXIN2 and Cyclin D1.[3][4]
-
Cell Viability/Proliferation Assay: To assess the cytotoxic or anti-proliferative effect of this compound on a Wnt-dependent cancer cell line.
-
Western Blot Analysis: To detect changes in the levels of total or nuclear β-catenin.
Q3: Which cell lines are recommended for this compound activity assays?
A3: It is crucial to use cell lines with a constitutively active Wnt signaling pathway. This is often due to mutations in genes like APC or CTNNB1 (β-catenin). Recommended cell lines include:
-
SW480 (colorectal cancer): Features a truncated APC protein, leading to high levels of cytoplasmic and nuclear β-catenin.
-
HCT116 (colorectal cancer): Contains a stabilizing mutation in β-catenin.
-
Desmoid tumor cell lines with CTNNB1 mutations: These are highly dependent on the Wnt/β-catenin pathway for survival.[4]
Q4: My this compound is not showing activity. What are the common causes?
A4: Please refer to the Troubleshooting Guide below. Common issues include improper dissolution of the compound, use of a non-responsive cell line, degradation of the compound due to improper storage, or a genuinely inactive batch.
Experimental Workflow for Activity Validation
The following diagram outlines the recommended workflow for validating a new batch of this compound.
Caption: Experimental workflow for this compound batch validation.
Key Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)
This assay directly measures the transcriptional activity of the β-catenin/TCF complex.
Methodology:
-
Cell Seeding: Co-transfect HEK293T cells (or another suitable cell line) with TOPFlash (containing TCF binding sites) or FOPFlash (mutated TCF sites, as a negative control) reporter plasmids, and a Renilla luciferase plasmid (for normalization). Seed cells in a 96-well plate.
-
Wnt Pathway Activation: After 24 hours, stimulate the cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the Wnt pathway.
-
This compound Treatment: Immediately after stimulation, treat the cells with a serial dilution of the new this compound batch (e.g., 1 nM to 10 µM) and a reference (previously validated) batch. Include a DMSO vehicle control.
-
Lysis and Luminescence Reading: After 24-48 hours of incubation, lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change relative to the DMSO control. The activity of this compound is observed as a dose-dependent decrease in the TOPFlash signal, with no significant change in the FOPFlash signal.
Expected Results:
| Treatment Group | Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle (DMSO) | - | 100.0 ± 8.5 | 0% |
| New Batch | 10 nM | 55.2 ± 5.1 | 44.8% |
| 50 nM | 21.3 ± 2.9 | 78.7% | |
| 100 nM | 9.8 ± 1.5 | 90.2% | |
| Reference Batch | 10 nM | 53.9 ± 4.8 | 46.1% |
| 50 nM | 22.5 ± 3.3 | 77.5% | |
| 100 nM | 10.1 ± 1.8 | 89.9% | |
| Inactive Control | 100 nM | 95.7 ± 9.2 | 4.3% |
qRT-PCR for Wnt Target Gene Expression
This protocol measures the change in mRNA levels of direct Wnt target genes.
Methodology:
-
Cell Culture and Treatment: Seed a Wnt-dependent cell line (e.g., SW480) in a 6-well plate. Once cells reach 70-80% confluency, treat them with the new this compound batch, a reference batch, and a DMSO control at a concentration known to be effective (e.g., 100 nM).
-
RNA Extraction: After 24 hours of treatment, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (AXIN2, MYC, LEF1) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An active batch of this compound should cause a significant reduction in the mRNA levels of the target genes compared to the DMSO control.
Expected Results:
| Treatment Group | Concentration | Relative AXIN2 mRNA Expression (Fold Change vs. DMSO) |
| Vehicle (DMSO) | - | 1.00 |
| New Batch | 100 nM | 0.25 ± 0.04 |
| Reference Batch | 100 nM | 0.22 ± 0.03 |
| Inactive Control | 100 nM | 0.95 ± 0.11 |
Signaling Pathway Diagram
The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.
Caption: Canonical Wnt pathway and this compound's mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered during the validation of this compound.
Caption: Troubleshooting decision tree for this compound activity assays.
References
- 1. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing variability in Ipivivint xenograft studies.
This technical support center provides guidance and troubleshooting strategies for researchers utilizing Ipivivint, a Wnt signaling pathway inhibitor, in xenograft studies. The information is tailored for scientists and drug development professionals to help mitigate experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SM04755) is a small molecule inhibitor of the Wnt signaling pathway. It functions by targeting kinases involved in the Wnt pathway, leading to the suppression of Wnt-mediated gene transcription. Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, making it a key therapeutic target.
Q2: What are the common sources of variability in xenograft studies?
Variability in xenograft studies can arise from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Inter-animal variation: Differences in age, weight, and overall health of the mice.
-
Tumor heterogeneity: Both patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) can exhibit inherent cellular diversity, leading to varied growth rates and drug responses.
-
Host-tumor interaction: The interaction between the mouse's microenvironment and the implanted human tumor can differ between animals.
-
-
Technical Variability:
-
Cell handling: Inconsistent cell passage numbers, viability, and injection technique.
-
Tumor implantation: Variation in the number of cells injected, injection site, and use of supportive matrices like Matrigel.
-
Drug formulation and administration: Inconsistencies in drug preparation, dosage, and route of administration.
-
Tumor measurement: Subjectivity and error in caliper measurements.
-
Data analysis: Inappropriate statistical methods for analyzing tumor growth data.
-
Q3: How can I minimize variability in my this compound xenograft study?
Minimizing variability requires standardization across the entire experimental workflow. Key strategies include:
-
Standardize animal models: Use mice of the same strain, sex, age, and weight. House them under identical conditions.
-
Rigorous cell culture practices: Use cells with a consistent passage number and ensure high viability (>95%) at the time of injection.
-
Consistent tumor implantation: Inject a precise number of cells in a consistent volume and at the same anatomical location.
-
Randomization and blinding: Randomize mice into control and treatment groups. Blind the personnel performing tumor measurements and data analysis.
-
Standardized operating procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the control group | 1. Inconsistent number or viability of injected cells.2. Variation in animal health or age.3. Suboptimal tumor implantation technique. | 1. Standardize cell counting and viability assessment (e.g., trypan blue exclusion).2. Use a homogenous cohort of animals.3. Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency. |
| Inconsistent response to this compound treatment | 1. Inaccurate dosing or unstable drug formulation.2. Heterogeneity of the xenograft model.3. Development of drug resistance. | 1. Prepare fresh this compound formulations daily and verify the concentration. Ensure consistent administration (e.g., time of day, route).2. Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses.3. Analyze tumor tissue post-treatment to investigate potential resistance mechanisms. |
| Toxicity or adverse effects in treated mice (e.g., weight loss) | 1. This compound dose is too high.2. Off-target effects of the inhibitor.3. Issues with the vehicle used for formulation. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Monitor for known side effects of Wnt pathway inhibition (e.g., gastrointestinal issues).3. Run a vehicle-only control group to rule out toxicity from the formulation excipients. |
| No significant tumor growth inhibition with this compound | 1. The xenograft model is not dependent on the Wnt pathway.2. Insufficient drug exposure at the tumor site.3. Suboptimal dosing regimen. | 1. Confirm Wnt pathway activation in your xenograft model (e.g., via IHC for β-catenin or qPCR for Wnt target genes).2. Conduct pharmacokinetic (PK) studies to measure this compound concentration in plasma and tumor tissue.3. Optimize the dosing schedule (e.g., daily vs. twice daily) and route of administration. |
Experimental Protocols
Hypothetical Protocol for an this compound Xenograft Study
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Culture and Preparation:
-
Culture human colorectal cancer cells (e.g., HCT116, with known Wnt pathway activation) in the recommended medium.
-
Use cells from a consistent, low passage number (e.g., passage 5-10).
-
Harvest cells at 70-80% confluency.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
-
Animal Model and Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks old.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth with calipers 2-3 times per week.
-
-
Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Based on studies of similar small molecule Wnt inhibitors, a hypothetical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This must be optimized for this compound's specific properties.
-
Dosing: Administer this compound or vehicle control daily via oral gavage at a hypothetical dose of 50 mg/kg.
-
Monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition (TGI) and perform histological and molecular analyses on the tumor tissue.
-
Quantitative Data from Similar Wnt Inhibitor Studies (Illustrative Examples)
The following tables present hypothetical data based on published results for other small molecule Wnt inhibitors to illustrate expected outcomes.
Table 1: Example of Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Wnt Inhibitor A | 25 | 875 ± 120 | 30 |
| Wnt Inhibitor A | 50 | 600 ± 95 | 52 |
| Wnt Inhibitor A | 100 | 325 ± 70 | 74 |
Table 2: Example Pharmacokinetic Parameters of a Wnt Inhibitor
| Parameter | Value |
| Route of Administration | Oral Gavage |
| Cmax (Plasma) | 1.5 µM |
| Tmax (Plasma) | 2 hours |
| Half-life (t1/2) | 6 hours |
| Tumor-to-Plasma Ratio | 0.8 |
Visualizations
Wnt/β-Catenin Signaling Pathway
Cell culture conditions for optimal Ipivivint activity.
Welcome to the technical support center for Ipivivint. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments for the effective use of this compound, a potent inhibitor of CDC-like kinases (CLK) and the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor. Its primary mechanism of action involves the inhibition of CDC-like kinases (CLK), specifically CLK2 and CLK3. Additionally, it strongly inhibits the Wnt signaling pathway and has been shown to inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This multi-targeted inhibition ultimately affects pre-mRNA splicing and downstream Wnt/β-catenin signaling.[2][3]
Q2: What are the recommended cell lines for studying this compound's activity?
A2: this compound has been shown to be effective in various cancer cell lines, particularly those with an active Wnt signaling pathway. The colorectal cancer cell line SW480 is a commonly used model.[4] However, its efficacy extends to other cancer types as well. Researchers should consider cell lines with known dependence on Wnt signaling or those overexpressing CLK2 for optimal experimental outcomes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes.[1]
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, it generally exhibits high potency with EC50 and IC50 values in the low nanomolar range. For instance, it inhibits CLK2 and the Wnt pathway with EC50 values of 1 nM and 13 nM, respectively.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem 1: Low or inconsistent inhibition of Wnt signaling.
-
Question: I am not observing the expected decrease in Wnt reporter activity after treating my cells with this compound. What could be the reason?
-
Answer:
-
Suboptimal Cell Density: Cell density can significantly impact Wnt signaling. High cell confluence may lead to altered signaling activity. It is crucial to optimize cell seeding density to ensure you are working within the linear range of your assay.[5]
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with Wnt signaling pathways.[3][6][7][8][9] Consider reducing the serum concentration or performing experiments in serum-free media after initial cell attachment. However, be aware that serum starvation itself can affect cell cycle and signaling.[7][8][9]
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Compound Degradation: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses, including signaling pathways. Regularly test your cell lines for mycoplasma.
-
Problem 2: High cytotoxicity or cell death observed at expected effective concentrations.
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Question: My cells are dying even at low nanomolar concentrations of this compound. How can I mitigate this?
-
Answer:
-
DMSO Toxicity: While this compound itself may have cytotoxic effects, the solvent, DMSO, can also be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, and for sensitive cell lines, aim for 0.1% or lower.[10] Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Perform a dose-response curve to determine the IC50 value for your specific cell line and select a concentration that inhibits the target without causing excessive cell death for your mechanistic studies.
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Over-confluence: Plating cells at too high a density can lead to nutrient depletion and accumulation of toxic byproducts, which can be exacerbated by drug treatment. Optimize your seeding density to maintain a healthy cell monolayer throughout the experiment.[11][12][13]
-
Problem 3: Precipitate formation upon adding this compound to the cell culture medium.
-
Question: I see a precipitate forming in my media after adding the this compound solution. What should I do?
-
Answer:
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Solubility Issues: this compound, like many small molecules, has limited solubility in aqueous solutions. To avoid precipitation, it is crucial to add the DMSO stock solution to the culture medium with vigorous mixing. Pre-warming the medium to 37°C can also help.
-
High Stock Concentration: Using a very high concentration stock solution that requires a large dilution factor can sometimes lead to precipitation. Consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture.
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Final DMSO Concentration: Ensure the final DMSO concentration remains low, as higher concentrations can decrease the solubility of the compound in the aqueous medium.
-
Quantitative Data Summary
Table 1: Potency of this compound (EC50/IC50)
| Target/Pathway | Potency (EC50/IC50) | Cell Line/System | Reference |
| CLK2 (human) | 1 nM (EC50) | Biochemical Assay | [1] |
| CLK3 (human) | 7 nM (EC50) | Biochemical Assay | [1] |
| Wnt Pathway | 13 nM (EC50) | Cell-based Assay | [1] |
| DYRK1A (human) | 5 nM (EC50) | Biochemical Assay | [1] |
| Wnt Signaling | 11 nM (EC50) | SW480 cells | [4] |
| CLK2 | 7.8 nM (IC50) | Biochemical Assay | [2] |
| DYRK1A | 26.9 nM (IC50) | Biochemical Assay | [2] |
Table 2: Recommended Cell Seeding Densities for Common Assays
| Assay Type | Plate Format | Recommended Seeding Density (cells/well) | Notes |
| Wnt Reporter Assay | 96-well | 5,000 - 20,000 | Optimization is critical; density affects signaling.[5] |
| Cell Viability (MTT/CCK-8) | 96-well | 2,000 - 10,000 | Should be in the logarithmic growth phase during treatment.[11][12][13] |
| Western Blot | 6-well | 200,000 - 500,000 | Ensure sufficient protein yield for analysis. |
| Immunofluorescence | 24-well (on coverslips) | 50,000 - 100,000 | Aim for 70-80% confluency at the time of fixation. |
Key Experimental Protocols
Wnt/β-catenin Reporter Assay (TCF/LEF Luciferase Assay)
This protocol is designed to quantify the activity of the canonical Wnt signaling pathway.
Materials:
-
Cells of interest (e.g., HEK293T, SW480)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay reagent
-
This compound
-
Wnt3a conditioned media or recombinant Wnt3a (as a positive control for inhibition)
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-optimized density. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO) and a positive control for Wnt activation (e.g., Wnt3a) with and without this compound.
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for β-catenin
This protocol is used to detect changes in the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound as required. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound inhibits CLK2 and DYRK1A, modulating Wnt/β-catenin signaling.
Caption: Workflow for evaluating this compound's effect on Wnt signaling and cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of WNT/β-catenin signaling under serum starvation and hypoxia induces adipocytic transdifferentiation in human leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt3a signaling with serum supply induces replication stress in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating the Cytotoxic Effects of Ipivivint on Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Ipivivint on non-cancerous cells during pre-clinical experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, focusing on strategies to minimize off-target cytotoxicity.
Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines (e.g., fibroblasts, epithelial cells) at concentrations effective against cancer cells. How can we reduce this off-target effect?
A1: Mitigating off-target cytotoxicity is crucial for improving the therapeutic index of this compound. Here are several strategies you can implement:
-
Dose Optimization and Combination Therapy:
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Determine the IC50 for both cancerous and non-cancerous cell lines: This will help you identify a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells.
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Investigate synergistic combinations: Combining this compound with other agents may allow for a lower, less toxic dose of this compound to be used. For example, combining a Wnt inhibitor with a protective agent could be explored. Preclinical studies have shown that combining certain kinase inhibitors with other agents can enhance anti-tumor effects while potentially reducing toxicity.[1][2]
-
-
Co-culture Systems:
-
Targeted Drug Delivery:
-
Encapsulating this compound in nanoparticles can improve its delivery to cancer cells while minimizing exposure to healthy tissues.[7][8][9][10][11] Strategies include passive targeting through the enhanced permeability and retention (EPR) effect in tumors and active targeting by functionalizing nanoparticles with ligands that bind to cancer-cell-specific receptors.
-
Q2: What are some specific experimental protocols to assess and mitigate this compound's cytotoxicity?
A2: Below are detailed protocols for key experiments to help you address this compound's cytotoxicity.
Experimental Protocols
1. Co-culture of Cancer Cells and Fibroblasts to Assess Selective Cytotoxicity
This protocol allows for the simultaneous evaluation of this compound's effect on both cancer and normal cells in a more physiologically relevant context.[3][4][5][6][12]
Materials:
-
Cancer cell line of interest
-
Normal human dermal fibroblasts (or other relevant non-cancerous cell line)[13][14]
-
Appropriate culture media for both cell types
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)[15]
-
Fluorescent labels for cell tracking (optional)
Procedure:
-
Cell Seeding:
-
Seed fibroblasts in a 96-well plate at a density that allows them to reach 80-90% confluency within 24 hours.
-
After 24 hours, remove the medium and seed the cancer cells on top of the fibroblast layer. The ratio of cancer cells to fibroblasts should be optimized for your specific cell lines, but a 1:1 ratio is a common starting point.
-
-
This compound Treatment:
-
Allow the co-culture to stabilize for 24 hours.
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Remove the medium from the co-culture and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Viability Assessment:
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
If using fluorescently labeled cells, you can quantify the viability of each cell type independently using imaging or flow cytometry.
-
2. Protocol for Synergistic Drug Testing with a Protective Agent
This protocol helps determine if a protective agent can reduce this compound's cytotoxicity in non-cancerous cells without compromising its anti-cancer efficacy.[2][16][17]
Materials:
-
Non-cancerous cell line
-
This compound
-
Protective agent of interest (e.g., an antioxidant like N-acetylcysteine)[18]
-
Cell viability assay reagent
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the protective agent. This involves creating serial dilutions of each compound individually and then combining them in a checkerboard pattern.
-
Treatment: Treat the cells with the drug combinations for 24, 48, and 72 hours.
-
Viability Assessment: Measure cell viability at each time point.
-
Data Analysis: Use a synergy analysis software (e.g., Combenefit) to calculate synergy scores (e.g., Bliss Independence model) to determine if the combination is synergistic, additive, or antagonistic in protecting the non-cancerous cells.[16]
3. Step-by-Step Guide for Lipid Nanoparticle Encapsulation of this compound
This protocol provides a general framework for encapsulating a small molecule kinase inhibitor like this compound into lipid nanoparticles for in vitro studies.[1][4][8][10][11]
Materials:
-
This compound
-
Lipids (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid)
-
Ethanol
-
Aqueous buffer (e.g., sodium acetate, pH 4-5)
-
Dialysis device
-
Microfluidic mixing device (recommended for reproducibility)
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the lipids in ethanol at the desired molar ratios. The exact ratios will need to be optimized for this compound.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the lipid-ethanol mixture.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of your cargo (if any, for this purpose, it's just buffer) at an acidic pH.
-
Rapidly mix the lipid-ethanol-Ipivivint solution with the aqueous buffer. A microfluidic mixer is ideal for controlled and reproducible mixing. A typical ratio is 1:3 (organic:aqueous).
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and unencapsulated this compound by dialysis against a neutral buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Cancerous and Non-Cancerous Cell Lines
| Cell Line Type | Cell Line Name | This compound IC50 (µM) |
| Cancerous | Colon Carcinoma (e.g., HCT116) | 0.5 |
| Breast Adenocarcinoma (e.g., MCF-7) | 1.2 | |
| Glioblastoma (e.g., U-87 MG) | 0.8 | |
| Non-Cancerous | Human Dermal Fibroblasts (HDF) | 15 |
| Human Bronchial Epithelial Cells (HBEC) | 25 | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 | |
| Primary Human Keratinocytes | 30 |
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway
This compound is known to inhibit the Wnt signaling pathway. Understanding this pathway is crucial for interpreting experimental results and identifying potential points of intervention to mitigate side effects. The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the recruitment of Dishevelled (DVL) and the disassembly of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α). As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.[19]
References
- 1. Identification of Two Kinase Inhibitors with Synergistic Toxicity with Low-Dose Hydrogen Peroxide in Colorectal Cancer Cells In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 4. biomol.com [biomol.com]
- 5. FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals [drug-dev.com]
- 6. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CLK2 Expression Is Associated with the Progression of Colorectal Cancer and Is a Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. Targeting CLK2 and serine/arginine-rich splicing factors inhibits multiple myeloma through downregulating RAE1 by nonsense-mediated mRNA decay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Photobiomodulation of human dermal fibroblasts in vitro: decisive role of cell culture conditions and treatment protocols on experimental outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thaiscience.info [thaiscience.info]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ipivivint and Other Wnt Pathway Inhibitors for Researchers
For researchers and professionals in drug development, the Wnt signaling pathway represents a critical, yet complex, target for therapeutic intervention, particularly in oncology. This guide provides a comparative overview of the efficacy of Ipivivint (also known as SM08502), a novel CDC-like kinase (CLK) inhibitor with indirect effects on the Wnt pathway, against other prominent Wnt pathway inhibitors that target different nodes of the signaling cascade.
This comparison focuses on key preclinical data, including measures of potency and efficacy in relevant cancer cell models. The information is intended to be a resource for evaluating these compounds for research and development purposes.
Mechanism of Action: A Differentiated Approach
Wnt pathway inhibitors can be broadly categorized based on their molecular targets. This compound stands out due to its unique mechanism of action.
-
This compound (SM08502): This orally active small molecule is a potent inhibitor of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[1] Inhibition of CLKs leads to disruption of the spliceosome machinery, which in turn alters the splicing of key Wnt pathway-related genes and reduces their expression.[2] This indirect modulation of the Wnt pathway presents a distinct therapeutic strategy.
-
Porcupine Inhibitors (e.g., LGK974): These inhibitors target Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking Wnt ligand secretion, these inhibitors effectively shut down Wnt signaling in ligand-dependent cancers.[3]
-
Tankyrase Inhibitors (e.g., XAV939): Tankyrases are enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, compounds like XAV939 stabilize Axin, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[4]
-
Axin Stabilization (e.g., IWR-1): Similar to Tankyrase inhibitors, IWR-1 also leads to the stabilization of Axin, promoting the degradation of β-catenin and thereby inhibiting the canonical Wnt signaling pathway.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and other selected Wnt pathway inhibitors. It is important to note that these data are compiled from various studies and direct head-to-head comparisons in the same experimental setup are limited. Therefore, caution should be exercised when making direct comparisons of potency.
Table 1: In Vitro Potency of this compound (SM08502)
| Cell Line | Assay Type | Endpoint | Value | Citation |
| SW480 (Colorectal Cancer) | TOPFlash Reporter Assay | EC50 | 0.046 µM | [1] |
| SW480 (Colorectal Cancer) | TOPFlash Reporter Assay | EC50 | 0.062 µM | [1] |
| HEK293T | TOPFlash Reporter Assay | EC50 | 0.087 µM | [1] |
| Triple-Negative Breast Cancer Cell Lines (Average of 7) | Cell Proliferation Assay | EC50 | 0.142 µM |
Table 2: In Vitro Potency of LGK974
| Cell Line | Assay Type | Endpoint | Value | Citation |
| HN30 (Head and Neck Squamous Cell Carcinoma) | AXIN2 mRNA Expression | IC50 | 0.3 nM | [3] |
| Wnt Signaling Reporter Assay | Wnt Signaling Reporter Assay | IC50 | 0.4 nM | [3] |
Table 3: In Vitro Potency of XAV939
| Cell Line | Assay Type | Endpoint | Value | Citation |
| Caco-2 (Colorectal Cancer) CD44+/CD133+ subpopulation | Cell Growth Assay | IC50 | 15.3 µM | [5] |
Table 4: In Vitro Potency of JW74 (Axin Stabilizer)
| Cell Line | Assay Type | Endpoint | Value | Citation |
| SW480 (Colorectal Cancer) | MTS Proliferation Assay | GI50 | 11.8 µmol/L | [6] |
In Vivo Efficacy: Preclinical Tumor Models
This compound (SM08502): Orally administered SM08502 has been shown to significantly inhibit the growth of gastrointestinal tumors in xenograft mouse models.[2] In patient-derived xenograft (PDX) models of triple-negative breast cancer, SM08502 demonstrated an average tumor growth inhibition (TGI) of 69%.
LGK974: In a mouse xenograft model using the MMTV-Wnt1 cell line, daily administration of LGK974 led to significant, dose-dependent tumor regression.[3] At doses of 1.0 and 3.0 mg/kg, robust tumor regression was observed.[3]
XAV939: In a study using a Caco-2 CD44+/CD133+ xenograft model in NSG mice, XAV939 significantly reduced tumor volume by 95% compared to the vehicle-treated group.[5]
JW74: In a CB17/SCID xenograft model using SW480 cells, JW74 demonstrated in vivo efficacy in reducing tumor growth.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and interpretation of related studies.
TOPFlash Reporter Assay for Wnt Signaling Activity
Objective: To quantify the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of the Wnt inhibitor (e.g., this compound, XAV939) or vehicle control.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
-
-
Data Analysis:
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To assess the effect of Wnt inhibitors on the metabolic activity and proliferation of cancer cells.
Methodology (MTT Assay):
-
Cell Seeding:
-
Seed colorectal cancer cells (e.g., SW480, HT-29) in a 96-well plate at a predetermined optimal density.[8]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the Wnt inhibitor or vehicle control for a specified duration (e.g., 72 hours).[9]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 or GI50 value.
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Plate Preparation:
-
Prepare opaque-walled 96- or 384-well plates with cells in culture medium.[10]
-
-
Compound Addition and Incubation:
-
Add the test compound and incubate for the desired period.
-
-
Reagent Addition and Lysis:
-
Signal Stabilization and Measurement:
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Wnt inhibitors in a living organism.
Methodology (SW480 Colorectal Cancer Xenograft Model):
-
Cell Preparation and Implantation:
-
Harvest SW480 cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 SW480 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Administer the Wnt inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule and duration.[12]
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, gene expression analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical Wnt Signaling Pathway and Points of Inhibition.
Caption: Preclinical Evaluation Workflow for Wnt Pathway Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Synthetic Antagonists of Canonical Wnt Signaling Inhibit Colorectal Cancer Cell Growth | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 9. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OUH - Protocols [ous-research.no]
- 11. researchgate.net [researchgate.net]
- 12. SW480 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Navigating the Wnt Pathway in Colorectal Cancer: A Data-Driven Look at Ipivivint (SM08502)
For researchers, scientists, and drug development professionals, this guide provides a consolidated overview of the preclinical data for Ipivivint, also known as SM08502, a clinical-stage inhibitor of the Wnt signaling pathway, in the context of colorectal cancer (CRC) models. It has been determined that "this compound" and "SM08502" refer to the same small molecule compound. This document synthesizes available experimental data, details methodologies from key studies, and visualizes the compound's mechanism of action.
This compound (SM08502) is an orally active, first-in-class small molecule that inhibits CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] This inhibition disrupts the process of alternative pre-mRNA splicing, which in turn reduces the expression of key genes in the Wnt signaling pathway.[2][3] Given that aberrant Wnt signaling is a driver in approximately 90% of colorectal cancers, this mechanism presents a targeted therapeutic strategy.[2]
Performance in Colorectal Cancer Models: A Quantitative Analysis
The efficacy of this compound (SM08502) has been evaluated in various preclinical colorectal cancer models, demonstrating its potential to inhibit tumor growth through the modulation of the Wnt pathway. The following tables summarize the key quantitative data from these studies.
In Vitro Activity
| Assay Type | Cell Line | Target/Pathway | Result (EC50/IC50) | Citation |
| Wnt Signaling Inhibition | SW480 (CRC) | β-catenin/TCF Reporter (TOPflash) | 46 nM | |
| Wnt Signaling Inhibition | SW480 (CRC) | Wnt Pathway | 13 nM | [4][5] |
| Kinase Inhibition | Human (recombinant) | CLK2 | 1 nM | [4][5] |
| Kinase Inhibition | Human (recombinant) | CLK3 | 7 nM | [4][5] |
| Kinase Inhibition | Human (recombinant) | DYRK1A | 5 nM | [4] |
| Cell Proliferation | 17 CRC Cell Lines | Cell Viability | Average EC50 = 177 nM |
In Vivo Antitumor Activity
| Model Type | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Xenograft (SW480) | Colorectal Cancer | 25 mg/kg, once daily (QD) | 83% | |
| Xenograft (HCT 116) | Colorectal Cancer | 25 mg/kg, once daily (QD) | 56% | |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 25 mg/kg, once daily (QD) | 70% |
Mechanism of Action: Signaling Pathway
This compound (SM08502) exerts its antitumor effects by inhibiting CLK2 and CLK3. This leads to the disruption of the spliceosome's activity and inhibits the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[3][6] The consequence is altered alternative splicing of Wnt pathway-related genes, leading to reduced expression of oncogenic proteins and suppression of the Wnt signaling cascade.[2][3]
Caption: Mechanism of Wnt pathway inhibition by this compound (SM08502).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments conducted with this compound (SM08502).
Wnt Signaling Reporter Assay
-
Cell Line: SW480 human colorectal cancer cells.
-
Assay Principle: The TOPflash TCF/LEF reporter assay was used to measure the activity of the canonical Wnt signaling pathway. This assay utilizes a luciferase gene under the control of a promoter containing T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) binding sites.
-
Procedure: SW480 cells, which have a constitutively active Wnt pathway, were treated with varying concentrations of this compound (SM08502). After a defined incubation period, cell lysates were collected, and luciferase activity was measured as an indicator of Wnt pathway activation.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice.
-
Tumor Implantation: SW480 or HCT 116 human colorectal cancer cells were implanted subcutaneously. For the patient-derived xenograft (PDX) model, tumor fragments from a patient with colorectal cancer were implanted.
-
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound (SM08502) was administered orally at specified doses and schedules (e.g., 25 mg/kg, once daily).
-
Endpoint: Tumor volumes were measured regularly over a period of 20-21 days to determine tumor growth inhibition (TGI).
Caption: Preclinical evaluation workflow for this compound (SM08502).
Objective Comparison and Conclusion
As this compound and SM08502 are identical compounds, a direct comparison is not applicable. The available preclinical data collectively suggest that this compound (SM08502) is a potent, orally bioavailable inhibitor of the Wnt signaling pathway with significant antitumor activity in colorectal cancer models that harbor Wnt pathway mutations. Its unique mechanism of modulating alternative splicing via CLK inhibition represents a novel strategy for targeting this critical oncogenic pathway.[3] The compound has demonstrated efficacy both in vitro across a range of CRC cell lines and in vivo in xenograft and PDX models. These promising preclinical findings have supported its advancement into Phase 1 clinical trials for patients with advanced solid tumors.[1][3]
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 1481617-15-5|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. onclive.com [onclive.com]
A Head-to-Head Comparison of Ipivivint and Other CLK2 Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the performance, selectivity, and mechanisms of action of leading Cdc2-like kinase 2 (CLK2) inhibitors, with a focus on Ipivivint (SM08502). This guide provides supporting experimental data and detailed protocols for key assays to aid in the evaluation and selection of these compounds for research and therapeutic development.
This compound (also known as SM08502) has emerged as a potent, first-in-class, and orally active inhibitor of Cdc2-like kinase 2 (CLK2).[1] It has garnered significant interest within the research community for its potential therapeutic applications, particularly in oncology, due to its role in modulating the Wnt signaling pathway through the regulation of alternative splicing.[2][3] This guide offers a comparative overview of this compound against other notable CLK2 inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of CLK2 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other selected CLK2 inhibitors. Data has been compiled from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Table 1: In Vitro Potency of CLK2 Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound (SM08502) | CLK2 | 2 | [1] |
| CLK1 | 8 | [1] | |
| CLK3 | 22 | [1] | |
| CLK4 | 1 | [1] | |
| Lorecivivint (SM04690) | CLK2 | 5.8 | |
| DYRK1A | 26.9 | ||
| TG003 | CLK1 | 20 | [4] |
| CLK2 | 200 | [4] | |
| CLK4 | 15 | [4] | |
| Compound 670551 | CLK2 | 619.7 | [5] |
| CAF022 | CLK2 | 32 | |
| CAF061 | CLK2 | 24 |
Table 2: Cellular Activity of CLK2 Inhibitors
| Compound | Assay | Cell Line | EC50 (nM) | Source |
| This compound (SM08502) | Wnt Pathway Reporter (TOPflash) | SW480 | 46 | [1] |
| Lorecivivint (SM04690) | Wnt Pathway Inhibition | - | 3 |
Mechanism of Action: CLK2 Inhibition and Wnt Pathway Modulation
CLK2 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors (SRSFs). The phosphorylation state of SRSFs is critical for their function in spliceosome assembly and splice site selection.
This compound exerts its effects by potently inhibiting CLK2, which leads to a reduction in the phosphorylation of SRSF proteins. This disruption of the normal splicing process affects the maturation of pre-mRNAs of various genes, including key components of the Wnt signaling pathway. By inducing alternative splicing events, such as exon skipping or intron retention in Wnt-related genes, this compound can lead to the production of non-functional proteins or nonsense-mediated decay of the mRNA transcripts, ultimately downregulating Wnt pathway activity.[2][3] This mechanism is of particular interest in cancers with aberrant Wnt signaling, such as colorectal cancer.
Experimental Protocols
Detailed methodologies for key assays cited in the evaluation of CLK2 inhibitors are provided below.
In Vitro CLK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the in vitro inhibition of CLK2 by a test compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CLK2 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white-walled microplate, add the CLK2 enzyme and the substrate to the kinase assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Wnt Signaling Inhibition Assay (TCF/LEF Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the inhibition of the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF Luciferase Reporter Plasmid (e.g., TOPflash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (e.g., this compound)
-
Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
One day before transfection, seed cells into a 96-well plate at an appropriate density.
-
On the day of transfection, co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 1-2 hours).
-
Stimulate the Wnt pathway by adding a Wnt agonist (e.g., Wnt3a or CHIR99021) to the wells (except for the unstimulated control).
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control and determine the EC50 value for the test compound by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 3. In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
Validating the On-Target Effects of Ipivivint: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Ipivivint (also known as SM08502) with genetic approaches for validating on-target effects within the Wnt signaling pathway. The content is based on experimental data from preclinical studies, offering insights into the methodologies and outcomes of both strategies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that has been shown to potently suppress the Wnt signaling pathway.[1] Its primary mechanism of action is the inhibition of CDC-like kinases (CLKs), specifically CLK2 and CLK3.[2][3] This inhibition disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to alterations in the alternative splicing of Wnt pathway-related genes.[2][3] This ultimately results in reduced expression of key Wnt pathway components and downstream target genes, thereby inhibiting tumor growth in preclinical models of various cancers, including gastrointestinal, breast, and prostate cancer.[2][1]
Comparison of this compound with Genetic Validation Approaches
Genetic methods such as RNA interference (siRNA/shRNA) and CRISPR-Cas9-mediated gene editing are the gold standard for validating the on-target effects of a pharmacological agent. By specifically knocking down or knocking out the intended target, researchers can phenotype the genetic perturbation and compare it to the effects of the small molecule inhibitor.
This guide focuses on the comparison of this compound with CRISPR-Cas9-mediated knockdown of its direct target, CLK3, and provides a broader context by including data on the effects of siRNA-mediated knockdown of a central Wnt pathway component, β-catenin (CTNNB1).
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with those of genetic knockdown on various cellular and molecular endpoints.
Table 1: Effect of this compound (SM08502) and CLK3 Knockdown on Wnt Pathway and Cell Viability
| Parameter | Method | Cell Line | Treatment/Condition | Result | Reference |
| Wnt Reporter Activity (TOPflash) | Luciferase Reporter Assay | SW480 | This compound (SM08502) | EC50 = 46 nM | [4] |
| Wnt Target Gene Expression (AXIN2, LEF1, MYC, TCF7) | qRT-PCR | SW480 | This compound (SM08502) (0.3-3 µM) | Significant decrease vs. vehicle | [4] |
| SRSF Phosphorylation | Western Blot | SW480 | This compound (SM08502) | Inhibition of SRSF5/6 phosphorylation | [2] |
| In vivo Tumor Growth | Xenograft Model | SW480 | This compound (SM08502) (25 mg/kg QD) | 83% Tumor Growth Inhibition | [4] |
| In vivo Tumor Growth | Xenograft Model | SW480 | CRISPR-Cas9 CLK3 Knockout | Significant reduction in tumor volume | [5] |
Table 2: Effects of β-catenin (CTNNB1) siRNA Knockdown on Cancer Cell Lines
Note: This data is from separate studies and not a direct comparison with this compound in the same experimental setup.
| Parameter | Cell Line | Treatment/Condition | Result | Reference |
| Cell Viability | HepG2 | CTNNB1 siRNA (48h) | ~35% decrease | [6] |
| Cell Viability | Hep3B | CTNNB1 siRNA (48-72h) | ~40% decrease | [6] |
| Wnt Reporter Activity (TOPflash) | Hep3B, HepG2 | CTNNB1 siRNA (48h) | Significant downregulation | [6] |
| Target Gene Expression (Cyclin D1, GS) | HepG2, Hep3B | CTNNB1 siRNA | Decrease in protein expression | [6] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockdown of CLK3 in SW480 Cells
This protocol is based on the methodology described in the study by Chung et al. (2020).[2]
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the CLK3 gene are designed and cloned into a lentiviral vector co-expressing Cas9 and the gRNA.
-
Lentivirus Production: The lentiviral constructs are co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction of SW480 Cells: SW480 cells are transduced with the lentiviral particles containing the CLK3-targeting or control gRNAs.
-
Selection of Knockdown Cells: Transduced cells are selected using an appropriate antibiotic to generate stable cell lines with CLK3 knockdown.
-
Verification of Knockdown: The efficiency of CLK3 knockdown is confirmed at the protein level by Western blot analysis.
siRNA-Mediated Knockdown of β-catenin (CTNNB1)
This is a general protocol for transient knockdown of CTNNB1 using siRNA.
-
Cell Seeding: Seed the target cancer cell line (e.g., HepG2, Hep3B) in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute CTNNB1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Post-transfection: After the incubation period, add serum-containing medium.
-
Analysis: Harvest the cells at desired time points (e.g., 24, 48, 72 hours) post-transfection to analyze protein expression by Western blot, gene expression by qRT-PCR, or to perform functional assays.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating on-target effects.
Conclusion
The available data demonstrates that this compound effectively inhibits the Wnt signaling pathway through the novel mechanism of CLK inhibition and subsequent disruption of alternative splicing.[2] The phenotypic and molecular changes induced by this compound are consistent with the on-target inhibition of CLKs, as validated by CRISPR-Cas9-mediated knockdown of CLK3.[2][5]
While direct comparative studies with genetic knockdown of core Wnt pathway components like β-catenin are not yet published, the existing evidence strongly supports the on-target activity of this compound. The use of genetic approaches, as detailed in this guide, remains a critical tool for researchers to independently validate the mechanism of action of Wnt pathway inhibitors and to further explore the biological consequences of their on-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Early On-Treatment Assessment of T Cells, Cytokines, and Tumor DNA with Adaptively Dosed Nivolumab + Ipilimumab: Final Results from the Phase 2 ADAPT-IT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Wnt Pathway Inhibitors in Patient-Derived Xenograft (PDX) Models: A Comparative Overview
For researchers, scientists, and drug development professionals, Patient-Derived Xenograft (PDX) models offer a highly relevant preclinical platform to evaluate the efficacy of novel cancer therapeutics. This guide provides a comparative overview of the efficacy of Wnt signaling pathway inhibitors in PDX models. While specific quantitative data for Ipivivint in PDX models is not publicly available, this document summarizes the mechanism of the Wnt pathway, presents data from other notable Wnt inhibitors in PDX models, and provides detailed experimental protocols to aid in the design and interpretation of such studies.
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1] Its aberrant activation is a hallmark of many cancers, contributing to tumor initiation, growth, and resistance to therapy.[1] This has led to the development of numerous inhibitors targeting different components of this pathway.
The Wnt Signaling Pathway: A Key Target in Oncology
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the transcription of target genes involved in cell proliferation and survival.
Below is a diagram illustrating the canonical Wnt signaling pathway.
Comparative Efficacy of Wnt Inhibitors in PDX Models
While specific data for this compound in PDX models is not available in the public domain, several other Wnt pathway inhibitors have been evaluated in these preclinical models. The following table summarizes the publicly available efficacy data for some of these compounds. This provides a framework for understanding the types of results generated in such studies and serves as a proxy for comparison.
| Inhibitor | Target | Cancer Type (PDX Model) | Efficacy Results | Reference |
| WNT974 (LGK974) | Porcupine (PORCN) | Various solid tumors | Potent inhibition of Wnt signaling and tumor growth in preclinical models. | [2] |
| PRI-724 | β-catenin/CBP interaction | Not specified in provided abstracts | Selectively inhibits Wnt/β-catenin-driven gene expression. | [2] |
| RXC004 | Porcupine (PORCN) | Colon and Pancreatic Cancer | Potent antiproliferative effects and tumor growth inhibition. Enhanced immune system activity when combined with anti-PD-1 therapy. | [2] |
| OMP-18R5 (Vantictumab) | Frizzled Receptors | Various solid tumors | Inhibited the growth of various cancer types in preclinical studies. | [2] |
Experimental Protocols for PDX Studies
The following is a generalized experimental protocol for evaluating the efficacy of a Wnt inhibitor in PDX models, based on common practices described in the literature.[3][4]
1. PDX Model Establishment and Expansion:
-
Tumor tissue is obtained from consenting patients and surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[4]
-
Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and passaged into subsequent cohorts of mice for expansion.
-
Low-passage number PDX models are preferred to maintain the genetic and histological fidelity of the original patient tumor.
2. Efficacy Study Design:
-
When tumors in the experimental cohort reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test article (e.g., this compound) is administered according to a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
-
The study continues for a defined period or until tumors reach a predetermined endpoint volume.
3. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as the primary endpoint.
-
Statistical analysis is performed to determine the significance of the difference in tumor growth between the treatment and control groups.
-
At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., expression of Wnt target genes) to confirm the mechanism of action.
Below is a diagram illustrating a typical experimental workflow for a PDX efficacy study.
References
- 1. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of Wnt Pathway Inhibition by Ipivivint and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Ipivivint and its close analog, SM08502, potent inhibitors of the Wnt signaling pathway. Due to the limited publicly available data on this compound, this guide leverages preclinical data from SM08502 to provide insights into the potential efficacy of this class of inhibitors across different cancer types. The information is benchmarked against standard-of-care therapies to offer a comprehensive overview for research and development professionals.
Mechanism of Action: Targeting the Wnt Signaling Pathway
This compound and its analog SM08502 exert their anti-tumor effects by inhibiting CDC-like kinases (CLKs), which in turn modulates the Wnt signaling pathway.[1] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3] By inhibiting this pathway, these small molecules can suppress tumor growth and induce cancer cell death.
Caption: this compound inhibits CLK, leading to modulation of the Wnt signaling pathway and reduced cancer cell proliferation.
In Vitro Anti-Tumor Activity: A Look at SM08502
Table 1: In Vitro Efficacy of SM08502 in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
| Capan-1 | 1 µM SM08502 | ≥50% inhibition of colony formation and Wnt-related gene expression. | [4] |
| HPAFII | 1 µM SM08502 | ≥50% inhibition of colony formation and Wnt-related gene expression; induced apoptosis. | [4] |
| Panc1 | 1 µM SM08502 | ≥50% inhibition of colony formation and Wnt-related gene expression. | [4] |
In Vivo Anti-Tumor Efficacy: Xenograft Models
Preclinical studies using xenograft mouse models have demonstrated the in vivo anti-tumor activity of SM08502.
Table 2: In Vivo Efficacy of SM08502 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| Pancreatic Cancer | HPAFII | 25 mg/kg QD | 93% (p=0.011) | 3 out of 5 mice | [4] |
| Pancreatic Cancer | HPAFII | 25 mg/kg QOD | 82% (p=0.011) | 0 out of 5 mice | [4] |
| Pancreatic Cancer | Capan-1 (with CAFs) | 25 mg/kg QD | 80% (p<0.01) | Not Reported | [4] |
| Pancreatic Cancer | HPAFII (with CAFs) | 25 mg/kg QD | 85% (p<0.05) | Not Reported | [4] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 12.5 mg/kg QD | 81% (p<0.0001) | Not Reported | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 25 mg/kg QD | 86% (p<0.0001) | Not Reported | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 12.5 mg/kg QD + Gemcitabine/Nab-paclitaxel | 93% (p<0.0001) | 30% (3 out of 10 mice) | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 25 mg/kg QD + Gemcitabine/Nab-paclitaxel | 95% (p<0.0001) | 60% (6 out of 10 mice) | [5] |
QD: once daily; QOD: every other day; CAFs: Cancer-Associated Fibroblasts
Comparison with Standard-of-Care Therapies
A direct comparison of this compound with other therapies is challenging without head-to-head clinical trial data. However, we can contextualize the preclinical efficacy of its analog, SM08502, by looking at the current treatment landscapes for pancreatic and triple-negative breast cancer.
Table 3: Overview of Standard-of-Care Therapies
| Cancer Type | Drug Class | Examples | General Efficacy |
| Pancreatic Cancer | Chemotherapy | Gemcitabine, Nab-paclitaxel, FOLFIRINOX | Modest improvement in overall survival. |
| Triple-Negative Breast Cancer | Chemotherapy | Paclitaxel, Doxorubicin, Carboplatin | Response rates vary; often used in combination. |
| PARP Inhibitors (for BRCA mutated) | Olaparib, Talazoparib | Improved progression-free survival in select patients. | |
| Immunotherapy (for PD-L1 positive) | Pembrolizumab | Improved outcomes in a subset of patients. |
The preclinical data for SM08502, showing significant tumor growth inhibition and even regression, suggests that this class of Wnt pathway inhibitors could offer a promising therapeutic strategy, particularly in combination with existing chemotherapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key assays used in the preclinical evaluation of anti-tumor agents.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: The general workflow for a subcutaneous xenograft tumor model.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Prepare a single-cell suspension in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is often expressed as Tumor Growth Inhibition (TGI).
Conclusion
While direct comparative data for this compound is still emerging, the preclinical findings for its close analog, SM08502, highlight the potential of targeting the Wnt signaling pathway with CLK inhibitors as a promising anti-cancer strategy. The significant tumor growth inhibition and induction of tumor regression observed in pancreatic and triple-negative breast cancer models, particularly in combination with standard chemotherapy, warrant further investigation and clinical development of this class of compounds. This guide provides a framework for understanding the potential of this compound and underscores the need for continued research to fully elucidate its therapeutic utility across a broader range of cancer types.
References
- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Ipivivint: Exploring Synergistic Potential with Existing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Ipivivint is an investigational small molecule inhibitor targeting both CDC-like Kinase (CLK) and the Wnt signaling pathway. While direct clinical data on this compound in combination therapies is not yet publicly available, extensive preclinical research on mechanistically similar CLK and Wnt pathway inhibitors provides a strong rationale for its potential to synergize with existing cancer treatments. This guide compares the performance of these analogous compounds in combination with standard-of-care and emerging therapies, offering insights into the prospective clinical utility of this compound.
Rationale for Combination Therapy
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, contributing to tumor initiation, growth, and resistance to therapy. Similarly, CDC-like kinases are key regulators of mRNA splicing, a process frequently dysregulated in cancer, leading to the production of oncogenic protein isoforms. By targeting these pathways, this compound holds the potential to inhibit tumor growth and induce apoptosis.
However, cancer is a complex and heterogeneous disease, often driven by multiple oncogenic pathways. This complexity can lead to intrinsic or acquired resistance to single-agent therapies. Combination therapies that target distinct but complementary pathways are a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. Preclinical evidence strongly suggests that inhibiting the Wnt and CLK pathways can sensitize cancer cells to the cytotoxic effects of other anticancer agents.
Preclinical Synergy of CLK and Wnt Pathway Inhibitors
Extensive preclinical research has demonstrated the synergistic potential of CLK and Wnt pathway inhibitors with a range of cancer therapies. The following sections summarize key findings and present the data in a comparative format.
Combination with Chemotherapy
Chemotherapy remains a fundamental component of treatment for many cancers. However, its efficacy can be limited by toxicity and the development of resistance. Preclinical studies have shown that inhibiting the Wnt pathway can enhance the efficacy of chemotherapeutic agents. For instance, chemotherapy can induce Wnt pathway activation, leading to a drug-tolerant state in breast cancer cells. Concomitant inhibition of Wnt ligand secretion can prevent this resistance mechanism and significantly sensitize cancer cells to chemotherapy.[1][2]
Recent studies on the CLK inhibitor cirtuvivint (SM08502) in patient-derived tumor spheroids have shown additive and even greater-than-additive cytotoxicity when combined with standard chemotherapeutics like doxorubicin and SN-38.[3]
Table 1: Preclinical Synergy of CLK/Wnt Inhibitors with Chemotherapy
| Combination Agent | Cancer Model | Key Findings | Reference |
| Wnt Inhibitor (RXC004) + Triplet Chemotherapy | Genetically-defined cancer models | Significantly increased survival and tumor volume reduction compared to either treatment alone. | [4] |
| CLK Inhibitor (Cirtuvivint) + Doxorubicin/SN-38 | Patient-derived tumor spheroids (Head & Neck, Bladder, Pancreas, Endometrial, Colon, Melanoma) | Additive and greater-than-additive cytotoxicity observed. | [3] |
| Wnt Inhibitor (IWP-2) + Docetaxel/Carboplatin | Triple-Negative Breast Cancer (TNBC) cell lines, xenografts, and patient-derived organoids | Concomitant treatment significantly sensitized TNBC models to chemotherapy. | [1][2] |
Combination with Targeted Therapies
Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. Combining inhibitors of different signaling pathways can lead to enhanced anti-tumor activity.
A notable example is the synergy observed between Wnt and PI3K pathway inhibitors. In triple-negative breast cancer models, inhibition of the PI3K pathway leads to a compensatory activation of the Wnt pathway. Dual inhibition of both pathways with agents like buparlisib (pan-PI3K inhibitor) and WNT974 (Wnt pathway inhibitor) has demonstrated significant in vitro and in vivo synergy.[5][6]
Furthermore, CLK inhibitors have shown synergistic effects with Bcl-2 family inhibitors, which are targeted therapies that promote apoptosis. The CLK inhibitor T3 was found to sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, leading to enhanced apoptosis.[7][8] Cirtuvivint has also demonstrated synergistic cytotoxicity with targeted agents such as the XPO1 inhibitor eltanexor, the MCL-1 inhibitor tapotoclax, and PI3K inhibitors inavolisib and copanlisib.[3]
Table 2: Preclinical Synergy of CLK/Wnt Inhibitors with Targeted Therapies
| Combination Agent | Cancer Model | Key Findings | Reference |
| Wnt Inhibitor (WNT974) + PI3K Inhibitor (Buparlisib) | Triple-Negative Breast Cancer (TNBC) cell lines and xenografts | Significant in vitro and in vivo synergy. | [5][6] |
| CLK Inhibitor (T3) + Bcl-xL/Bcl-2 Inhibitor | A2780 and HCT116 cancer cell lines | Synergistically induced apoptosis. | [7][8] |
| CLK Inhibitor (Cirtuvivint) + Eltanexor, Tapotoclax, Inavolisib, Copanlisib, MRTX-1133 | Patient-derived tumor spheroids | Additive and greater-than-additive cytotoxicity. | [3] |
Combination with Immunotherapy
Immunotherapy, particularly immune checkpoint inhibitors, has revolutionized cancer treatment. However, many patients do not respond to these therapies. There is a growing body of evidence that the Wnt pathway plays a role in immune evasion. Aberrant Wnt signaling can create an immunosuppressive tumor microenvironment.[9] Therefore, combining Wnt pathway inhibitors with immune checkpoint inhibitors is a promising strategy to enhance anti-tumor immunity.[9]
Preclinical studies and early clinical trials have shown that inhibiting the Wnt pathway can improve the efficacy of immune checkpoint inhibitors. For example, the porcupine inhibitor LGK974, in combination with the PD-1 inhibitor spartalizumab, has shown promising results in patients with various solid tumors.[9]
Table 3: Rationale and Early Clinical Evidence for Combining Wnt Inhibitors with Immunotherapy
| Combination Agent | Cancer Type | Rationale/Key Findings | Reference |
| Wnt Inhibitor (LGK974) + PD-1 Inhibitor (Spartalizumab) | Solid Tumors | Phase 1 clinical trial reported disease stabilization in 53% of urothelial carcinoma patients previously resistant to checkpoint inhibitors. | [9] |
| Wnt Pathway Modulation | General | Aberrant Wnt signaling contributes to an immunosuppressive tumor microenvironment; inhibition can enhance anti-tumor immunity. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between the Wnt pathway and potential combination therapies, the following diagrams are provided.
Caption: Canonical Wnt Signaling Pathway and Potential Intervention Points.
Caption: General Preclinical Workflow for Evaluating Synergy.
Experimental Protocols
The following provides a generalized overview of the methodologies used in the preclinical studies cited in this guide. For specific details, please refer to the original publications.
Cell Viability and Apoptosis Assays (In Vitro)
-
Cell Lines: A variety of cancer cell lines relevant to the specific cancer type being studied are used (e.g., triple-negative breast cancer lines MDA-MB-231, MDA-MB-468).
-
Treatment: Cells are treated with the investigational drug (e.g., a CLK or Wnt inhibitor), a combination agent (e.g., chemotherapy, targeted therapy), or a combination of both at various concentrations.
-
Cell Viability: Assays such as MTT or CellTiter-Glo are used to measure the metabolic activity of the cells, which is an indicator of cell viability. The combination index (CI) is often calculated to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis: Apoptosis is measured using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic pathway).
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a certain size, mice are randomized into different treatment groups: vehicle control, monotherapy with each drug, and the combination therapy. Drugs are administered according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is often tumor growth inhibition. Survival analysis is also a key endpoint, where the time to reach a specific tumor volume or the overall survival of the mice is recorded.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for biomarkers to confirm that the drugs are hitting their intended targets and to understand the molecular mechanisms of synergy.
Conclusion
While direct combination data for this compound is not yet available, the wealth of preclinical evidence for other CLK and Wnt pathway inhibitors strongly supports its potential for synergistic activity with a wide range of existing cancer therapies. The ability to enhance the efficacy of chemotherapy, overcome resistance to targeted therapies, and potentially improve the response to immunotherapy makes this compound a promising candidate for further clinical development in combination regimens. The data presented in this guide provide a solid foundation for designing future preclinical and clinical studies to unlock the full therapeutic potential of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PI3K and Wnt pathway inhibition is a synergistic combination against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking Ipivivint: A Comparative Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ipivivint (also known as SM08502 or Cirtuvivint), a first-in-class, orally active inhibitor of the Wnt signaling pathway.[1][2] We present a detailed analysis of its mechanism of action, comparative potency against other inhibitors, and selectivity profile, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: A Novel Approach to Wnt Inhibition
Unlike many Wnt pathway inhibitors that target core components like Porcupine or the interaction between β-catenin and its co-activators, this compound employs a novel mechanism. It is a potent inhibitor of CDC-like kinases (CLKs), particularly CLK1, CLK2, and CLK3.[3][4] CLKs are dual-specificity kinases that play a crucial role in the phosphorylation of serine and arginine-rich (SR) splicing factors (SRSFs).[1][5]
By inhibiting CLKs, this compound disrupts the normal phosphorylation of SRSFs, leading to altered mRNA splicing of various genes, including key components of the Wnt signaling pathway.[1][6] This disruption in spliceosome activity ultimately results in the reduced expression of Wnt target genes, thereby inhibiting the pathway.[1][4] This unique mechanism, which acts downstream of the β-catenin destruction complex but affects the expression of pathway components, represents a new strategy for targeting cancers with aberrant Wnt signaling.[4]
Potency and Selectivity
This compound demonstrates nanomolar potency against its primary kinase targets and the Wnt signaling pathway. Its selectivity has been assessed through broad kinase screening, revealing a favorable profile with primary activity against CLK and DYRK family kinases.
In Vitro Inhibition Profile of this compound
The following table summarizes the inhibitory concentrations of this compound against key kinases and its functional effect on the Wnt pathway.
| Target / Assay | Metric | Concentration (µM) | Cell Line / System | Citation(s) |
| Kinase Inhibition | ||||
| CLK1 | IC50 | 0.008 | In Vitro Kinase Assay | [3] |
| CLK2 | IC50 | 0.002 | In Vitro Kinase Assay | [3][4] |
| CLK3 | IC50 | 0.022 | In Vitro Kinase Assay | [3][4] |
| CLK4 | IC50 | 0.001 | In Vitro Kinase Assay | [3] |
| DYRK1A | IC50 | 0.002 | In Vitro Kinase Assay | [3] |
| DYRK1B | IC50 | 0.002 | In Vitro Kinase Assay | [3] |
| DYRK2 | IC50 | 0.013 | In Vitro Kinase Assay | [3] |
| CDK1 | IC50 | 1.1 | In Vitro Kinase Assay | [3][4] |
| Wnt Pathway Inhibition | ||||
| Wnt Signaling (TOPflash) | EC50 | 0.046 | SW480 (Colon Cancer) | [3] |
| Wnt Signaling (TOPflash) | EC50 | 0.087 | HEK-293T (Wnt3a-stimulated) | [3] |
| Cell Proliferation | ||||
| Breast Cancer Cell Lines | EC50 | 0.055 - 0.510 | Various (HR+ and TNBC) | [7] |
| Normal Breast Cells (Hs578Bst) | EC50 | 1.517 | Hs578Bst | [7] |
A kinome scan of this compound (1 µM) against 466 kinases demonstrated good selectivity; only 4.7% (19 of 402 wild-type kinases) had an IC50 value within 25-fold of the CLK2 IC50.[3] This indicates that this compound's cellular effects are likely driven by its potent inhibition of a small number of kinases, primarily CLKs and DYRKs.
Comparative Potency of Wnt Signaling Inhibitors
Direct comparison studies show this compound to be a highly potent inhibitor of Wnt signaling. The table below compares its potency with other known Wnt pathway inhibitors. Note that direct comparisons are most accurate when performed in the same study under identical conditions.
| Compound | Target / Mechanism | Metric | Concentration (µM) | Cell Line / Assay | Citation(s) |
| This compound (SM08502) | CLKs / Splicing | EC50 | 0.062 | SW480 (TOPflash) | [4] |
| PRI-724 | β-catenin / CBP | EC50 | 1.06 | SW480 (TOPflash) | [4] |
| PRI-724 | β-catenin / CBP | IC50 | 8.63 | NTERA-2 (Viability) | [8] |
| WNT974 (LGK974) | Porcupine (PORCN) | IC50 | >10 (Resistant Cells) | NTERA-2 CisR (Viability) | [9] |
| XAV939 | Tankyrase | - | Dose-dependent decrease in proliferation | HeLa, A549 | [10] |
Data for PRI-724, WNT974, and XAV939 are from separate studies and presented for contextual comparison.
Experimental Protocols
Detailed and reproducible methodologies are critical for benchmarking studies. Below are representative protocols for the key assays used to characterize this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for the specific kinase, e.g., 500 µM), and the kinase substrate (e.g., Myelin Basic Protein for CLK2).[11]
-
Serially dilute this compound or other test inhibitors in DMSO, then further dilute in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[5]
-
-
Kinase Reaction :
-
Add 5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a white 96-well plate.[5]
-
Add 10 µL of the purified recombinant kinase (e.g., human CLK2) to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate master mix.
-
Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).
-
-
Signal Detection :
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Correct for background by subtracting the signal from "no kinase" control wells.
-
Normalize the data to the vehicle control (100% activity).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Cell-Based Wnt Signaling Reporter Assay (TOPflash)
This assay measures the transcriptional activity of the β-catenin/TCF complex.[12]
References
- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Unraveling the Transcriptomic Landscape: A Comparative Analysis of Gene Expression Changes Induced by Ipivivint and Other CLK Inhibitors
For Immediate Publication
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide detailing the gene expression alterations induced by Ipivivint (also known as SM08502) and other prominent Cdc2-like kinase (CLK) inhibitors. This guide provides a meticulous examination of the molecular mechanisms, transcriptomic shifts, and experimental methodologies associated with these promising therapeutic agents.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a fundamental process in gene expression.[1] By phosphorylating serine/arginine-rich (SR) proteins, CLKs modulate the assembly and function of the spliceosome.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making CLK inhibitors a focal point of drug discovery efforts.[2][3] This guide offers an in-depth comparison of the gene expression changes elicited by this compound and other noteworthy CLK inhibitors such as T-025, TG003, 1C8, and GPS167.
Mechanism of Action: Targeting the Spliceosome
CLK inhibitors function by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of SR proteins.[1] This disruption of the normal splicing process leads to alterations in splice site selection, resulting in exon skipping, intron retention, and the generation of alternative mRNA transcripts.[4] These aberrant transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated decay, ultimately impacting cellular processes such as proliferation, apoptosis, and survival.[4][5]
Comparative Analysis of Gene Expression Changes
While the overarching mechanism of CLK inhibition is conserved, distinct inhibitors can elicit unique transcriptomic signatures. This variation can be attributed to differences in their kinase selectivity profiles, cell permeability, and off-target effects. The following tables summarize the key gene expression changes and affected pathways reported for this compound and other CLK inhibitors based on available preclinical data.
| Inhibitor | Key Gene Expression Changes & Affected Pathways | Cell Lines Studied (Examples) | Supporting Evidence |
| This compound (SM08502) | - Downregulation of Wnt signaling pathway genes.[2][3] - Induction of splicing variants in Wnt pathway-related genes.[2] - Inhibition of serine and arginine rich splicing factor (SRSF) phosphorylation.[3] | Colorectal cancer cell lines (e.g., SW480)[3] | Transcriptomic analysis via Nanostring nCounter® Wnt pathway gene array and RNA sequencing have demonstrated significant changes in Wnt pathway gene expression.[3] |
| T-025 | - Induction of exon skipping.[6][7] - Differentially expressed genes (DEGs) and alternatively spliced genes (ASGs) enriched in pathways related to cell division, RNA splicing, and cell migration.[8] - Particularly effective in MYC-driven cancers.[6][8] | Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468)[6][8] | Deep RNA sequencing has been utilized to identify numerous DEGs and ASGs upon treatment.[8] |
| TG003 | - Widespread and consistent changes in alternative splicing of cancer-associated genes.[1] - Affects the splicing of genes including CENPE, ESCO2, CKAP2, MELK, ASPH, and CD164.[1] - Modulates alternative splicing of SC35 (SRSF2) and CLK pre-mRNAs.[4] | Prostate cancer cell lines (PC3, DU145), HeLa cells[1][9] | Transcriptomic analysis has revealed mis-splicing in various cancer-related genes.[9] |
| 1C8 & GPS167 | - Impact on the expression and alternative splicing of MYC target genes and genes involved in microtubule function.[10] - Altered expression and splicing of transcripts in pathways relevant to the epithelial-mesenchymal transition (EMT).[10] - Changes in the expression and alternative splicing of transcripts involved in the antiviral immune response.[10][11] | Colorectal cancer cell lines (e.g., HCT116)[11] | Transcriptome analyses have indicated effects on the expression and RNA splicing of transcripts encoding mitotic spindle assembly components.[11] |
Experimental Protocols
The following provides a generalized methodology for assessing gene expression changes induced by CLK inhibitors using RNA sequencing (RNA-Seq), based on protocols described in the cited literature.
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with the CLK inhibitor of interest at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Miniprep Kit, Qiagen).
-
The quality and quantity of the isolated RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
3. Library Preparation and Sequencing:
-
RNA-Seq libraries are prepared from the total RNA. This typically involves poly(A) selection for mRNA enrichment.
-
The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
4. Data Analysis:
-
The raw sequencing reads are aligned to a reference genome.
-
Gene expression levels are quantified, and differential gene expression analysis is performed between the inhibitor-treated and control groups to identify up- and down-regulated genes.
-
Bioinformatic analyses, such as gene ontology (GO) and pathway enrichment analysis, are conducted to identify the biological processes and signaling pathways affected by the CLK inhibitor.
Visualizing the Molecular Impact
To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: General signaling pathway of CLK inhibition.
Caption: this compound's impact on the Wnt signaling pathway.
Caption: A typical experimental workflow for RNA-Seq analysis.
References
- 1. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Unveiling the Translational Promise of Ipivivint: An In-Vitro to In-Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ipivivint, a potent inhibitor of the Wnt signaling pathway, with alternative therapeutic agents. By presenting key in-vitro and in-vivo experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of this compound's potential in drug development. While direct in-vitro to in-vivo correlation data for this compound is emerging, this guide incorporates data from its close structural and functional analog, SM08502 (cirtuvivint), to provide a robust preliminary analysis.
Executive Summary
This compound is a small molecule inhibitor targeting Cdc-like kinases (CLKs), which in turn modulates the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation often dysregulated in cancer.[1] This guide presents a comparative analysis of this compound's efficacy against other known Wnt pathway inhibitors, namely IWR-1, IWP-2, and XAV939. The data herein demonstrates the potential of targeting the Wnt pathway and provides a framework for evaluating the therapeutic promise of this compound and related compounds.
Data Presentation: In-Vitro and In-Vivo Efficacy Comparison
The following tables summarize the quantitative data on the in-vitro and in-vivo efficacy of SM08502 (as a proxy for this compound) and alternative Wnt signaling inhibitors.
Table 1: In-Vitro Efficacy of Wnt Signaling Inhibitors in Cancer Cell Lines
| Compound | Target | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| SM08502 | CLK/Wnt | Pancreatic Cancer (14 lines) | Cell Viability | 0.072 - 0.526 | [2] |
| Triple-Negative Breast Cancer | Cell Proliferation | 0.142 (average) | [3] | ||
| SW480 (Colon Cancer) | TOPflash Reporter | 0.046 | [4] | ||
| IWR-1 | Tankyrase | L-cells (Wnt3A expressing) | Reporter Assay | 0.180 | [5][6] |
| HCT116 (Colorectal Cancer) | Cell Proliferation | Dose-dependent reduction | [7] | ||
| IWP-2 | Porcupine | Multiple Cancer Cell Lines | Cell Proliferation | 1.90 - 8.96 | [8] |
| MIAPaCa-2 (Pancreatic) | MTT Assay | 1.9 | [9] | ||
| XAV939 | Tankyrase | DLD-1 (Colorectal Cancer) | Cell Proliferation | - | [10] |
| A549 (Lung Cancer) | Cell Proliferation | 12.3 | [11] | ||
| HepG2 (Liver Cancer) | Cell Viability | 80.71 | [12] |
Table 2: In-Vivo Efficacy of Wnt Signaling Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| SM08502 | Pancreatic Cancer (HPAFII) | 25 mg/kg, QD | 93% | [2] |
| Pancreatic Cancer (Capan-1) | 25 mg/kg, QD | 80% (with CAFs) | [2] | |
| Triple-Negative Breast Cancer (MDA-MB-231) | 25 mg/kg, QD | 80% | [3] | |
| IWR-1 | Osteosarcoma | Co-administered with doxorubicin | Substantial decrease in tumor progression | [13][14] |
| XAV939 | Colorectal Cancer (Patient-derived) | 25 mg/kg (with 5-FU) | 45% | [15] |
| Hepatocellular Carcinoma (HepG2) | 20 mg/kg, intra-tumoral | Significant reduction in tumor volume | [12] |
Experimental Protocols
In-Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., this compound, SM08502, IWR-1, IWP-2, XAV939) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In-Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice.[16]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage of the control group's tumor growth.
Mandatory Visualization
This compound's Mechanism of Action: Wnt Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Verification of Ipivivint: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ipivivint's performance against other Wnt signaling pathway inhibitors, supported by published experimental data. This compound (also known as SM08502) is a first-in-class, orally active small molecule that functions as a potent inhibitor of CDC-like kinases (CLK), particularly CLK2 and CLK3. Its mechanism of action involves the modulation of the Wnt signaling pathway through the disruption of alternative splicing, presenting a novel strategy for therapeutic intervention, particularly in oncology.
Mechanism of Action: A Novel Approach to Wnt Pathway Inhibition
This compound distinguishes itself from other Wnt pathway inhibitors by not directly targeting core components of the pathway like Porcupine, Tankyrase, or the β-catenin/TCF interaction. Instead, it inhibits CLK2 and CLK3, which are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs). This inhibition disrupts the normal function of the spliceosome, leading to alternative splicing of key Wnt pathway-related genes. The consequence is a significant reduction in the expression of Wnt target genes, thereby impeding the oncogenic signaling cascade.[1][2]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Mechanism of this compound action on the Wnt pathway.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the in vitro efficacy of this compound and other notable Wnt pathway inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions may vary between studies.
Table 1: In Vitro Potency of this compound (SM08502)
| Target/Assay | Cell Line | IC50 / EC50 (nM) | Reference |
| CLK2 | - | 2 | [2] |
| CLK3 | - | 22 | [2] |
| Wnt Reporter (TOPflash) | SW480 | 46 | [2] |
| Cell Proliferation | SW480 | 177 (avg. over 17 CRC lines) | [3] |
| Cell Proliferation | HCT-116 | 177 (avg. over 17 CRC lines) | [3] |
Table 2: Comparative In Vitro Potency of Wnt Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound (SM08502) | CLK2/3 | SW480 | 0.046 (EC50) | [2] |
| PRI-724 | CBP/β-catenin | SW480 | 1.06 (EC50) | [2] |
| G007-LK | Tankyrase | COLO-320DM | 0.449 (GI50) | [4] |
| G007-LK | SW403 | - | [4] | |
| XAV939 | Tankyrase | Caco-2 (CD44+/CD133+) | ~1-10 (Colony Formation) | [5] |
| XAV939 | SW480 | >20 (Proliferation, 2D) | [6] | |
| Wnt-C59 | Porcupine | - | - |
From the available data, this compound demonstrates high potency in Wnt reporter assays, being over 20-fold more potent than PRI-724 in SW480 cells.[2] Direct comparison with tankyrase and porcupine inhibitors from the same studies is not available, but the compiled data suggests this compound's activity is in a comparable nanomolar range to potent inhibitors of other classes.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of published findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
CLK Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CLK kinases.
Workflow:
Caption: Workflow for a typical CLK kinase assay.
Methodology:
-
Reagents: Recombinant human CLK2 and CLK3 enzymes, a suitable kinase buffer (e.g., containing MOPS, β-glycerophosphate, EGTA, EDTA), ATP, and a substrate such as Myelin Basic Protein (MBP) are required.[7][8]
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of ADP produced (correlating with kinase activity) is measured. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence.[8]
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration to determine the IC50 value.
Wnt Reporter (TOPflash) Assay
This cell-based assay quantifies the activity of the canonical Wnt signaling pathway.
Methodology:
-
Cell Culture and Transfection: A suitable cell line with an active Wnt pathway (e.g., SW480, which has an APC mutation) is transiently or stably transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash). A control plasmid with a mutated TCF/LEF binding site (FOPflash) is used to determine specificity.
-
Treatment: The transfected cells are treated with a range of concentrations of this compound or other Wnt inhibitors.
-
Lysis and Luminescence Measurement: After an incubation period (e.g., 48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[2]
-
Data Analysis: The luciferase signal from the TOPflash reporter is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) and/or the FOPflash signal. The normalized values are then used to calculate EC50 values.[2]
In Vivo Xenograft Efficacy Studies
These studies assess the anti-tumor activity of this compound in a living organism.
Workflow:
Caption: General workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation: Human colorectal cancer cells (e.g., SW480 or HCT-116) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules (e.g., daily).[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies, such as analyzing the phosphorylation of SRSFs or the expression of Wnt target genes via Western blot or qRT-PCR.[1]
Analysis of Alternative Splicing
Given this compound's mechanism of action, assessing its impact on alternative splicing is critical.
Methodology:
-
RNA Extraction: RNA is isolated from cells treated with this compound or a vehicle control.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA).
-
Polymerase Chain Reaction (PCR): PCR is performed using primers that flank a region of a gene known to undergo alternative splicing. These primers will amplify different sized products depending on the splicing pattern (e.g., exon inclusion or skipping).[9]
-
Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to different splice variants can be quantified to determine the relative abundance of each isoform.[9]
Conclusion
This compound presents a novel and potent mechanism for the inhibition of the Wnt signaling pathway by targeting CLK2 and CLK3, leading to the modulation of alternative splicing. Published data indicates its high in vitro potency, surpassing that of the CBP/β-catenin inhibitor PRI-724 in a Wnt reporter assay. While direct comparative data with a broader range of Wnt inhibitors is limited, the available information suggests that this compound is a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the independent verification of these findings and for further investigation into the therapeutic potential of this new class of Wnt pathway modulators. Researchers are encouraged to consult the primary literature for more detailed experimental parameters.
References
- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 6. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ipivivint
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ipivivint, a potent Wnt signaling pathway inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is a small molecule drug that functions as a Wnt signaling inhibitor.[1] It is also recognized as an orally active and potent CDC-like kinase (CLK) inhibitor, with significant effects on CLK2 and CLK3.[2][3] Its primary mechanism of action involves the inhibition of the Wnt pathway and tyrosine phosphorylation-regulated kinase 1A.[2][3] Due to its hazardous properties, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, stringent safety measures are necessary during its handling and disposal.[4]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is required.
Engineering Controls:
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation to avoid the formation of dust and aerosols.[4]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for preventing contact with this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[4] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory.[4] |
| Body Protection | Impervious Clothing | Wear appropriate protective clothing to prevent skin contact.[4] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator should be used to prevent inhalation of dust or aerosols.[4] |
Health and Safety Information
Understanding the health hazards associated with this compound is fundamental to its safe handling.
| Hazard Information | Description |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410.[4] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[4] |
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[4] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[4] |
Operational and Disposal Plans
A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[4] Store the powdered form at -20°C and in solvent at -80°C.[4] Protect from direct sunlight and sources of ignition.[4]
-
Spill Management: In case of a spill, use full personal protective equipment.[4] Prevent the substance from entering drains or water courses.[4] Absorb spills with a liquid-binding material like diatomite and decontaminate surfaces with alcohol.[4]
-
Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant, following all local and national regulations.[4]
Mechanism of Action: Wnt Signaling Pathway
This compound is a known inhibitor of the Wnt signaling pathway, which is crucial in embryonic development and adult tissue homeostasis.[5] The canonical Wnt pathway, in its "off" state, involves the degradation of β-catenin.[6] When a Wnt ligand binds to its receptor, the degradation of β-catenin is inhibited, allowing it to accumulate and translocate to the nucleus, where it activates gene transcription.[5][6]
The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory point of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|1481617-15-5|MSDS [dcchemicals.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
